molecular formula C8H8Cl2F3NO2 B3021733 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate CAS No. 1184936-21-7

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Cat. No.: B3021733
CAS No.: 1184936-21-7
M. Wt: 278.05
InChI Key: FUYMYLYDBVWEHG-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a useful research compound. Its molecular formula is C8H8Cl2F3NO2 and its molecular weight is 278.05. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO.ClH.H2O/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;;/h1-3H,13H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMYLYDBVWEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657739
Record name 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1)
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Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184936-21-7, 173676-59-0
Record name Ethanone, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol;hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride Hydrate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document delves into the compound's structural characteristics, including a detailed analysis of its crystalline form. It further outlines a robust synthetic pathway and presents detailed protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. Finally, the guide discusses its critical role in drug development and provides essential safety and handling information for laboratory and industrial settings.

Introduction

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, with the CAS number 173676-59-0, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Efavirenz, a cornerstone of antiretroviral therapy for HIV-1 infection. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical resource for researchers and professionals working with this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate is presented in the table below.

PropertyValueReference(s)
CAS Number 173676-59-0[1]
Molecular Formula C₈H₈Cl₂F₃NO₂[2]
Molecular Weight 278.06 g/mol [2]
Appearance White to yellow powder or crystals[3]
Melting Point 156-158 °C[1]
Solubility Soluble in polar organic solvents such as methanol and DMSO.
Storage Store at room temperature in an inert atmosphere.[4]

Molecular Structure and Crystallography

The molecular structure of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone has been elucidated by single-crystal X-ray diffraction. The crystallographic data is available from the Crystallography Open Database (COD) under the deposition number 1552129[5].

The crystal structure reveals a monoclinic system with the space group P2₁/c. The unit cell parameters are a = 12.7307 Å, b = 9.0363 Å, and c = 7.4742 Å, with α = 90°, β = 100.924°, and γ = 90°[5]. The asymmetric unit contains one molecule of the compound. The trifluoroacetyl group is nearly perpendicular to the plane of the phenyl ring, which is a common conformation for such structures. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen, as well as the chloride ion in the hydrochloride salt.

G cluster_0 Synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone start 4-Chloroaniline step1 Protection of amino group (e.g., with Pivaloyl chloride) start->step1 step2 Friedel-Crafts Acylation with Trifluoroacetic anhydride step1->step2 step3 Deprotection (Acid hydrolysis) step2->step3 product 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone step3->product hcl_formation Hydrochloride salt formation (with HCl) product->hcl_formation final_product Final Product: Hydrochloride Hydrate hcl_formation->final_product

Synthetic workflow for the target compound.
Experimental Protocol

Step 1: N-(4-chlorophenyl)pivalamide (Protection)

  • To a stirred solution of 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected aniline.

Step 2: N-(5-chloro-2-(2,2,2-trifluoroacetyl)phenyl)pivalamide (Friedel-Crafts Acylation)

  • Dissolve the N-(4-chlorophenyl)pivalamide from Step 1 in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.5 equivalents), portion-wise at 0 °C.

  • Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acylated product.

Step 3: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (Deprotection)

  • To the crude product from Step 2, add a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to 70-80 °C and stir for 4-6 hours until the deprotection is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture to 0-5 °C to precipitate the product.

  • Filter the solid, wash with a cold solvent (e.g., ethyl acetate), and dry under vacuum to obtain the free amine.

Step 4: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate

  • The product obtained from the acidic workup in Step 3 is often the hydrochloride salt.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified hydrochloride hydrate.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and quantitative analysis.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification of volatile impurities and for confirmation of the compound's identity after derivatization or as the free base.

ParameterRecommended Condition
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals for the aromatic protons, the amine protons, and potentially the hydrate protons. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), C-F stretching vibrations (in the region of 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak corresponding to the free base (C₈H₅ClF₃NO). The fragmentation pattern will likely involve the loss of the trifluoromethyl group and other characteristic fragments.

Application in Drug Development

The primary and most well-documented application of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone is as a key starting material in the industrial synthesis of Efavirenz.

cluster_0 Role in Efavirenz Synthesis intermediate 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone reaction1 Reaction with a protected cyclopropylacetylene derivative intermediate->reaction1 chiral_alcohol Formation of a chiral tertiary alcohol reaction1->chiral_alcohol reaction2 Cyclization (e.g., with carbonyldiimidazole or phosgene equivalent) chiral_alcohol->reaction2 efavirenz Efavirenz reaction2->efavirenz

Sources

Physicochemical characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Characteristics of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling protocols for this compound (CAS No: 173676-59-0). As a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, a thorough understanding of this compound's characteristics is critical for process optimization, quality control, and regulatory compliance in pharmaceutical development.[1][2][3] This document synthesizes data from established chemical suppliers, safety data sheets, and patent literature to offer a practical and scientifically grounded resource for professionals in the field.

Compound Identity and Significance

This compound is a halogenated aromatic ketone and an aniline derivative.[4] Its primary significance lies in its role as a crucial building block in the synthesis of Efavirenz, a medication used to treat HIV/AIDS.[2][5] The precise control over its purity and physical form is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The compound is also known by several synonyms, including 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride and, more commonly in process chemistry, as Efavirenz Intermediate E-2.[1][2][6]

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound dictate its behavior in reactions, formulations, and storage. The key properties for this intermediate are summarized below. It typically presents as a pale yellow or off-white crystalline solid.[2][4][6] Its melting point is consistently reported in the range of 156-158°C, which serves as a reliable preliminary indicator of purity.[2][3][6] The compound exhibits slight solubility in solvents such as DMSO, methanol, and water.[3]

Table 1: Summary of Physicochemical Data

PropertyValue
CAS Number 173676-59-0[1][2]
Molecular Formula C₈H₈Cl₂F₃NO₂ (as hydrate)[1][7]
Molecular Weight 278.99 g/mol [1][7]
Appearance Pale Yellow Solid[2][6]
Melting Point 156-158°C[2][3][6]
Boiling Point 282.3°C at 760 mmHg[2][6]
Flash Point 124.5°C[2][6]
Solubility Slightly soluble in DMSO, Methanol, Water[3]

Spectroscopic and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, purity, and stability of this pharmaceutical intermediate. A typical Certificate of Analysis for a reference standard of this compound includes data from multiple orthogonal techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation.

  • ¹H-NMR: Provides information on the proton environment, confirming the substitution pattern on the aromatic ring and the presence of the amine proton.

  • ¹⁹F-NMR: This is a critical technique for this specific molecule. A single, sharp signal confirms the presence and chemical environment of the trifluoromethyl (-CF₃) group, which is a key structural feature. Spectra are often recorded in DMSO-d₆.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition, providing strong evidence of the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine hydrochloride, the C=O stretch of the ketone, C-Cl bonds, and the strong, characteristic stretches associated with the C-F bonds of the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for determining the purity of the intermediate and quantifying any process-related impurities. A reversed-phase method using a C18 column with UV detection is standard. The method must be validated for specificity, linearity, accuracy, and precision to be suitable for quality control.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content, confirming its status as a hydrate.[7] The analysis measures the mass loss of the sample as it is heated, with a distinct step corresponding to the loss of water molecules. This is crucial for accurately calculating molar equivalents in subsequent synthetic steps.

Experimental Protocols

The following sections detail standardized, foundational protocols for the analysis of this compound.

Workflow for Purity Determination by HPLC

The causality behind this workflow is to ensure system suitability before analyzing the sample, guaranteeing that the resulting data is reliable. The use of a C18 column is standard for moderately polar organic molecules, and the mobile phase composition is chosen to achieve optimal separation of the main peak from potential impurities.

HPLC_Workflow prep Mobile Phase & Sample Preparation equilibration System Equilibration (Isocratic Flow) prep->equilibration suitability System Suitability Test (Inject Reference Standard) equilibration->suitability check Resolution & Tailing Factor OK? suitability->check check->equilibration No, Re-equilibrate analysis Sample Analysis (Inject Sample Solution) check->analysis Yes integration Peak Integration & Data Processing analysis->integration report Generate Report (Purity Assay) integration->report

Caption: General workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water), run in an isocratic mode. The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL solution.

  • Injection Volume: 10 µL.

  • Procedure: After system equilibration, perform five replicate injections of a standard solution to establish system suitability (checking for consistent retention times and peak areas). Once suitability is confirmed, inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Synthesis Pathway Overview

Understanding the synthesis provides insight into potential impurities. A common method involves a multi-step process starting from p-chloroaniline, as detailed in patent literature.[9][10] The process generally involves protection of the aniline, introduction of the trifluoroacetyl group via a Friedel-Crafts-type reaction or reaction with a trifluoroacetate ester, followed by deprotection and crystallization of the hydrochloride salt.[9][10]

Synthesis_Pathway A p-Chloroaniline B Step 1: N-Protection (e.g., Pivaloyl Chloride) A->B C Protected Aniline (4-Chloro-N-pivaloyl aniline) B->C D Step 2: Trifluoroacetylation (e.g., Ethyl Trifluoroacetate + n-BuLi) C->D E Acylated Intermediate D->E F Step 3: Deprotection & Salt Formation (HCl) E->F G Final Product: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate F->G

Caption: Simplified synthesis route.

Safety, Handling, and Storage

This compound must be handled with appropriate precautions due to its hazardous properties.

  • Hazards: It is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[11] It is considered an irritant and should be handled accordingly.[4]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.

    • Keep under an inert atmosphere at room temperature.[3]

    • The material can react with water, so it is critical to prevent contact with moisture during storage.

Conclusion

This compound is a well-characterized compound whose physicochemical properties are defined by its functional groups and crystalline form. Its identity, purity, and hydration state must be rigorously controlled using a combination of spectroscopic and chromatographic techniques, such as NMR, MS, HPLC, and TGA. Adherence to strict safety and handling protocols is mandatory. The information presented in this guide provides a solid technical foundation for scientists and developers working with this critical pharmaceutical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-2-Trifluoracetyl Aniline Hydrochloride Hydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 44181989. Retrieved from [Link]

  • Google Patents. (n.d.). CN101844990B - Method for synthesizing this compound intermediate.
  • Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
  • SpectraBase. (n.d.). 4-CHLORO-2-TRIFLUOROACETYLANILINE_HYDROCHLORIDE_HYDRATE - Optional[19F NMR]. Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-2-trifluoro acetyl aniline HCL. Retrieved from [Link]

  • Pharmacy Research. (n.d.). CAS 173676-59-0 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride (CAS 173676-59-0): A Critical Intermediate in Antiretroviral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical chemistry, certain molecules, while not therapeutic agents themselves, are of immense importance due to their role as critical building blocks for life-saving medications. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, identified by the CAS number 173676-59-0, is a prime example of such a compound.[1][2] This fluorinated aniline derivative is a key intermediate in the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a cornerstone in the combination therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] Its unique chemical structure, featuring a chlorinated aniline backbone and a trifluoroacetyl group, provides the necessary reactivity to construct the complex architecture of Efavirenz.[1] This guide provides an in-depth examination of its properties, its pivotal role in antiretroviral synthesis, and the broader scientific context of its application.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthetic chemistry. The characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 173676-59-0[4][5][6][7]
IUPAC Name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride[4]
Synonyms 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride; 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone hydrochloride[1]
Molecular Formula C₈H₆Cl₂F₃NO (hydrochloride form)[5]
Molecular Weight 260.04 g/mol [8]
Appearance Light yellow crystalline powder[1][2]
Melting Point 156-158 °C[9]
Boiling Point 282.3 °C at 760 mmHg[1]
Flash Point 124.5 °C[9]
Solubility Freely soluble in methanol[1]

The Context: HIV-1 Replication and the Role of Reverse Transcriptase

To appreciate the significance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, one must first understand its ultimate target within the context of HIV-1 pathogenesis. The replication of HIV-1 is a multi-stage process that relies on the co-opting of the host cell's machinery. A critical and unique step in this cycle is reverse transcription .[5][10]

HIV is a retrovirus, meaning its genetic material is RNA.[6] Upon entering a host cell (typically a CD4+ T-helper cell), the virus releases its RNA and a viral enzyme called reverse transcriptase (RT) .[5][6] This enzyme reads the viral RNA template and synthesizes a complementary DNA (cDNA) strand, and subsequently a double-stranded DNA copy of the viral genome.[7][11] This viral DNA is then transported into the host cell's nucleus and integrated into the host's own DNA by another viral enzyme, integrase.[6][11] Once integrated, the viral DNA can be transcribed and translated by the host cell's machinery, producing new viral proteins and RNA that assemble into new, infectious virions.[6][10]

Because reverse transcriptase is essential for HIV replication and is not present in human cells, it is a prime target for antiretroviral therapy.[12]

HIV_Lifecycle cluster_host_cell Host CD4+ Cell cluster_outside Entry 2. Fusion & Entry Uncoating 3. Uncoating RT_Step 4. Reverse Transcription (RNA -> DNA) Uncoating->RT_Step Integration 5. Integration (Viral DNA into Host DNA) RT_Step->Integration RT_Enzyme Target for NNRTIs RT_Step->RT_Enzyme Replication 6. Replication Integration->Replication Assembly 7. Assembly Replication->Assembly Budding 8. Budding & Maturation Assembly->Budding New_Virion 9. New Infectious Virion Budding->New_Virion HIV_Virion 1. HIV Virion Binding HIV_Virion->Entry

Figure 1: Simplified HIV-1 Life Cycle Highlighting Reverse Transcription.

Mechanism of Action: The Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Connection

Reverse transcriptase inhibitors are broadly categorized into two main classes: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is a precursor to an NNRTI.[2]

NNRTIs are allosteric inhibitors.[13] Unlike NRTIs, which are incorporated into the growing viral DNA chain and act as terminators, NNRTIs bind to a distinct, hydrophobic pocket on the reverse transcriptase enzyme, approximately 10 Å away from the polymerase active site.[13] This binding site is known as the NNRTI-binding pocket.[13]

The binding of an NNRTI, such as Efavirenz, induces a conformational change in the enzyme. This structural distortion alters the active site, thereby inhibiting the chemical reaction of DNA synthesis.[14] This allosteric inhibition is highly specific to HIV-1 RT, which contributes to the low toxicity profile of many NNRTIs.[15]

The crucial role of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is to provide the core chemical scaffold upon which the final, highly potent NNRTI is built. A synthetic process converts this intermediate into Efavirenz, which then effectively binds to the NNRTI pocket of HIV-1 RT.[3]

Application in the Synthesis of Efavirenz

The primary and most significant application of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is its use as a starting material in the industrial synthesis of Efavirenz.[2][3] The synthesis involves a series of chemical transformations that build the complex structure of the final drug.

A common synthetic route involves the reaction of 4-chloro-2-(trifluoroacetyl)aniline (the free base form of the topic compound) with other reagents to construct the benzoxazinone ring system characteristic of Efavirenz.[3] This process highlights the importance of the intermediate's purity and stability for achieving a high yield and quality of the final active pharmaceutical ingredient (API).[2] The presence of the trifluoromethyl group is particularly important for the binding affinity of Efavirenz to the reverse transcriptase enzyme.

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

To evaluate the efficacy of potential NNRTIs derived from intermediates like 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, a robust in vitro biochemical assay is essential. The following protocol describes a standard, colorimetric HIV-1 RT inhibition assay. This self-validating system includes necessary controls to ensure the observed effects are due to specific enzyme inhibition.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against recombinant HIV-1 reverse transcriptase.

Principle: This assay measures the synthesis of DNA from an RNA template by HIV-1 RT. A template/primer hybrid (e.g., poly(A)·oligo(dT)) is used. The newly synthesized DNA incorporates digoxigenin (DIG)-labeled dUTP. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The color intensity is directly proportional to RT activity.

Materials:

  • Recombinant HIV-1 RT

  • Test compound (NNRTI) and controls (e.g., known NNRTI like Efavirenz)

  • Assay Buffer

  • Template/Primer: poly(A)·oligo(dT)

  • Deoxynucleotide Mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Lysis Buffer

  • Anti-DIG-POD Antibody

  • Washing Buffer

  • ABTS Substrate Solution

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well microplates (streptavidin-coated)

  • Microplate reader

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: a. In a 96-well plate, add the diluted test compounds. b. Include control wells:

    • 100% Activity Control: Vehicle (DMSO) only, no inhibitor.
    • Background Control: No enzyme. c. Add the diluted recombinant HIV-1 RT to each well, except for the "no enzyme" control.

  • Initiation of Reaction: a. Start the reverse transcription reaction by adding the reaction mixture containing the template-primer and the dNTP mix (including DIG-dUTP). b. The final reaction volume is typically 50-100 µL.

  • Incubation: a. Incubate the plate at 37°C for 1 hour. This allows for the synthesis and incorporation of DIG-labeled nucleotides.

  • Detection: a. Stop the reaction and immobilize the newly synthesized DNA onto the streptavidin-coated plate. b. Wash the plate multiple times with Washing Buffer to remove unincorporated nucleotides. c. Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C. d. Wash the plate again to remove unbound antibody. e. Add the ABTS substrate solution and incubate in the dark at room temperature until sufficient color develops (15-30 minutes). f. Stop the colorimetric reaction by adding the Stop Solution.

  • Data Acquisition: a. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "no enzyme" background control from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control: % Inhibition = 100 * (1 - (Absorbance_of_Test_Well / Absorbance_of_100%_Activity_Control)) c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Prep_Compound Prepare Serial Dilutions of Test Compound Add_Components Add Compound, RT Enzyme, and Reaction Mix to Plate Prep_Compound->Add_Components Prep_Enzyme Prepare HIV-1 RT Working Solution Prep_Enzyme->Add_Components Prep_Reagents Prepare Reaction Mix (Template, dNTPs, DIG-dUTP) Prep_Reagents->Add_Components Incubate_Reaction Incubate at 37°C for 1 hour Add_Components->Incubate_Reaction Immobilize Immobilize DNA Product Incubate_Reaction->Immobilize Add_Antibody Add Anti-DIG-POD Antibody Immobilize->Add_Antibody Add_Substrate Add ABTS Substrate Add_Antibody->Add_Substrate Read_Plate Measure Absorbance Add_Substrate->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Workflow for an In Vitro HIV-1 RT Inhibition Assay.

Conclusion

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride (CAS 173676-59-0) represents a cornerstone of modern medicinal chemistry in the fight against HIV/AIDS. While it is described as an HIV-1 RT inhibitor itself, its profound importance lies in its role as a sophisticated and indispensable intermediate for the synthesis of Efavirenz, a globally recognized antiretroviral drug.[16] The study of this compound provides a clear window into the intricate process of drug development, from the design and synthesis of key starting materials to the evaluation of the final product's biological activity. For researchers in the field, understanding the properties and synthetic utility of such intermediates is just as critical as understanding the mechanism of the final therapeutic agent.

References

A Guide to the Spectroscopic Characterization of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in pharmaceutical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound is a complex molecule with several key functional groups that give rise to a rich and informative spectroscopic signature. The hydrochloride salt form and the presence of a hydrate add further layers of complexity to its characterization.

dot graph { layout=neato; node [shape=plaintext]; A [label="4-Chloro-2-(trifluoroacetyl)aniline\nHydrochloride Hydrate"]; B [label="Aromatic Ring\n(C-H, C=C)"]; C [label="Amine (NH3+)\n(N-H)"]; D [label="Trifluoroacetyl Group\n(C=O, C-F)"]; E [label="Chlorine Atom\n(Isotopic Pattern)"]; F [label="NMR"]; G [label="IR"]; H [label="Mass Spec"]; A -- B; A -- C; A -- D; A -- E; B -- F; B -- G; C -- F; C -- G; D -- F; D -- G; E -- H; } केंद

Figure 1: Key structural features of this compound and their corresponding spectroscopic probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of the hydrochloride salt provides key insights into the electronic environment of the aromatic protons. Due to the presence of the amine as a hydrochloride salt, the amine protons are expected to be broadened and may exchange with labile protons in the solvent.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-8.0m3HAromatic protons
Broads3H-NH₃⁺
Variables2HH₂O (hydrate)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is of particular interest. The electron-withdrawing trifluoroacetyl group and the chlorine atom, along with the protonated amine, will deshield the aromatic protons, causing them to appear at a relatively downfield chemical shift. The splitting patterns of these protons will be complex due to their coupling with each other. The amine protons, being part of a hydrochloride salt, will likely appear as a broad singlet due to quadrupolar broadening and exchange. The protons of the water of hydration may also be visible as a singlet, with its chemical shift being highly dependent on the solvent and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~180 (q)Carbonyl carbon (C=O)
~115-140Aromatic carbons
~117 (q)Trifluoromethyl carbon (-CF₃)

Note: The carbonyl and trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms.

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the trifluoroacetyl group is expected to be significantly downfield due to the electron-withdrawing nature of the oxygen and the trifluoromethyl group. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the substituents. The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms.

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a valuable tool for confirming the presence and electronic environment of the fluorine atoms. A single, sharp singlet is expected in the ¹⁹F NMR spectrum, characteristic of a -CF₃ group.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding nuclei in the molecule.

dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E [label="Spectral Analysis"]; A -> B -> C -> D -> E; } केंद

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3500N-H (amine salt)Stretching
~3000-3100C-H (aromatic)Stretching
~1700C=O (ketone)Stretching
~1600, ~1475C=C (aromatic)Stretching
~1100-1350C-NStretching
~1100-1200C-FStretching
~700-850C-ClStretching
Broad, ~3400O-H (hydrate)Stretching

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by a strong, sharp absorption around 1700 cm⁻¹ corresponding to the carbonyl stretch of the trifluoroacetyl group.[5][6] The presence of the amine hydrochloride salt will give rise to broad N-H stretching bands in the region of 3200-3500 cm⁻¹.[7][8] Aromatic C-H and C=C stretching vibrations will also be present.[6] The C-F and C-Cl stretching vibrations will be observed in the fingerprint region of the spectrum.[9] The broad O-H stretching band from the water of hydration is also a key feature.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

m/zIon
[M+H]⁺Molecular ion
[M+H-H₂O]⁺Loss of water
[M+H-HCl]⁺Loss of HCl
[M+H-COCF₃]⁺Loss of trifluoroacetyl group

Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11]

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak corresponding to the protonated molecule. A key feature will be the M+2 peak, which is approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.[10][11] Common fragmentation pathways would include the loss of water, hydrogen chloride, and the trifluoroacetyl group. The fragmentation of halogen-containing organic compounds can be complex, but provides valuable structural information.[12][13]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The unique combination of functional groups gives rise to a distinct spectral fingerprint that can be reliably used for quality control in a research and drug development setting. While publicly available experimental spectra are limited, a thorough understanding of spectroscopic principles allows for a robust prediction and interpretation of the expected data.

References

  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

  • SpectraBase. 4-CHLORO-2-TRIFLUOROACETYLANILINE_HYDROCHLORIDE_HYDRATE - Optional[19F NMR] - Chemical Shifts. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • University of Calgary. IR: amines. [Link]

  • PubMed Central. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-2-Trifluoracetyl Aniline Hydrochloride Hydrate. [Link]

  • Home Sunshine Pharma. 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0. [Link]

  • SpectraBase. N-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-ANILINE - Optional[13C NMR]. [Link]

  • Chinachemnet. China 4-Chloro-2-(Trifluoroacetyl) Aniline HCl 173676-59-0. [Link]

  • Aktion Rädda Vättern. Mass Balance of Perfluoroalkyl Acids, Including Trifluoroacetic Acid, in a Freshwater Lake. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

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A Comprehensive Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a halogenated aniline derivative of significant interest in medicinal and synthetic chemistry.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a crucial, high-value intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a trifluoroacetyl group ortho to a protonated amine and a chloro substituent para, provides a unique chemical scaffold for building biologically active molecules.

This technical guide offers an in-depth analysis of this compound for researchers, chemists, and drug development professionals. We will dissect its chemical and physical properties, provide a detailed look into its synthetic pathway with mechanistic reasoning, explore its primary application, and outline essential safety protocols. The core objective is to furnish a document that is not merely descriptive but also explanatory, grounding every technical detail in established chemical principles.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section delineates the molecular formula, weight, and key physical characteristics of the title compound.

Molecular Structure and Formula

The compound is systematically named 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, which exists as a stable hydrochloride salt with one molecule of water of hydration.[2] This hydrated salt form enhances crystalline stability and handling properties.

  • IUPAC Name: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride[2]

  • CAS Number: 173676-59-0[3]

  • Common Synonyms: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, Efavirenz Intermediate E-2[4]

  • Molecular Formula (Explicit): C₈H₅ClF₃NO·HCl·H₂O

  • Molecular Formula (Condensed): C₈H₈Cl₂F₃NO₂[2][3][5]

Molecular Weight: Calculation and Verification

The molecular weight is a critical parameter for stoichiometric calculations in synthesis. The value varies slightly across suppliers due to the use of different atomic mass values. A detailed calculation is provided below for clarity.

Calculation Breakdown:

  • C₈H₅ClF₃NO (Base Molecule):

    • Carbon (C): 8 x 12.011 = 96.088

    • Hydrogen (H): 5 x 1.008 = 5.040

    • Chlorine (Cl): 1 x 35.453 = 35.453

    • Fluorine (F): 3 x 18.998 = 56.994

    • Nitrogen (N): 1 x 14.007 = 14.007

    • Oxygen (O): 1 x 15.999 = 15.999

    • Subtotal = 223.581 g/mol

  • HCl (Hydrochloride):

    • Hydrogen (H): 1 x 1.008 = 1.008

    • Chlorine (Cl): 1 x 35.453 = 35.453

    • Subtotal = 36.461 g/mol

  • H₂O (Hydrate):

    • Hydrogen (H): 2 x 1.008 = 2.016

    • Oxygen (O): 1 x 15.999 = 15.999

    • Subtotal = 18.015 g/mol

Total Molecular Weight = 223.581 + 36.461 + 18.015 = 278.057 g/mol

This calculated value aligns with the commonly reported molecular weights.[1][2][5]

Physicochemical Data Summary

The following table summarizes the key quantitative data for easy reference.

PropertyValueSource(s)
CAS Number 173676-59-0[3]
Molecular Formula C₈H₈Cl₂F₃NO₂[2][3][5]
Molecular Weight ~278.05 g/mol [1][2][5]
Appearance White to pale yellow crystalline solid or powder[4]
Melting Point 156-158 °C[1][4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves protecting the reactive amine of a starting aniline, introducing the trifluoroacetyl group via an electrophilic aromatic substitution, and finally deprotecting the amine while concurrently forming the hydrochloride salt.

Guiding Principles of the Synthetic Pathway

The chosen synthetic route is dictated by the reactivity of the starting material, p-chloroaniline. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Direct trifluoroacetylation would likely lead to N-acylation and other side reactions. Therefore, the amine is first protected as an amide (e.g., a pivaloyl or acetyl amide). This protection serves two critical functions:

  • Prevents N-Acylation: It blocks the lone pair on the nitrogen, preventing it from acting as a nucleophile.

  • Modulates Directing Effects: The resulting amide group is still an ortho-, para-director but is less activating than a free amine, allowing for more controlled subsequent reactions.

The protected aniline then undergoes a Friedel-Crafts acylation (or a related variant) to install the trifluoroacetyl group. The final step involves acidic hydrolysis, which cleaves the protecting amide group and protonates the newly liberated amine to yield the stable hydrochloride salt.[6][7]

Example Experimental Protocol

The following protocol is a representative synthesis adapted from published patent literature.[6][7]

Step 1: N-Pivaloylation of p-Chloroaniline

  • To a stirred solution of p-chloroaniline in a suitable solvent (e.g., toluene), add an appropriate base (e.g., aqueous NaOH).

  • Cool the mixture to 0-10 °C.

  • Slowly add pivaloyl chloride dropwise, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

  • Separate the organic layer, wash with water and brine, and concentrate under reduced pressure to yield 4-chloro-N-pivaloyl aniline.

Step 2: Ortho-Trifluoroacetylation

  • In a separate flask, prepare a mixture of a Lewis acid (e.g., aluminum chloride, AlCl₃) in an anhydrous organic solvent.

  • Introduce trifluoroacetyl chloride or ethyl trifluoroacetate.[7]

  • Dissolve the 4-chloro-N-pivaloyl aniline from Step 1 in an organic solvent and add this solution dropwise to the Lewis acid mixture at a controlled temperature.

  • Stir the reaction until completion (monitored by TLC or HPLC).

  • Quench the reaction by carefully pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane). The combined organic layers contain N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.

Step 3: Hydrolysis and Salt Formation

  • To the crude product from Step 2, add a mixture of glacial acetic acid and concentrated hydrochloric acid.[8]

  • Heat the mixture to approximately 60-75 °C and stir for several hours until the hydrolysis of the pivaloyl group is complete.[6][8]

  • Cool the reaction mixture to 0-5 °C to induce crystallization.

  • Filter the resulting solid, wash with a cold solvent (e.g., ethyl acetate), and dry under reduced pressure to obtain this compound as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Trifluoroacetylation cluster_2 Step 3: Deprotection & Salt Formation A p-Chloroaniline B N-Pivaloyl-4-chloroaniline A->B  Pivaloyl Chloride, Base   C N-(4-chloro-2-trifluoroacetyl -phenyl) pivalamide B->C  CF3COCl / (CF3CO)2O, AlCl3   D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D  Conc. HCl, Acetic Acid, H2O  

Caption: General synthetic workflow for the target compound.

Key Application in Drug Development

The primary and most well-documented application of this compound is as a key starting material for the synthesis of Efavirenz.

Precursor to Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] this compound constitutes the core aromatic fragment of the Efavirenz molecule. The synthesis proceeds via a cyclization reaction, where the aniline derivative reacts with a suitable cyclizing agent to form the characteristic benzoxazinone ring system of Efavirenz.[1] The presence and specific placement of the chloro and trifluoroacetyl groups are essential for the final drug's binding affinity and inhibitory activity against the HIV reverse transcriptase enzyme.

Application and Mechanism Pathway

ApplicationPathway A p-Chloroaniline + Other Reagents B 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate A->B Multi-step Synthesis C Efavirenz (API) B->C Cyclization Reaction D Inhibition of HIV-1 Reverse Transcriptase C->D Biological Action

Caption: Pathway from intermediate to biological application.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is imperative.

  • Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[2] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, must be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.

It is also critical to recognize the hazards associated with its precursors. p-Chloroaniline, a common starting material, is toxic and a suspected human carcinogen. All steps of the synthesis must be handled with appropriate caution.

Conclusion

This compound is more than a mere chemical curiosity; it is a cornerstone intermediate in the production of life-saving antiretroviral therapy. Its synthesis, while complex, is a well-understood process rooted in fundamental principles of organic chemistry. This guide provides the foundational knowledge required for researchers and developers to handle, synthesize, and utilize this compound effectively and safely, underscoring its pivotal role in the pharmaceutical landscape.

References

  • Simson Pharma Limited. (n.d.). This compound | CAS No- 173676-59-0.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN101844990B - Method for synthesizing this compound intermediate.
  • Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
  • Generon. (n.d.). 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride - Reference Standard.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 173676-59-0.
  • Pharmaffiliates. (n.d.). 2-(Trifluoroacetyl)-4-chloroaniline, Hydrochloride Hydrate | CAS No: 173676-59-0. Retrieved from [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 4-Chloro-2-Trifluoracetyl Aniline Hydrochloride Hydrate. Retrieved from [Link]

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An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure the integrity and reliability of this compound throughout its lifecycle in a research and development setting. This guide delves into the chemical and physical properties, intrinsic stability, potential degradation pathways, and the impact of its salt and hydrate form. Detailed protocols for handling, storage, and stability testing are provided to empower researchers with the knowledge to maintain the quality and performance of this vital chemical intermediate.

Introduction: Understanding the Molecule

This compound is a halogenated aniline derivative with the chemical formula C₈H₈Cl₂F₃NO₂[1][2]. It presents as a white to off-white or pale yellow crystalline solid[3][4]. The molecule's structure, featuring a chloro substituent, a trifluoroacetyl group, and an aniline core, makes it a valuable building block in organic synthesis, notably as a key intermediate in the production of the HIV-1 reverse transcriptase inhibitor, Efavirenz[2][5].

The presence of the trifluoroacetyl group and the chlorine atom significantly influences the molecule's reactivity and stability. The hydrochloride salt form is intentionally created to enhance properties such as solubility and stability compared to the free base[3]. The hydrate form, containing water molecules within the crystal lattice, further impacts the compound's solid-state characteristics and stability profile[5]. Understanding these structural nuances is paramount for its effective use in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₈H₈Cl₂F₃NO₂[1][2]
Molecular Weight 278.05 g/mol [1]
Appearance White to off-white/pale yellow crystalline solid[3][4]
Melting Point 156-158 °C[5]
Boiling Point 282.3 °C at 760 mmHg[5]
Flash Point 124.5 °C[5]
CAS Number 173676-59-0 (for hydrochloride); 1184936-21-7 (for hydrochloride hydrate)[1]

Intrinsic Stability and Key Considerations

The inherent stability of this compound is influenced by several structural and environmental factors.

Thermal Stability

The compound exhibits moderate thermal stability[3]. However, elevated temperatures can accelerate degradation processes. Thermal decomposition may lead to the release of hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Hygroscopicity and the Role of the Hydrate Form

This compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. The European Pharmacopoeia provides a classification system for hygroscopicity based on the weight gain of a substance after 24 hours at 25°C and 80% relative humidity.

Hygroscopicity ClassWeight Gain (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Source: European Pharmacopoeia[6]

The hydrate form of the molecule suggests that water is an integral part of its stable crystal lattice. The stability of this hydrate is often dependent on the surrounding relative humidity (RH). Exposure to very dry conditions could potentially lead to dehydration, altering the crystal structure and potentially affecting stability and handling properties. Conversely, exposure to high humidity can lead to the absorption of excess water, which may initiate chemical degradation, particularly hydrolysis. The water molecules in the hydrate form can influence the compound's internal energy, thermodynamic activity, solubility, and overall stability[7].

The Influence of the Hydrochloride Salt

The formation of a hydrochloride salt from the basic aniline nitrogen is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound. For 4-Chloro-2-(trifluoroacetyl)aniline, the hydrochloride salt form generally offers enhanced aqueous solubility and improved stability against certain degradation pathways compared to the free base[3]. The protonated amine group is less susceptible to oxidation. However, the presence of the chloride ion could potentially influence certain degradation reactions.

Potential Degradation Pathways

To ensure the integrity of this compound, it is crucial to understand its potential degradation pathways. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying likely degradation products and understanding the molecule's intrinsic stability.

Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Oxidative (H2O2) Oxidative (H2O2) Photolytic (UV/Vis) Photolytic (UV/Vis) Thermal Thermal API 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Hydrolysis_Product 4-Chloro-2-aminobenzoic acid + Trifluoroacetic acid API->Hydrolysis_Product H+/OH-, H2O Oxidation_Product N-Oxides, Ring-hydroxylated species, Nitro derivatives API->Oxidation_Product [O] Photolysis_Product Dehalogenated species, Phenolic compounds, Polymerization products API->Photolysis_Product Thermal_Product Decarboxylated and deaminated derivatives API->Thermal_Product Δ

Figure 1: A conceptual diagram of potential degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

The trifluoroacetyl group is susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of 4-chloro-2-aminobenzoic acid and trifluoroacetic acid. The amide linkage in related compounds can also be cleaved under acidic conditions, though this may require more forcing conditions. A patent for the synthesis of this compound describes a hydrolysis step using hydrochloric acid in acetic acid at 60°C for 4 hours to remove a protecting group, indicating the molecule's susceptibility to acid-catalyzed hydrolysis under certain conditions[7].

Oxidative Degradation

The aniline moiety is prone to oxidation. The use of oxidizing agents like hydrogen peroxide in forced degradation studies could lead to the formation of N-oxides, hydroxylated derivatives on the aromatic ring, and potentially further oxidation to nitro compounds. The electron-withdrawing nature of the trifluoroacetyl and chloro groups may offer some protection against oxidation compared to unsubstituted aniline.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. For chloroanilines, photodegradation can proceed via several mechanisms, including reductive dechlorination (replacement of the chlorine atom with hydrogen) and hydroxylation of the aromatic ring, leading to the formation of chlorophenols and benzoquinones as major intermediates[8][9]. Polymerization reactions can also occur. Following ICH Q1B guidelines for photostability testing is crucial to assess this liability[10][11][12].

Recommended Storage and Handling Procedures

Proper storage and handling are critical to prevent degradation and maintain the quality of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Room temperature (15-25 °C)The compound has moderate thermal stability, but elevated temperatures can accelerate degradation.
Atmosphere Inert atmosphere (e.g., nitrogen or argon)To protect against atmospheric moisture and oxidation.
Container Tightly closed, light-resistant containerTo prevent moisture ingress and photodegradation.
Location Store in a dry, cool, and well-ventilated areaTo minimize exposure to humidity and high temperatures.
Handling Precautions
  • Hygroscopicity: Due to its hygroscopic nature, handling should be performed in a controlled environment with low humidity, such as a glove box or a dry room, to the extent possible. If such facilities are unavailable, minimize the time the container is open to the atmosphere.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and water[3]. Contact with bases can deprotonate the hydrochloride salt and catalyze hydrolysis.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. The compound is classified as causing severe skin burns and eye damage, skin irritation, and may cause respiratory irritation[1].

Stability Testing: A Practical Approach

A robust stability testing program is essential to determine the retest period or shelf life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Obtain API Batch Forced_Degradation Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy, etc.) Method_Development->Method_Validation Long_Term_Stability ICH Long-Term & Accelerated Stability Studies Method_Validation->Long_Term_Stability Data_Analysis Analyze Samples at Time Points Long_Term_Stability->Data_Analysis t=0, 3, 6, 9, 12... months Data_Analysis->Long_Term_Stability Retest_Period Establish Retest Period Data_Analysis->Retest_Period

Figure 2: A typical experimental workflow for assessing the stability of a pharmaceutical intermediate.

Forced Degradation Study Protocol

A forced degradation study is a critical first step to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To identify potential degradation products and establish the specificity of the analytical method.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 2-8 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80°C in a dry oven for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[10][11][12]. A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Recommended HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from low to high organic content to elute the parent compound and all degradation products.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30 °C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness[9].

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies should be initiated on at least three primary batches of the material.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Guidelines

Samples should be analyzed at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) for appearance, assay, purity, and degradation products.

Excipient Compatibility

During formulation development, it is essential to assess the compatibility of this compound with common pharmaceutical excipients. Potential incompatibilities can arise from chemical reactions between the API and the excipient or impurities within the excipient.

  • Lactose: The primary amine of the aniline could potentially undergo a Maillard reaction with reducing sugars like lactose, especially in the presence of heat and moisture.

  • Magnesium Stearate: This common lubricant can be basic and may interact with the acidic hydrochloride salt, potentially leading to the formation of the free base, which might be less stable.

  • Microcrystalline Cellulose (MCC): Generally considered inert, but the moisture content of MCC could influence the stability of a hygroscopic API.

Binary mixtures of the API with individual excipients (typically in a 1:1 ratio) should be prepared and stored under accelerated conditions (e.g., 40°C/75% RH) for a period of time (e.g., 4 weeks). The samples should then be analyzed for the appearance of new degradation products or a significant loss of the API.

Conclusion

The stability and proper storage of this compound are critical for its successful application in research and pharmaceutical development. Its inherent chemical properties, including susceptibility to hydrolysis, oxidation, and photodegradation, coupled with its hygroscopic nature, necessitate stringent control over storage and handling conditions. By implementing the recommendations outlined in this guide, including storage in tightly sealed, light-resistant containers under an inert atmosphere at room temperature, and by conducting thorough stability testing according to ICH guidelines, researchers can ensure the quality, integrity, and performance of this important chemical intermediate. A proactive and scientifically grounded approach to stability assessment will ultimately contribute to the development of safe and effective medicines.

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An In-Depth Technical Guide to the Safe Handling of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Protocol for Researchers and Drug Development Professionals

Halogenated aniline derivatives are a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. However, their utility is matched by significant toxicological profiles that demand meticulous handling and a deep understanding of their inherent risks. This guide provides a comprehensive framework for the safe handling of these compounds, moving beyond mere procedural lists to explain the causality behind each safety recommendation. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.

The Toxicological Landscape of Halogenated Anilines: Understanding the "Why"

The primary hazard associated with aniline and its halogenated derivatives is their ability to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[1][2][3] This leads to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress, collapse, and even death.[1][4]

Halogenation can significantly alter the toxicological properties of the parent aniline molecule. The position and nature of the halogen substituent influence the compound's absorption, metabolism, and potency. For instance, p-Chloroaniline is recognized as the most potent of the chloroaniline isomers in inducing methemoglobin formation, followed by the m- and then o-isomers.[5] These compounds are readily absorbed through the skin, inhalation of dust or vapors, and ingestion, making all routes of exposure significant.[2][6][7]

Prolonged or repeated exposure to certain halogenated anilines may cause damage to organs such as the liver, kidneys, and spleen.[4][5][8] Furthermore, some derivatives are classified as potential human carcinogens.[4][6][9] For example, 4-Chloroaniline is classified by IARC as Group 2B, possibly carcinogenic to humans.[9]

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for halogenated anilines relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Halogenated Anilines cluster_examples Practical Examples Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Elim_Ex Redesigning a synthesis to avoid the use of a halogenated aniline. Elimination->Elim_Ex Engineering_Controls Engineering Controls Substitution->Engineering_Controls Sub_Ex Using a less toxic aniline derivative if scientifically viable. Substitution->Sub_Ex Administrative_Controls Administrative Controls Engineering_Controls->Administrative_Controls Eng_Ex Working in a certified chemical fume hood; using closed-system transfers for powders. Engineering_Controls->Eng_Ex PPE Personal Protective Equipment (PPE) Administrative_Controls->PPE Least Effective Admin_Ex Standard Operating Procedures (SOPs); restricted access to designated areas; training on specific hazards. Administrative_Controls->Admin_Ex PPE_Ex Appropriate gloves, lab coat, and chemical splash goggles. PPE->PPE_Ex

Figure 1: The Hierarchy of Controls for managing exposure to halogenated anilines.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.[10][11] For halogenated anilines, these are non-negotiable:

  • Chemical Fume Hoods: All work with halogenated anilines, including weighing, dispensing, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[12] This is critical for preventing the inhalation of dust or vapors.

  • Ventilation: Adequate general laboratory ventilation is necessary to supplement local exhaust systems like fume hoods.[13][14]

  • Enclosed Systems for Powder Handling: For frequent or large-scale handling of solid anilines, consider the use of glove boxes, ventilated balance enclosures, or closed-system powder transfer methods to minimize the generation of airborne dust.[15]

2.2. Administrative Controls: Standardizing Safe Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Confine all work with halogenated anilines to a designated area.[12] This area should be clearly marked with warning signs indicating the specific hazards.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving these compounds. SOPs should cover every step from initial handling to final disposal.

  • Training: All personnel must receive documented training on the specific hazards of the halogenated anilines they will be working with, as well as the emergency procedures.[1]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the compound and the procedure.[16]

PPE CategorySpecificationRationale
Hand Protection Butyl, neoprene, or Viton gloves are recommended.[12] Nitrile gloves are often not recommended as they may offer insufficient protection.[12] Always check the manufacturer's glove compatibility chart for the specific aniline derivative.Halogenated anilines are readily absorbed through the skin.[2] The correct glove material is crucial to prevent dermal exposure. Nitrile gloves can have a short breakthrough time with many aromatic compounds.
Eye Protection Chemical splash goggles are mandatory.[12][14] A face shield should be worn in addition to goggles when there is a significant splash hazard.[16]Protects the eyes from splashes of liquids or contact with solid particles.
Body Protection A fully buttoned lab coat, preferably one that is chemical-resistant.[12] For larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is advised.Prevents contamination of personal clothing and skin.
Respiratory Protection Typically not required when work is conducted within a certified chemical fume hood.[12] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is necessary.[1][13]A fume hood is the primary means of respiratory protection. Respirators are a backup for specific situations and require a formal respiratory protection program, including fit-testing and training.

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

3.1. Protocol for Weighing and Dispensing Solid Halogenated Anilines

  • Preparation: Don all required PPE (appropriate gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is on and functioning correctly.

  • Designated Area: Perform all weighing and dispensing activities within the fume hood.[12]

  • Containment: Place a weigh boat or appropriate container on the analytical balance inside the fume hood. Use a disposable liner on the balance pan to catch any minor spills.

  • Dispensing: Carefully dispense the required amount of the solid aniline derivative. Use a spatula and avoid generating dust.[14] If dust is unavoidable, consider using a ventilated balance enclosure.

  • Closure: Tightly cap the source container immediately after dispensing.[14]

  • Cleanup: Decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[12]

3.2. Protocol for Handling Liquid Halogenated Anilines

  • Preparation: Don all required PPE. Ensure work is conducted in a chemical fume hood.

  • Secondary Containment: Place the container of the liquid aniline in a secondary container (such as a polypropylene tub) to contain any potential spills.[12]

  • Transfer: Use a syringe or a pipette with a bulb for transferring the liquid. Never pipette by mouth.

  • Closure: Securely cap all containers immediately after use.

  • Cleanup: Decontaminate all equipment and the work surface as described for solids.

  • Hand Washing: Wash hands thoroughly after completing the task and removing PPE.

Emergency Procedures: A Validating System of Response

A robust safety plan includes well-defined emergency procedures. All personnel must be familiar with these protocols and the location of safety equipment.

Emergency_Response_Workflow cluster_workflow Emergency Response for Halogenated Aniline Exposure Exposure Exposure Occurs (Skin/Eye Contact, Inhalation) Immediate_Action Immediate Action: Remove from source, flush affected area Exposure->Immediate_Action Alert Alert Supervisor and Emergency Services (if necessary) Immediate_Action->Alert First_Aid Administer First Aid (as per SDS) Alert->First_Aid Medical_Attention Seek Professional Medical Attention First_Aid->Medical_Attention

Figure 2: Workflow for responding to an exposure incident.

4.1. In Case of Personal Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[12][13] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately.[12][17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water.[13][18] Seek immediate medical attention.[12]

4.2. In Case of a Spill

  • Minor Spill (inside a fume hood): If you are trained and have the appropriate spill kit, you may clean it up. Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1][12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

  • Major Spill (outside a fume hood or a large volume): Evacuate the area immediately.[12] Alert others in the vicinity and notify your supervisor and the institution's Environmental Health & Safety (EHS) department.[12] If there is a fire or medical emergency, call 911.[12] Prevent entry to the contaminated area.

Waste Disposal: The Final Step in the Handling Lifecycle

All waste containing halogenated anilines, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.[1][12]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[19][20]

  • Containers: Use compatible, properly labeled waste containers.[12] The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of halogenated anilines down the drain.[12][21]

Conclusion: Fostering a Culture of Safety

The safe handling of halogenated aniline derivatives is not merely about following rules; it is about understanding the fundamental principles of toxicology and risk mitigation. By integrating the hierarchy of controls, adhering to detailed protocols, and being prepared for emergencies, researchers can confidently and safely utilize these valuable compounds in their work. A proactive and informed approach is the bedrock of a self-validating safety system that protects individuals, the research community, and the environment.

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A Comprehensive GHS Hazard Classification Guide for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is an organic compound with applications in pharmaceutical research and development, notably as an intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Given its reactive nature, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This technical guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this specific compound. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely, interpret its hazard statements, and implement appropriate control measures.

GHS Hazard Profile of this compound

The GHS classification for this compound is based on aggregated data from multiple sources.[3] It is important to note that classifications can vary slightly between suppliers based on the data available to them. The following represents a consolidated hazard profile.

Pictograms and Signal Word

The hazard profile of this compound is communicated through specific GHS pictograms and a signal word that indicates the severity of the hazard.

  • Pictograms:

    • 
      Corrosion 
      
    • 
      Exclamation Mark 
      
  • Signal Word: Danger [3]

The "Danger" signal word signifies a higher level of hazard compared to "Warning".

Hazard Statements (H-Statements)

Hazard statements are standardized phrases that describe the nature of the hazard. For this compound, the pertinent H-statements are:

  • H314: Causes severe skin burns and eye damage. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

It is worth noting that some sources may list H315 and H319 alongside H314, which can seem contradictory. This often arises from aggregated data where different notifiers have classified the substance based on varying evidence or concentration levels. The most severe classification, H314, should take precedence in risk assessment and the selection of personal protective equipment.

Precautionary Statements (P-Statements)

Precautionary statements provide standardized advice on the correct measures to be taken to minimize or prevent adverse effects resulting from exposure to the hazardous chemical. Key precautionary statements include:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

    • P261: Avoid breathing mist or vapors.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • Response:

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER/doctor.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/ container to an approved waste disposal plant.

In-Depth Analysis of Hazard Classifications

This section delves into the scientific basis for the assigned GHS categories, explaining the causality behind the classifications.

Skin Corrosion/Irritation (H314/H315)
  • GHS Category: Skin Corrosion, Category 1C.[3]

  • Expert Analysis: The classification of "Causes severe skin burns and eye damage" (H314) places this compound in the skin corrosion category. Skin corrosion is defined as the production of irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis, following the application of a test substance for up to 4 hours.[4][5] The subcategory 1C indicates that a corrosive response was observed following exposures of between 1 and 4 hours.[5] The presence of the hydrochloride salt and the trifluoroacetyl group likely contributes to the compound's corrosive nature. The alternative classification of "Causes skin irritation" (H315) suggests that in some tests, the effects were reversible. However, the principle of taking the most stringent classification for safety purposes means that this substance must be handled as a corrosive material.

Serious Eye Damage/Eye Irritation (H314/H319)
  • GHS Category: Serious Eye Damage, Category 1.

  • Expert Analysis: The H314 statement also encompasses "severe...eye damage." This classification is warranted when a substance produces tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days.[6][7] Given the corrosive nature of the compound on the skin, it is highly probable that it will cause irreversible damage upon contact with the eyes. The classification of "Causes serious eye irritation" (H319, Category 2A) is for substances that cause reversible irritation within an observation period of 21 days.[8][9] Again, due to the potential for severe, irreversible damage, this chemical must be treated as a substance capable of causing serious eye damage.

Specific Target Organ Toxicity - Single Exposure (STOT-SE) (H335)
  • GHS Category: STOT-SE, Category 3.

  • Expert Analysis: The hazard statement "May cause respiratory irritation" (H335) falls under the Specific Target Organ Toxicity – Single Exposure, Category 3 classification.[10][11] This category is applied to substances that cause transient, narcotic effects or respiratory tract irritation.[10][11] The classification is based on evidence from human experience or animal studies showing irritation of the respiratory tract. For a solid material, this irritation would likely occur upon inhalation of dust particles. The mechanism of irritation is likely related to the acidic nature of the hydrochloride and the reactivity of the trifluoroacetyl group with the mucosal surfaces of the respiratory system.

Quantitative Data Summary

The following table summarizes the GHS classification for this compound.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1C[3]

DangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1

DangerH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3

DangerH335: May cause respiratory irritation

Experimental Protocol: GHS Hazard Assessment Workflow

To ensure the trustworthiness of a GHS classification, a self-validating system of data collection and evaluation is crucial. The following is a generalized, step-by-step methodology for conducting a GHS hazard assessment for a chemical substance like this compound.

  • Literature and Database Review:

    • Conduct a thorough search of chemical databases (e.g., PubChem, ECHA's C&L Inventory, supplier safety data sheets) for existing GHS classifications and supporting data.

    • Gather all available toxicological data, including acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion studies, and data on specific target organ toxicity.[7][12]

  • Weight of Evidence Analysis:

    • Evaluate the quality and reliability of the collected data.

    • Apply a weight of evidence approach, considering all available information together to determine the most appropriate hazard classification.[4] This is particularly important when conflicting data exists.

  • Classification for Skin and Eye Hazards:

    • Assess data from in vivo or in vitro tests for skin and eye irritation/corrosion.

    • Apply GHS criteria: If the substance causes irreversible skin or eye damage, classify as Category 1.[5][6] If the damage is reversible, classify as Category 2.[5][6]

  • Classification for STOT-SE:

    • Review data for evidence of respiratory tract irritation or other transient target organ effects following a single exposure.

    • If such effects are observed and are not classified under other hazard classes, classify as STOT-SE Category 3.[10][13]

  • Assignment of Hazard and Precautionary Statements:

    • Based on the final classifications, assign the corresponding H-statements.

    • Select appropriate P-statements covering prevention, response, storage, and disposal to communicate safe handling procedures.

  • Safety Data Sheet (SDS) and Label Preparation:

    • Compile all the classification information into a GHS-compliant SDS and label.

    • Ensure that pictograms, the signal word, and H/P-statements are clearly displayed.

Visualizing the GHS Classification Process

The following diagram illustrates the logical workflow for the GHS hazard classification of this compound.

GHS_Classification_Workflow cluster_Data_Gathering Step 1: Data Gathering cluster_Hazard_Identification Step 2: Hazard Identification & Evaluation cluster_Classification Step 3: GHS Classification cluster_Hazard_Communication Step 4: Hazard Communication Data Collect Toxicological Data (In Vivo, In Vitro, QSAR) Skin_Eye Skin & Eye Effects Data Data->Skin_Eye STOT_SE_Data Respiratory Effects Data Data->STOT_SE_Data Skin_Corr Skin Corrosion Cat. 1C (H314) Skin_Eye->Skin_Corr Eye_Damage Serious Eye Damage Cat. 1 (H314) Skin_Eye->Eye_Damage STOT_SE_3 STOT-SE Cat. 3 (H335) STOT_SE_Data->STOT_SE_3 Pictograms Pictograms: Corrosion, Exclamation Mark Skin_Corr->Pictograms Signal_Word Signal Word: Danger Skin_Corr->Signal_Word Eye_Damage->Pictograms STOT_SE_3->Pictograms HP_Statements Assign H & P Statements Pictograms->HP_Statements Signal_Word->HP_Statements SDS_Label Generate SDS and Label HP_Statements->SDS_Label

Sources

Discovery and history of 4-Chloro-2-(trifluoroacetyl)aniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline: Discovery, Synthesis, and Application as a Pivotal Pharmaceutical Intermediate

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoroacetyl)aniline, a critical intermediate in the pharmaceutical industry. The document delves into its discovery, physicochemical properties, and the evolution of its synthesis methodologies, from early routes to modern, optimized industrial processes. A significant focus is placed on its indispensable role in the production of the antiretroviral drug Efavirenz. Detailed experimental protocols, comparative data, and process diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this key molecule's journey from laboratory curiosity to a cornerstone of pharmaceutical manufacturing.

Introduction: The Emergence of a Key Building Block

In the landscape of pharmaceutical synthesis, the efficiency, safety, and scalability of producing active pharmaceutical ingredients (APIs) are paramount. This often hinges on the availability of highly pure and reactive intermediates. 4-Chloro-2-(trifluoroacetyl)aniline, commonly handled as its more stable hydrochloride hydrate salt (CAS No: 173676-59-0), has emerged as a compound of significant industrial importance.[1][2] Its unique structure, featuring a chlorinated aniline backbone with an ortho-trifluoroacetyl group, provides the precise chemical reactivity required for constructing complex molecular frameworks.[1]

The prominence of this intermediate is inextricably linked to the development of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a cornerstone medication in antiretroviral therapy for HIV-1.[1][2][3] As the primary precursor for Efavirenz, the reliable synthesis and supply of high-purity 4-Chloro-2-(trifluoroacetyl)aniline is critical for global health initiatives aimed at combating HIV/AIDS.[2] This guide will explore the history, synthesis, and application of this vital intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in controlled manufacturing processes. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is a light yellow crystalline powder with characteristics that make it suitable for industrial-scale synthesis.[1][2]

PropertyValueSource(s)
CAS Number 173676-59-0[1][2][4]
Molecular Formula C₈H₈Cl₂F₃NO₂ (Hydrochloride Hydrate)[1][5]
Molecular Weight 260.04 g/mol (Hydrochloride)[1][6]
Appearance Light yellow / Pale Yellow Crystalline Solid[1][2][4]
Melting Point 156-158°C[1][4][6]
Boiling Point 282.3°C at 760 mmHg[1][4][6]
Flash Point 124.5°C[1][4][6]
Solubility Freely soluble in methanol[1]
Purity (Typical) ≥99.0% (by HPLC)[1][2]

The Evolution of Synthesis: A Tale of Two Routes

The industrial production of 4-Chloro-2-(trifluoroacetyl)aniline has evolved significantly, driven by the need for improved safety, cost-efficiency, and yield. The synthetic history can be broadly categorized into two main approaches: an early route involving organolithium reagents and a more modern, safer route utilizing a Friedel-Crafts acylation.

Early Synthetic Pathway: The Organolithium Route

Initial synthetic strategies for creating the ortho-acylated aniline structure relied on directed ortho-metalation. This multi-step process begins with the protection of the amine group of p-chloroaniline, typically with a bulky group like pivaloyl chloride, to prevent side reactions and to direct the metalation.

Causality Behind Experimental Choices:

  • Amine Protection: The amino group of the starting material, p-chloroaniline, is highly reactive and would interfere with the strongly basic organolithium reagent. Protection with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline is a common strategy.[7]

  • Directed Ortho-Metalation: The pivaloyl group directs the deprotonation (lithiation) to the ortho position of the aromatic ring using a strong base like n-butyllithium.

  • Trifluoroacetylation: The resulting ortho-lithiated species is a potent nucleophile that readily attacks an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate, to install the desired functional group.[7][8]

  • Deprotection: The final step involves acidic hydrolysis to remove the pivaloyl protecting group, yielding the target molecule, which is then isolated as its hydrochloride salt.[7]

While effective, this route has significant drawbacks for large-scale production. The use of n-butyllithium is particularly problematic; it is highly pyrophoric, dangerous to handle, and expensive, making the process hazardous and costly.[3][8]

G cluster_0 Organolithium Synthesis Route A p-Chloroaniline B Protection (Pivaloyl Chloride) A->B C 4-Chloro-N-pivaloyl aniline B->C D Ortho-Metalation (n-Butyllithium) C->D E Lithiated Intermediate D->E F Trifluoroacetylation (Ethyl Trifluoroacetate) E->F G N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide F->G H Acidic Hydrolysis (Deprotection) G->H I 4-Chloro-2-(trifluoroacetyl)aniline HCl H->I

Caption: Workflow of the early organolithium-based synthesis.

Modern Synthesis: The Friedel-Crafts Acylation Route

To overcome the safety and cost issues of the organolithium method, an alternative pathway based on the Friedel-Crafts acylation was developed.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.[9][10]

Causality Behind Experimental Choices:

  • Amine Protection: Similar to the first route, the amine of p-chloroaniline must be protected to prevent it from reacting with the Lewis acid catalyst. However, a simpler protecting group like an acetyl group (from acetyl chloride) can be used.[3][6] This reduces raw material costs significantly.[6]

  • Friedel-Crafts Acylation: The protected anilide undergoes acylation. A Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃), activates the acylating agent (trifluoroacetyl chloride), forming a highly electrophilic acylium ion.[3][11] This ion then attacks the electron-rich aromatic ring, preferentially at the ortho position to the activating amide group.

  • Hydrolysis and Salt Formation: The final step involves hydrolysis under acidic conditions (e.g., hydrochloric acid in glacial acetic acid), which simultaneously removes the protecting group and forms the desired hydrochloride salt of the final product.[3]

This method is significantly safer, more cost-effective, and more amenable to industrial scale-up, with reported total yields exceeding 78%.[3]

G cluster_1 Friedel-Crafts Acylation Route J p-Chloroaniline K Protection (Acyl Chloride) J->K L Intermediate Anilide K->L M Friedel-Crafts Acylation (Trifluoroacetyl Chloride, Lewis Acid) L->M N Acylated Intermediate M->N O Hydrolysis & Salt Formation (Acidic Conditions) N->O P 4-Chloro-2-(trifluoroacetyl)aniline HCl O->P

Caption: Workflow of the modern Friedel-Crafts acylation synthesis.

Comparative Analysis of Synthetic Routes
FeatureOrganolithium RouteFriedel-Crafts Acylation Route
Key Reagent n-ButyllithiumLewis Acid (e.g., AlCl₃)
Safety High risk (pyrophoric reagent)[3]Good safety profile[3]
Cost High (expensive reagents)[3]Low (cheaper reagents)[3][6]
Operational Simplicity Complex, requires stringent anhydrous conditionsSimpler operation[3]
Yield Variable, can be highHigh, reported >78% total yield[3]
Environmental Impact More waste, difficult solvent recoveryLess pollution, simpler workup[3]

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from methodologies described in the patent literature. They are intended for informational purposes for trained professionals.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from the principles described in patent CN101844990B.[3]

Step 1: Protection of p-Chloroaniline

  • To a stirred solution of p-chloroaniline (1.0 eq) in toluene, add acetyl chloride (1.05 eq) dropwise at a temperature maintained between 0-15°C.

  • Stir the reaction mixture for 1 hour until the reaction is complete (monitored by TLC).

  • The resulting mixture containing the intermediate, 4-chloro-N-acetylaniline, is used directly in the next step.

Step 2: Friedel-Crafts Trifluoroacetylation

  • In a separate flask, prepare a mixture of an organic solvent (e.g., dichloromethane) and a Lewis acid such as anhydrous aluminum trichloride (AlCl₃).

  • Introduce trifluoroacetyl chloride gas into this mixture.

  • Slowly add the solution of 4-chloro-N-acetylaniline from Step 1 to the flask dropwise, maintaining strict temperature control.

  • Allow the reaction to proceed until the acylation is complete, forming N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.

Step 3: Hydrolysis and Salt Formation

  • Quench the reaction mixture by carefully pouring it into ice water.

  • Separate the organic layer, wash it to neutrality, and dry it.

  • Evaporate the solvent to obtain the crude acylated intermediate.

  • Add glacial acetic acid and concentrated hydrochloric acid to the crude product.

  • Heat the mixture to facilitate hydrolysis of the acetyl group.

  • Cool the solution to induce crystallization of the product.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to yield 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate with a purity of ≥99.0%.[3]

Application in Pharmaceutical Synthesis: The Gateway to Efavirenz

The primary and most critical application of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is its role as the key starting material for the synthesis of Efavirenz.[1][2][12]

The structure of the intermediate is perfectly primed for the subsequent cyclization reaction. The presence of the ortho-amino and trifluoroacetyl ketone groups allows for the formation of the characteristic benzoxazinone core of Efavirenz. This is typically achieved through a reaction with a suitable cyclizing agent, such as propargyl alcohol, often catalyzed by a palladium catalyst.[6] The trifluoroacetyl group and the chlorinated aniline backbone are essential components that form a significant portion of the final Efavirenz molecule.[1]

Caption: Logical flow from raw material to final drug product.

Beyond its main role in Efavirenz production, the unique fluorinated structure and reactive amine functionality of 4-Chloro-2-(trifluoroacetyl)aniline make it a valuable building block for researchers developing novel therapeutic compounds, particularly in antiviral research.[1][2]

Conclusion

4-Chloro-2-(trifluoroacetyl)aniline represents a compelling case study in the evolution of pharmaceutical process chemistry. Its history charts a clear progression from challenging, hazardous synthetic routes to safer, more efficient, and economically viable industrial methods. This evolution was not merely an academic exercise but a necessary development to ensure the widespread availability of Efavirenz, a life-saving medication. As a senior application scientist, it is clear that the story of this intermediate underscores the critical interplay between synthetic innovation and global health, demonstrating how improvements in chemical manufacturing can have a profound and direct impact on human well-being.

References

  • Exploring 4-Chloro-2-(trifluoroacetyl)
  • CN101844990B - Method for synthesizing this compound intermediate.
  • CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
  • 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride: A Critical Intermediate for Efavirenz Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride 173676-59-0 wiki. Guidechem. (URL: )
  • 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0. ChemicalBook. (URL: )
  • 4-Chloro-2-(trifluoroacetyl)
  • This compound (Intermediate of Efavirenz). Zhejiang Tianyu Pharmaceutical Co. Ltd. (URL: )
  • 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | CAS 173676-59-0. Santa Cruz Biotechnology. (URL: )
  • 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride CAS 173676-59-0. Home Sunshine Pharma. (URL: )
  • Method for synthesizing this compound intermediate.
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Methodological & Application

Application Notes and Protocols: Intramolecular Friedel-Crafts Cyclization of 4-chloro-N-phenylbenzamide for the Synthesis of 2-chloroacridone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-chloroacridone via an intramolecular Friedel-Crafts acylation of 4-chloro-N-phenylbenzamide. Acridone and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimalarial properties.[1] This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety considerations, and discusses expected outcomes and characterization methods. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of the Acridone Scaffold

The acridone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with potent biological activities. The planar, tricyclic system of acridone allows for effective intercalation with DNA and interaction with various enzymatic targets. Consequently, the development of efficient synthetic routes to functionalized acridones is of paramount importance for the exploration of new therapeutic agents.

The intramolecular Friedel-Crafts reaction is a powerful tool for the construction of polycyclic aromatic systems.[2] In the context of this protocol, the cyclization of 4-chloro-N-phenylbenzamide offers a direct and atom-economical approach to the synthesis of 2-chloroacridone, a valuable intermediate for further chemical elaboration.

Reaction Mechanism and Scientific Principles

The intramolecular Friedel-Crafts acylation of 4-chloro-N-phenylbenzamide proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Activation of the Amide: In the presence of a strong Lewis acid or Brønsted acid, the carbonyl oxygen of the amide is activated, increasing the electrophilicity of the carbonyl carbon. While amides are generally less reactive than acyl chlorides in Friedel-Crafts reactions, superelectrophilic activation can facilitate the reaction.[3]

  • Electrophilic Attack: The electron-rich aniline ring of the molecule acts as the nucleophile, attacking the activated carbonyl carbon. This intramolecular attack leads to the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is abstracted from the carbocation intermediate, restoring the aromaticity of the newly formed ring system and yielding the final acridone product.

Several catalyst systems can be employed for this transformation, with polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) being common choices for driving the cyclization of N-aryl amides. PPA serves as both a catalyst and a solvent, while POCl₃ is a strong dehydrating agent and Lewis acid.

Experimental Protocol

This protocol details the synthesis of 2-chloroacridone from 4-chloro-N-phenylbenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-chloro-N-phenylbenzamide≥98%Commercially availableStarting material
Polyphosphoric acid (PPA)Reagent gradeCommercially availableCatalyst and solvent
Phosphorus oxychloride (POCl₃)≥99%Commercially availableCatalyst/dehydrating agent
Sodium bicarbonate (NaHCO₃)ACS gradeCommercially availableFor work-up
Deionized waterFor work-up
EthanolAnhydrousCommercially availableFor recrystallization
Dichloromethane (DCM)ACS gradeCommercially availableFor extraction
Anhydrous magnesium sulfate (MgSO₄)Commercially availableFor drying
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Step-by-Step Procedure

Method A: Using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-chloro-N-phenylbenzamide (5.0 g, 21.6 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (50 g) to the flask. The mixture will be viscous.

  • Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. The viscosity will decrease as the temperature increases.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the hot reaction mixture onto crushed ice (200 g) in a large beaker with constant stirring. This should be done in a fume hood as fumes may be evolved.

  • Precipitation and Filtration: The product will precipitate as a solid. Stir the mixture until all the ice has melted. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper. Then, wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 60-70 °C.

Method B: Using Phosphorus Oxychloride (POCl₃)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 4-chloro-N-phenylbenzamide (5.0 g, 21.6 mmol).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (20 mL, 216 mmol) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) with stirring.

  • Reaction Monitoring: Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (200 g) in a large beaker with vigorous stirring in a fume hood.

  • Neutralization and Filtration: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. The product will precipitate. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it as described in Method A.

Purification

The crude 2-chloroacridone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a crystalline solid.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Reagent Handling:

  • Polyphosphoric acid (PPA): Corrosive. Causes severe skin burns and eye damage.[4] Handle in a fume hood. Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic.[5][6] Reacts violently with water, releasing toxic and corrosive fumes. Handle only in a well-ventilated fume hood. Wear appropriate respiratory protection. In case of inhalation, move to fresh air and seek immediate medical attention.[1]

Reaction and Work-up:

  • The addition of the hot reaction mixture to ice and the neutralization step should be performed slowly and carefully in a fume hood to control the exothermic reaction and any gas evolution.

Product Handling:

  • 2-chloroacridone: The safety data for 2-chloroacridone is not extensively established. It is prudent to handle it as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

Data Interpretation and Expected Results

The final product, 2-chloroacridone, should be a solid. The expected yield will vary depending on the chosen method and optimization but should be in the range of 70-90%.

Characterization Data for 2-chloroacridone:

PropertyExpected Value
Molecular FormulaC₁₃H₈ClNO
Molecular Weight229.66 g/mol [7]
AppearanceYellowish to greenish crystalline solid
Melting Point~345-350 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 11.8 (s, 1H, NH), 8.2-7.2 (m, 7H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz)Signals consistent with the acridone structure
Mass Spectrometry (EI)m/z 229 (M⁺), 231 (M+2) in a ~3:1 ratio
IR (KBr)ν ~3300-3100 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=O stretch)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionIncrease reaction time or temperature. Ensure adequate stirring.
Ineffective catalystUse fresh, high-quality PPA or POCl₃.
Dark, tarry productReaction temperature too highReduce the reaction temperature. Monitor the temperature carefully.
Prolonged reaction timeMonitor the reaction by TLC and stop it once the starting material is consumed.
Difficult filtrationFine precipitateAllow the precipitate to settle and decant the supernatant before filtration.
Product is impure after recrystallizationIncomplete removal of starting material or by-productsPerform a second recrystallization or consider column chromatography.

Visualization of the Reaction Workflow

Friedel_Crafts_Acridone_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-chloro-N-phenylbenzamide reagents PPA or POCl₃ Heat (130-140°C or reflux) start->reagents reaction Intramolecular Friedel-Crafts Cyclization reagents->reaction quench Quench with ice reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter and Wash neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize product 2-chloroacridone recrystallize->product

Caption: Workflow for the synthesis of 2-chloroacridone.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloroacridin-9(10H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumari, M., et al. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1), 217-230.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Klumpp, D. A., et al. (2007). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 72(23), 8738–8744.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

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Application Notes & Protocols: The Critical Role of Lewis Acids in the Regioselective Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-(trifluoroacetyl)aniline is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation via Friedel-Crafts acylation of 4-chloroaniline presents significant regioselectivity challenges. This document provides an in-depth technical guide on the strategic use of Lewis acids to control the trifluoroacetylation of 4-chloroaniline, ensuring high yields of the desired ortho-acylated product. We will explore the underlying mechanistic principles, offer detailed, field-proven protocols, and present comparative data to guide researchers, scientists, and drug development professionals in optimizing this critical transformation.

Introduction: The Synthetic Challenge

The direct Friedel-Crafts acylation of anilines is notoriously problematic. The amino group (-NH₂), a potent Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃)[1][2]. This interaction forms a deactivated anilinium salt, which renders the aromatic ring electron-deficient and thus, resistant to electrophilic aromatic substitution[1][3]. To circumvent this, a common strategy involves the protection of the amino group, typically as an amide, before proceeding with the acylation[1][2]. This approach not only prevents catalyst deactivation but also modulates the directing effect of the nitrogen substituent.

In the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline, the goal is to introduce the trifluoroacetyl group specifically at the ortho position to the amino group, a position that is electronically activated but can be sterically hindered. The strategic selection of a Lewis acid catalyst is paramount to achieving this regiochemical control.

The Role of Lewis Acids in Friedel-Crafts Acylation

The primary function of a Lewis acid in Friedel-Crafts acylation is to generate a highly reactive electrophile, the acylium ion (RCO⁺), from an acylating agent like an acyl chloride or anhydride[3][4]. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form the resonance-stabilized acylium ion[3].

dot digraph "Lewis_Acid_Role" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} digraph "Lewis_Acid_Role" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Figure 1: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

In the context of N-acylated anilines, the choice of Lewis acid can influence the regioselectivity of the subsequent acylation. Stronger Lewis acids, such as aluminum trichloride (AlCl₃), can promote higher reactivity but may lead to a mixture of ortho and para products. Milder Lewis acids may offer better regiochemical control.

Synthetic Strategy: A Two-Step Approach

A robust and scalable synthesis of 4-Chloro-2-(trifluoroacetyl)aniline involves a two-step process:

  • Protection of the Amino Group: 4-chloroaniline is first reacted with an acyl chloride (e.g., acetyl chloride or pivaloyl chloride) to form the corresponding N-acyl-4-chloroaniline. This step is crucial for preventing the deactivation of the aromatic ring during the subsequent Friedel-Crafts reaction.

  • Lewis Acid-Mediated Trifluoroacetylation: The protected intermediate is then subjected to a Friedel-Crafts acylation with a trifluoroacetylating agent, such as trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

dot digraph "Synthetic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=3]; edge [fontname="Arial", fontsize=10];

} digraph "Synthetic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=3]; edge [fontname="Arial", fontsize=10];

} Figure 2: High-level workflow for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline.

Detailed Experimental Protocols

The following protocols are based on established and validated methods, providing a clear and reproducible pathway for the synthesis.

Protocol 1: Synthesis of 4-Chloro-N-acetylaniline (Intermediate II)

This protocol details the protection of 4-chloroaniline using acetyl chloride.

Materials:

  • 4-chloroaniline (p-chloroaniline)

  • Toluene

  • 30% Sodium hydroxide solution

  • Acetyl chloride

  • Water (for washing)

Procedure:

  • In a 1000 mL flask equipped with a stirrer, dropping funnel, and thermometer, combine 80.3 g (0.63 mol) of p-chloroaniline and 500 mL of toluene.

  • Cool the mixture to 0-5°C.

  • Add 90.8 g (0.68 mol) of 30% sodium hydroxide solution while maintaining the temperature between 5-15°C.

  • Slowly add 51.1 g (0.65 mol) of acetyl chloride dropwise over a period of 30 minutes, ensuring the temperature remains between 5-15°C.

  • After the addition is complete, maintain the reaction mixture at 5-15°C for 1 hour with continuous stirring.

  • Separate the organic layer and wash it twice with water.

  • Cool the organic layer to -5°C and hold for 2 hours to induce crystallization.

  • Collect the solid product by suction filtration and wash the filter cake with water.

  • Dry the product under vacuum at -0.085 MPa and below 70°C for 24 hours to yield 4-chloro-N-acetylaniline.

Protocol 2: Lewis Acid-Catalyzed Trifluoroacetylation

This protocol describes the critical Friedel-Crafts acylation step using anhydrous aluminum trichloride as the Lewis acid.

Materials:

  • Anhydrous aluminum trichloride (AlCl₃)

  • n-Hexane

  • Trifluoroacetyl chloride

  • 4-chloro-N-acetylaniline (from Protocol 1)

  • Ice water

Procedure:

  • To a reaction flask, add 133.5 g (1.0 mol) of anhydrous aluminum trichloride and 200 g of n-hexane. Stir to mix.

  • Cool the mixture to -20°C.

  • Slowly introduce 132.5 g (1.0 mol) of trifluoroacetyl chloride into the flask.

  • In a separate vessel, dissolve 169.5 g (1.0 mol) of 4-chloro-N-acetylaniline in 600 g of n-hexane.

  • Add the solution of 4-chloro-N-acetylaniline dropwise to the reaction flask over 5.5 hours, maintaining the temperature at -20°C[5].

  • After the addition is complete, allow the reaction mixture to naturally warm to room temperature and continue stirring for 2 hours[5].

  • Carefully pour the reaction mixture into 400 g of ice water, ensuring the temperature of the quench mixture remains below 15°C.

  • Stir for 15 minutes after the addition is complete, then allow the layers to separate.

  • Wash the organic layer to neutrality. The resulting product is N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.

Protocol 3: Deprotection to Yield 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

This final step removes the acetyl protecting group to yield the target compound.

Materials:

  • N-acetyl-4-chloro-2-(trifluoroacetyl)aniline (from Protocol 2)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • To the oily N-acetyl-4-chloro-2-(trifluoroacetyl)aniline, add 350 g of glacial acetic acid and 90 g of concentrated hydrochloric acid[5].

  • Heat the mixture to 60°C and stir for 4 hours to effect hydrolysis.

  • After the reaction is complete, cool the mixture to 0°C and stir for 2 hours to promote crystallization.

  • Collect the product by suction filtration and dry under reduced pressure to obtain this compound[5].

Comparative Analysis of Lewis Acids and Reaction Conditions

The choice of Lewis acid and reaction parameters significantly impacts the yield and purity of the final product. While aluminum trichloride is a commonly used and effective Lewis acid for this transformation, other Lewis acids can also be employed. The following table summarizes key parameters from a patented method.

ParameterValueReference
Lewis AcidAnhydrous Aluminum Trichloride[5]
Molar Ratio (Substrate:Lewis Acid:Acylating Agent)1:1:1[5]
Solventn-Hexane[5]
Reaction Temperature-20°C[5]
Reaction Time5.5 hours (addition) + 2 hours (stirring)[5]
Overall Yield>78.1%[5]

Note: The low reaction temperature (-20°C) is critical for controlling the regioselectivity of the acylation, favoring the formation of the ortho-substituted product.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield of Acylated Product - Incomplete reaction. - Deactivation of the Lewis acid catalyst by moisture.- Ensure all reagents and solvents are anhydrous. - Extend the reaction time or slightly increase the temperature after the initial low-temperature addition.
Formation of Para Isomer - Reaction temperature is too high.- Strictly maintain the low reaction temperature (-20°C) during the addition of the substrate.
Incomplete Deprotection - Insufficient hydrolysis time or acid concentration.- Increase the hydrolysis time at 60°C or adjust the concentration of hydrochloric acid.
Product Contamination - Inadequate washing of the organic layers.- Ensure thorough washing of the organic phase to remove any remaining acids or salts.

Conclusion

The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline is a multi-step process where the strategic use of a Lewis acid catalyst in the Friedel-Crafts acylation step is critical for achieving high regioselectivity and yield. By protecting the aniline's amino group and carefully controlling the reaction conditions, particularly temperature, it is possible to direct the trifluoroacetylation to the desired ortho position. The protocols and insights provided in this guide offer a robust framework for researchers and professionals in the field of chemical synthesis and drug development.

References

  • Method for synthesizing this compound intermediate. Patsnap Eureka. 6

  • CN101844990B - Method for synthesizing this compound intermediate. Google Patents.

  • Regioselective Acylation of Substituted Anilines. Benchchem.

  • Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.

  • Friedel–Crafts Acylation. Sigma-Aldrich.

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Learner.

  • Friedel-Crafts Acylation. YouTube.

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Application Notes and Protocols for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antiviral Potential of a Key Synthetic Intermediate

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a halogenated aniline derivative recognized primarily as a critical intermediate in the synthesis of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2][3] Its role in the creation of a potent antiretroviral drug underscores its inherent bioactivity. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in broader antiviral research. We will explore its established mechanism of action in the context of HIV-1, hypothesize its potential against other viral targets, and provide detailed protocols to investigate its efficacy and mechanism of action.

The unique chemical structure of this compound, featuring a trifluoromethyl group, imparts properties that are highly advantageous in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and biological activity.[4][5] These characteristics make it a compelling candidate for development as a standalone antiviral agent or as a scaffold for novel antiviral compounds.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its application in experimental settings.

PropertyValueSource
CAS Number 173676-59-0[6][7]
Molecular Formula C₈H₈Cl₂F₃NO₂[7][8]
Molecular Weight 278.05 g/mol [8]
Appearance Pale Yellow Solid[7]
Melting Point 156-158°C[7]
Boiling Point 282.3°C at 760 mmHg[7]

Part 1: Established Role and Mechanism of Action in HIV-1 Inhibition

The primary established biological activity of this compound is as a precursor to Efavirenz, a potent and selective non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[9][10]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Efavirenz, and by extension, the chemical scaffold of 4-Chloro-2-(trifluoroacetyl)aniline, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is allosteric to the active site.[11][12] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA.[1][13] This process is critical for the virus's replication cycle.[2]

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration 4_Chloro_aniline 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Scaffold (as part of an NNRTI) 4_Chloro_aniline->Reverse_Transcriptase Allosteric Inhibition

Caption: Inhibition of HIV-1 reverse transcriptase by an NNRTI.

Part 2: Broader Antiviral Potential and Hypothesis

The structural features of this compound suggest its potential for broader antiviral applications beyond HIV-1.

  • The Trifluoromethyl Group: This group is known to enhance the binding affinity of molecules to their biological targets and can improve metabolic stability, leading to a longer half-life in vivo.[4][14] In the context of antiviral drug design, trifluoromethyl-containing compounds have shown efficacy against a range of viruses by interfering with key viral enzymes or receptors.[4][5]

  • Aniline Derivatives: Aniline and its derivatives have been investigated for their antimicrobial properties. Studies have shown that certain trifluoro-anilines exhibit antibacterial and antibiofilm activity, suggesting a potential for these compounds to disrupt microbial processes.[15][16] While the mechanisms are different, this highlights the potential bioactivity of the core aniline structure.

Hypothesis: Based on these properties, it is hypothesized that this compound may exhibit inhibitory activity against other viruses, particularly those that rely on polymerases for replication or have hydrophobic pockets in their key enzymes that could be targeted by this compound.

Part 3: Experimental Protocols for Antiviral Evaluation

To investigate the antiviral potential of this compound, a systematic approach involving cytotoxicity and antiviral assays is necessary.

Experimental Workflow

Antiviral_Workflow A Compound Preparation (this compound) B Cytotoxicity Assay (e.g., MTT) Determine CC50 A->B C Antiviral Screening Assay (e.g., Plaque Reduction Assay) A->C D Determine EC50 and Selectivity Index (SI = CC50/EC50) B->D C->D E Mechanism of Action Studies D->E If SI is favorable F Time-of-Addition Assay E->F G Viral Entry Assay E->G H Reverse Transcriptase Inhibition Assay E->H

Caption: Workflow for evaluating antiviral activity.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Before assessing antiviral activity, it is crucial to determine the compound's cytotoxicity to establish a therapeutic window. The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[17][18]

Materials:

  • 96-well flat-bottom microplates

  • Appropriate host cell line (e.g., Vero, A549, or a cell line relevant to the virus of interest)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayers of a suitable host cell line in 6-well or 12-well plates

  • Virus stock of known titer

  • This compound at non-toxic concentrations (determined from the cytotoxicity assay)

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow host cells to confluency in multi-well plates.[20]

  • Virus Adsorption: Aspirate the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of the compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible in the virus control wells (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay medium and stain the cells with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay directly measures the inhibition of reverse transcriptase activity and is particularly relevant given the known mechanism of NNRTIs.[21][22]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (or other viral reverse transcriptase)

  • Reverse Transcriptase Assay Kit (commercially available kits provide necessary reagents)

  • This compound

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, template/primer, and dNTPs (including labeled dNTPs like DIG-dUTP and Biotin-dUTP) as per the kit instructions.

  • Inhibitor Addition: Add serial dilutions of the compound to the reaction wells. Include a no-inhibitor control and a known RT inhibitor (e.g., Efavirenz) as a positive control.

  • Enzyme Addition: Initiate the reaction by adding the reverse transcriptase enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate and detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase).

  • Data Acquisition: Add a substrate for the reporter enzyme and measure the resulting colorimetric signal using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the 50% inhibitory concentration (IC₅₀).

Protocol 4: Viral Entry Inhibition Assay

This assay helps to determine if the compound acts at the early stage of viral infection by preventing the virus from entering the host cell.[23][24]

Materials:

  • Host cells seeded in 96-well plates

  • Virus stock (a reporter virus, such as one expressing luciferase or GFP, is ideal for this assay)

  • This compound

  • Microplate reader or fluorescence microscope

Procedure:

  • Pre-treatment of Cells (Optional): Pre-incubate the host cells with the compound for 1-2 hours before adding the virus.

  • Pre-treatment of Virus (Optional): Pre-incubate the virus with the compound for 1 hour before adding to the cells.

  • Co-treatment: Add the compound and virus to the cells simultaneously.

  • Infection: Incubate the plates for a short period (e.g., 1-3 hours) to allow for viral entry.

  • Removal of Inoculum: Wash the cells with PBS to remove the virus and compound. Add fresh medium.

  • Incubation: Incubate for 24-72 hours to allow for reporter gene expression.

  • Data Acquisition: Measure the reporter signal (luciferase activity or GFP expression).

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each condition and determine the EC₅₀.

Data Presentation and Interpretation

The results from these assays should be compiled to provide a comprehensive profile of the compound's antiviral activity.

CompoundCC₅₀ (µM)EC₅₀ (µM)SI (CC₅₀/EC₅₀)Target VirusAssay Type
This compound Experimental ValueExperimental ValueCalculated Valuee.g., Influenza APlaque Reduction
Positive Control (e.g., Oseltamivir for Influenza) Known ValueKnown ValueKnown ValueInfluenza APlaque Reduction

A high Selectivity Index (SI) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion

While this compound is well-established as a key building block for the anti-HIV drug Efavirenz, its intrinsic chemical properties suggest a broader potential as an antiviral agent. The protocols detailed in this guide provide a framework for researchers to systematically evaluate its cytotoxicity, antiviral efficacy against a range of viruses, and to elucidate its mechanism of action. Such investigations could lead to the development of novel antiviral therapeutics based on this versatile chemical scaffold.

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Application Note & Protocol: Synthesis of the Benzoxazinone Core via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The benzoxazinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, antifungal, and anticancer activities.[1][2] This document provides a detailed guide for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core, a common isomer. We will focus on a robust and widely applicable two-step, one-pot procedure starting from readily available 2-aminophenols. This protocol details the initial N-acylation with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization. The guide explains the mechanistic rationale, provides a step-by-step experimental protocol, outlines characterization methods, and includes a troubleshooting section to address common experimental challenges.

Introduction and Strategic Overview

The synthesis of benzoxazinones is a focal point in medicinal chemistry and drug development.[1] Several synthetic routes have been established, each with distinct advantages. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

Common Synthetic Strategies Include:

  • Acylation and Cyclization of 2-Aminophenols: This is a highly reliable and versatile method, involving the reaction of a 2-aminophenol with an α-halo acyl halide, followed by base-induced intramolecular O-alkylation (an SN2 reaction).[3]

  • Reductive Cyclization: This approach typically involves the reduction of a nitro group to an amine, which then undergoes spontaneous cyclization with an adjacent ester or related functional group.[4][5]

  • From Anthranilic Acids: These methods can yield different isomers, such as 1,3-benzoxazin-4-ones, through reactions with acid chlorides or other electrophiles.[6][7][8]

  • Palladium-Catalyzed Reactions: Modern cross-coupling methods offer efficient ways to construct the benzoxazinone core, for instance, from o-halophenols and 2-chloroacetamides.[9]

This guide will concentrate on the first strategy due to its broad applicability, use of common laboratory reagents, and straightforward execution.

The Acylation-Cyclization Cascade: Principle and Mechanism

The selected method is a two-step sequence that can often be performed in a single pot.

Step 1: N-Acylation. A 2-aminophenol is treated with chloroacetyl chloride. The amino group, being more nucleophilic than the phenolic hydroxyl group, selectively attacks the acyl chloride to form an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. A mild base is typically used to neutralize the HCl byproduct.

Step 2: Intramolecular Cyclization. A stronger base is introduced to deprotonate the phenolic hydroxyl group, forming a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it via an SN2 reaction to form the six-membered heterocyclic ring.[3][10]

The overall workflow and mechanism are depicted below.

G cluster_workflow Experimental Workflow reagents 1. Reagent Setup (2-Aminophenol, Chloroacetyl Chloride, Solvent, Base) reaction 2. N-Acylation (Formation of Intermediate) reagents->reaction cyclization 3. Base-Mediated Cyclization reaction->cyclization workup 4. Aqueous Work-up & Extraction cyclization->workup purify 5. Purification (Recrystallization or Chromatography) workup->purify char 6. Characterization (NMR, MS, IR) purify->char

Caption: General experimental workflow for benzoxazinone synthesis.

G r 2-Aminophenol + Chloroacetyl Chloride i N-(2-hydroxyphenyl)- 2-chloroacetamide (Intermediate) r->i N-Acylation (e.g., NaHCO₃) p 2H-1,4-Benzoxazin-3(4H)-one (Product) i->p Intramolecular Sₙ2 (e.g., NaOH, K₂CO₃)

Caption: Simplified reaction mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of the parent compound, 2H-1,4-benzoxazin-3(4H)-one. The molar equivalents can be adapted for substituted 2-aminophenols.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Aminophenol≥98%Sigma-AldrichCan be light-sensitive; store appropriately.
Chloroacetyl chloride≥98%Sigma-AldrichCorrosive and lachrymatory. Handle in a fume hood.
Sodium bicarbonate (NaHCO₃)Reagent GradeFisher ScientificUsed as a mild base for the first step.
Sodium hydroxide (NaOH)ACS Reagent, ≥97%VWRUsed for the cyclization step.
Chloroform (CHCl₃)ACS Grade, stabilizedVWRAnhydrous conditions are not strictly necessary.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)-Lab-preparedFor extraction.
Anhydrous MgSO₄ or Na₂SO₄-Lab-preparedFor drying organic layers.

3.2. Equipment

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Büchner funnel and filter paper

3.3. Step-by-Step Procedure

Step 1: N-Acylation

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-aminophenol (9.6 g, 88 mmol) and sodium bicarbonate (10.0 g, 119 mmol).

  • Add chloroform (140 mL) to the flask. Stir the mixture to create a suspension.[3]

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (10.4 g, 7.4 mL, 92 mmol) dropwise from the dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-aminophenol spot is consumed. The intermediate chloroacetamide derivative will precipitate as a solid.

Step 2: Intramolecular Cyclization 7. Filter the solid intermediate using a Büchner funnel and wash it with a small amount of cold water. 8. Prepare a 1 M solution of sodium hydroxide (NaOH) by dissolving ~4.0 g of NaOH in 100 mL of water. 9. Add the filtered chloroacetamide derivative portion-wise to the stirred NaOH solution. Causality: The strong base deprotonates the phenol, activating it for the intramolecular nucleophilic attack that forms the ring. 10. A precipitate of the desired 2H-1,4-benzoxazin-3(4H)-one will form. Stir the mixture for 1 hour at room temperature. 11. Collect the product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.[3] 12. Dry the solid product in a vacuum oven at 60 °C. The expected melting point is 169-171 °C.[3]

3.4. Purification and Characterization

For most applications, the product obtained after washing is sufficiently pure. If further purification is required, recrystallization from ethanol or isopropanol is effective.

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~8.2 (br s, 1H, NH), 7.0-6.8 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH2).

  • IR (KBr, cm-1): ~3200 (N-H stretch), ~1685 (C=O, amide), ~1220 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) 149 (M+).

Troubleshooting and Key Insights

ProblemProbable CauseSuggested Solution
Low Yield Incomplete acylation; Hydrolysis of chloroacetyl chloride; Inefficient cyclization.Ensure slow addition of acyl chloride at low temperature. Use a slight excess of the acylating agent. Ensure sufficient base is used for cyclization.
Formation of Side Products Di-acylation (on both N and O); Polymerization.Maintain low temperature during acylation. The use of a mild base like NaHCO₃ minimizes O-acylation.
Product is Oily/Difficult to Solidify Presence of impurities or residual solvent.Triturate the oil with a non-polar solvent like hexane or ether. Attempt purification by column chromatography (e.g., silica gel, EtOAc/Hexane).
Reaction Stalls Insufficiently basic conditions for cyclization; Steric hindrance in substituted analogs.Switch to a stronger base (e.g., K₂CO₃ in DMF) and heat the reaction mixture (e.g., 80 °C) to drive the cyclization to completion.[1]

Conclusion

The synthesis of the benzoxazinone core via acylation and intramolecular cyclization of 2-aminophenols is a dependable and high-yielding method suitable for a wide range of research and development applications. By carefully controlling reaction parameters such as temperature and the choice of base, researchers can reliably access this important heterocyclic scaffold. The protocol presented here serves as a validated starting point for the synthesis of both the parent compound and its substituted derivatives, paving the way for further exploration in drug discovery and materials science.

References

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Borneo Journal of Pharmacy. Available from: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Synthesis of 2H-1,4-benzoxazine-3(4H)-one. PrepChem. Available from: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available from: [Link]

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. Available from: [Link]

  • Pd-Catalysed One-Pot Synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. ResearchGate. Available from: [Link]

  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. SpringerLink. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available from: [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. Available from: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available from: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. Available from: [Link]

  • Benzoxazinone synthesis.Google Patents.
  • Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Royal Society of Chemistry. Available from: [Link]

  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[2][3]imidazo[1,2-c]quinazolines. Royal Society of Chemistry. Available from: [Link]

  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. MDPI. Available from: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Royal Society of Chemistry. Available from: [Link]

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Application Notes & Protocols: The Strategic Use of p-Chloroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the practical application of p-chloroaniline as a versatile starting material in organic synthesis. It is intended for researchers, scientists, and professionals in drug development. The protocols and discussions herein are grounded in established chemical principles and validated experimental practices, emphasizing safety, efficiency, and mechanistic understanding.

Introduction: The Profile of a Versatile Precursor

4-Chloroaniline, also known as p-chloroaniline (PCA), is an organochlorine compound with the formula C₆H₆ClN that presents as a white or pale yellow solid.[1] It is a key building block in the synthesis of a wide array of commercially significant molecules, including dyes, pigments, pharmaceuticals, and agrochemicals.[2][3] Its utility stems from the presence of two reactive sites: the amino group (-NH₂) and the chloro-substituted aromatic ring, which allow for a diverse range of chemical transformations.[4]

The amino group can be readily diazotized, acylated, or alkylated, while the aromatic ring is amenable to electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions. This dual reactivity makes p-chloroaniline a cornerstone in the production of various industrial and pharmaceutical products.[3]

Table 1: Physicochemical Properties of p-Chloroaniline

PropertyValue
CAS Number 106-47-8
Molecular Formula C₆H₆ClN
Molar Mass 127.57 g/mol [1]
Appearance White to pale yellow solid[1]
Melting Point 69.5 °C[5]
Boiling Point 232 °C (450 °F) at 760 mmHg[5]
Solubility Sparingly soluble in water; soluble in ethanol, ether, acetone.[5]

Safety Advisory: p-Chloroaniline is toxic if swallowed, inhaled, or in contact with skin and may cause an allergic skin reaction.[6][7][8] It is also suspected of causing cancer.[6][7] Therefore, it should be handled with extreme caution using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][9] All manipulations should be performed in a well-ventilated fume hood.[6] In case of exposure, immediate medical attention is necessary.[6]

Core Synthetic Applications and Mechanistic Insights

The strategic importance of p-chloroaniline is best understood through its application in key synthetic transformations. This section details the protocols for several high-impact reactions, providing both the "how" and the "why" of the experimental design.

Diazotization and Azo-Coupling: The Gateway to Azo Dyes

The diazotization of p-chloroaniline to form a diazonium salt is a foundational reaction, paving the way for the synthesis of a vast number of azo dyes.[10] The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich coupling partners.[11]

Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid.[12] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is the active electrophile that attacks the nitrogen of the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the p-chlorobenzenediazonium chloride.[12]

Caption: General scheme for Azo Dye Synthesis.

Experimental Protocol: Synthesis of a Simple Azo Dye

This protocol describes the synthesis of a simple azo dye by coupling the diazonium salt of p-chloroaniline with 2-naphthol.

Materials:

  • p-Chloroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide

  • Ice

  • Distilled Water

Procedure:

  • Diazotization: Suspend p-chloroaniline (0.044 mol) in aqueous hydrochloric acid and cool to 0°C.[13]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.046 mol) dropwise, maintaining the temperature between 0–5°C.[13] Stir for an additional 20 minutes to ensure complete formation of the diazonium salt.[14]

  • Coupling: In a separate beaker, dissolve 2-naphthol (0.01 mol) in a 10% aqueous sodium hydroxide solution and cool to 0-5°C.[14]

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant, vigorous stirring. A colored precipitate of the azo dye will form immediately.[14]

  • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.[14]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the purified product.[14]

Trustworthiness Check: The success of this reaction is critically dependent on maintaining a low temperature (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[11]

Amide Bond Formation: A Key Step in Pharmaceutical and Agrochemical Synthesis

p-Chloroaniline is a common starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[15][16] The formation of an amide bond via acylation of the amino group is a frequent and crucial transformation.[17]

Experimental Protocol: Synthesis of N-(4-chlorophenyl)acetamide

Materials:

  • p-Chloroaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve p-chloroaniline in a mixture of concentrated hydrochloric acid and water.[18]

  • Prepare a separate solution of sodium acetate in water.[18]

  • To the stirred p-chloroaniline hydrochloride solution, add acetic anhydride.[18]

  • Immediately add the sodium acetate solution in one portion. A white precipitate of N-(4-chlorophenyl)acetamide should form.[18]

  • Cool the mixture in an ice bath to maximize precipitation.[18]

  • Collect the solid product by vacuum filtration and wash it with cold water.[18]

Rationale: Direct Friedel-Crafts acylation of p-chloroaniline is often unsuccessful because the amino group (-NH₂) acts as a Lewis base and deactivates the Lewis acid catalyst (e.g., AlCl₃).[18] Protecting the amino group as an acetamide reduces its basicity, allowing the acylation to proceed.[18]

workflow A Dissolve p-Chloroaniline in HCl/Water B Add Acetic Anhydride A->B C Add Sodium Acetate Solution B->C D Precipitation of Product C->D E Cool in Ice Bath D->E F Vacuum Filtration and Washing E->F G N-(4-chlorophenyl)acetamide F->G

Caption: Workflow for N-(4-chlorophenyl)acetamide synthesis.

Buchwald-Hartwig Amination: A Modern Cross-Coupling Approach

The chloro-substituent on the aromatic ring of p-chloroaniline makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[19] This reaction is a powerful method for the formation of C-N bonds, which is pivotal in the synthesis of numerous pharmaceuticals and functional materials.[19][20]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • p-Chloroaniline derivative

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂ or a pre-formed complex)

  • Phosphine ligand (e.g., a bulky, electron-rich phosphine)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.[19]

  • Add the p-chloroaniline derivative and the amine.[19]

  • Add the anhydrous solvent via syringe.[19]

  • Heat the mixture with vigorous stirring. Reaction temperatures typically range from 100-120 °C for aryl chlorides.[19]

  • Monitor the reaction progress using TLC or GC-MS.[19]

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex.[19] Reductive elimination then yields the desired N-arylated product and regenerates the Pd(0) catalyst.[19]

Conclusion and Future Outlook

p-Chloroaniline continues to be a highly relevant and versatile starting material in organic synthesis. Its rich chemistry enables the efficient synthesis of a broad spectrum of valuable compounds. While classic transformations like diazotization and acylation remain industrial mainstays, modern cross-coupling reactions have significantly broadened its synthetic potential. Future research will likely focus on developing more sustainable and efficient catalytic systems for the functionalization of p-chloroaniline and its derivatives, such as the use of metal-free catalysts for its production via hydrogenation of p-chloronitrobenzene.[21]

References

  • Yadav, M. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • FTST Journal. (n.d.). SYNTHESIS OF AZO DYES DERIVED FROM 4-PHENOXYANILINE AND 3-CHLOROANILINE AND THEIR DYEABILITY ON POLYESTER FABRIC. Retrieved from [Link]

  • Fiveable. (n.d.). p-Chloroaniline Definition. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloroaniline: A Crucial Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants. Retrieved from [Link]

  • Aljuhani, N., et al. (2021). Acetylation of p-aminophenol and p-chloroaniline. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Queen's University Belfast. (2024). The facile production of p-chloroaniline facilitated by an efficient and chemoselective metal-free N/S co-doped carbon catalyst. Retrieved from [Link]

  • Brainly.in. (2021). Please how do I carry out diazotization of p-chloroaniline?. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • ACS Publications. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). p-CHLOROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101343232A - Preparation method of o-chloro-p-nitroaniline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

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Application Notes & Protocols: Analytical Methods for Monitoring Reaction Progress of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Reaction Monitoring in Aniline Derivative Synthesis

Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The precise conversion of these aromatic amines into more complex structures through reactions such as N-alkylation, acylation, and cross-coupling is fundamental to modern organic chemistry and drug development. Effective monitoring of these reactions is not merely a procedural step but a critical component of process understanding, optimization, and control. It allows for the real-time determination of reaction endpoints, the identification of intermediates, and the quantification of byproducts, thereby ensuring product quality, maximizing yield, and minimizing impurities.

In the context of pharmaceutical development, rigorous analytical monitoring is a regulatory expectation, forming the bedrock of process analytical technology (PAT) and quality by design (QbD) initiatives.[1] The data generated from robust analytical methods provide the necessary evidence to demonstrate that a manufacturing process is well-understood and in a state of control, as mandated by regulatory bodies like the FDA and guided by the principles of the International Council for Harmonisation (ICH).[2][3][4] This document serves as a comprehensive guide to the most effective analytical techniques for monitoring the progress of reactions involving aniline derivatives, offering both theoretical insights and practical, field-tested protocols.

Strategic Selection of Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the reaction being monitored. Key considerations include the polarity of reactants and products, the presence of interfering species, the desired level of quantitative accuracy, and the speed of analysis. A multi-tiered approach, often beginning with rapid qualitative methods and progressing to more precise quantitative techniques, is typically most effective.

Method_Selection_Workflow Start Reaction Monitoring Required Qualitative_Check Need for Rapid Qualitative Check? Start->Qualitative_Check TLC Thin-Layer Chromatography (TLC) Qualitative_Check->TLC Yes Quantitative_Analysis Quantitative Analysis Required? Qualitative_Check->Quantitative_Analysis No TLC->Quantitative_Analysis HPLC_GC HPLC or GC Analysis Quantitative_Analysis->HPLC_GC Yes Structural_Confirmation Structural Confirmation or In-situ Monitoring Needed? Quantitative_Analysis->Structural_Confirmation No HPLC_GC->Structural_Confirmation NMR_MS NMR or LC-MS/GC-MS Analysis Structural_Confirmation->NMR_MS Yes End Reaction Endpoint Determined Structural_Confirmation->End No NMR_MS->End

Caption: Workflow for selecting an appropriate analytical method.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress. Its simplicity, speed, and low cost make it ideal for initial screening and for quickly determining the presence of starting materials and the formation of products.

Expertise & Experience: The "Why" Behind the Protocol

The choice of eluent (solvent system) is paramount in TLC. For aniline derivatives, which can range from highly polar to nonpolar, a systematic approach to solvent selection is crucial. A common starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The ratio is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from both the starting material and the solvent front. For acylation reactions, where the product is typically less polar than the starting aniline, an increase in the proportion of the nonpolar solvent may be necessary.[5][6]

Protocol 1: TLC Monitoring of Aniline Acylation

Objective: To qualitatively monitor the conversion of aniline to acetanilide.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent: 1:1 (v/v) Hexane:Ethyl Acetate

  • Capillary spotters

  • UV lamp (254 nm)

  • Aniline (starting material)

  • Acetanilide (product standard, if available)

  • Reaction mixture aliquots

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor, ensuring uniform development. Cover and let it equilibrate for at least 10 minutes.

  • Spot the TLC Plate: Using a capillary spotter, apply small spots of the aniline starting material, the reaction mixture, and (if available) the acetanilide product standard onto the baseline of the TLC plate. It is good practice to co-spot the reaction mixture with the starting material to confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Anilines and their derivatives are often UV-active.

  • Interpret the Results: Compare the Rf values of the spots. The disappearance of the aniline spot and the appearance of a new spot corresponding to acetanilide indicates reaction progression.[7] A complete reaction is indicated by the absence of the aniline spot in the reaction mixture lane.

CompoundTypical Rf (1:1 Hexane:Ethyl Acetate)
Aniline~0.6-0.7
Acetanilide~0.3-0.4

High-Performance Liquid Chromatography (HPLC): Quantitative Rigor

HPLC is the workhorse for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[8] It is particularly well-suited for monitoring reactions of aniline derivatives, which are often amenable to reversed-phase chromatography.

Expertise & Experience: The "Why" Behind the Protocol

Method development in HPLC for aniline derivatives often involves a C18 column, which provides excellent retention and separation for a wide range of aromatic compounds. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. A gradient elution is often employed to ensure adequate separation of polar starting materials from less polar products within a reasonable timeframe.[9] The choice of detector is also critical; a UV detector set at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm) is a common and robust choice.[9] For regulatory submissions, method validation according to ICH guidelines is mandatory, ensuring the method is accurate, precise, specific, and robust.[10][11][12]

HPLC_Workflow Start Sample Preparation Injection Inject onto HPLC System Start->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Acquisition & Integration Detection->Data_Analysis Quantification Quantification of Reactants & Products Data_Analysis->Quantification End Report Results Quantification->End

Caption: A typical HPLC workflow for reaction monitoring.

Protocol 2: HPLC Monitoring of a Suzuki Cross-Coupling Reaction

Objective: To quantitatively determine the conversion of 4-bromoaniline to a biphenyl derivative.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Reaction mixture aliquots

  • Diluent (e.g., 50:50 Water:Acetonitrile)

  • Reference standards for starting material and product

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a large volume of cold water). Dilute the aliquot with the diluent to a concentration within the linear range of the instrument. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • System Suitability: Before analyzing samples, inject a standard mixture to verify system performance (e.g., resolution, peak symmetry, and reproducibility).

  • Analysis: Inject the prepared samples and reference standards.

  • Data Processing: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion using the following formula:

    % Conversion = [Areaproduct / (Areastarting material + Areaproduct)] x 100%

    (Note: This calculation assumes equal response factors. For accurate quantification, a calibration curve with reference standards is required.)

Gas Chromatography (GC): For Volatile and Thermally Stable Derivatives

GC is an excellent technique for the analysis of volatile and thermally stable aniline derivatives.[13] It offers high separation efficiency and can be coupled with various detectors, most commonly Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Expertise & Experience: The "Why" Behind the Protocol

For many aniline derivatives, direct injection onto a GC column is feasible. A nonpolar or mid-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often a good starting point.[14] However, the primary amino group of some anilines can lead to poor peak shape due to interaction with the stationary phase. In such cases, derivatization to a less polar and more volatile form, such as an acetamide or a silyl derivative, can significantly improve chromatographic performance.[14] GC-MS is particularly powerful as it provides both quantitative data and structural information, aiding in the identification of unknown byproducts.[15]

Protocol 3: GC-MS Monitoring of an N-Alkylation Reaction

Objective: To monitor the formation of N-ethylaniline from aniline and an ethylating agent.

Materials:

  • GC-MS system

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Carrier gas: Helium

  • Reaction mixture aliquots

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture. Quench and work up the sample as appropriate (e.g., neutralize, extract with an organic solvent like dichloromethane, and dry the organic layer over anhydrous sodium sulfate).[16]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 50-350 m/z

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Interpretation: Monitor the reaction by observing the decrease in the peak area of aniline (retention time and mass spectrum) and the increase in the peak area of N-ethylaniline. The mass spectrometer allows for confirmation of the product's identity by comparing its mass spectrum with a library spectrum or a previously run standard.

CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
Aniline~8-993, 66, 77
N-ethylaniline~10-11121, 106, 77

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Quantitative Insights

NMR spectroscopy is a powerful tool that provides detailed structural information and, with careful setup, can be used for quantitative analysis (qNMR).[17][18] Its non-destructive nature makes it suitable for in-situ reaction monitoring, providing a real-time window into the reaction dynamics.[19][20]

Expertise & Experience: The "Why" Behind the Protocol

For in-situ monitoring, the reaction is carried out directly in an NMR tube or, more commonly, a flow-NMR setup is used where the reaction mixture is continuously circulated through the spectrometer.[21] This avoids issues with manual sampling, which can alter the reaction conditions.[19] For quantitative analysis, a known amount of an internal standard is added to the reaction mixture. The internal standard should be a compound that does not react with any components of the mixture and has a resonance that is well-resolved from all other signals. By comparing the integral of a product peak to the integral of the internal standard peak, the concentration of the product can be accurately determined.[22][23]

Protocol 4: Quantitative ¹H NMR (qNMR) for Reaction Monitoring

Objective: To determine the yield of a reaction by ¹H NMR using an internal standard.

Materials:

  • NMR spectrometer (≥400 MHz recommended for better resolution)[18]

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid)

  • Reaction mixture aliquots

Procedure:

  • Select an Internal Standard: Choose an internal standard that is soluble in the chosen deuterated solvent, is stable under the reaction conditions, and has a simple, sharp singlet in a region of the ¹H NMR spectrum that is free of other signals.

  • Prepare the Sample: Accurately weigh a known amount of the internal standard into a vial. Withdraw a precise volume or weight of the reaction mixture and add it to the vial. Dissolve the mixture in a known volume of deuterated solvent. Transfer the solution to an NMR tube.

  • Acquire the NMR Spectrum:

    • Ensure the spectrometer is well-shimmed.

    • Set the relaxation delay (d1) to be at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration. A d1 of 30 seconds is often a safe starting point.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process and Analyze the Data:

    • Phase and baseline correct the spectrum carefully.

    • Integrate the well-resolved peak of the internal standard and a well-resolved peak of the product.

    • Calculate the moles of the product using the following equation:

    Molesproduct = (Molesstandard) x (Integralproduct / Nprotons, product) / (Integralstandard / Nprotons, standard)

    Where Nprotons is the number of protons giving rise to the integrated signal.

Conclusion: An Integrated Approach to Reaction Monitoring

The effective monitoring of reactions involving aniline derivatives relies on the judicious application of a suite of analytical techniques. From the rapid qualitative checks provided by TLC to the quantitative power of HPLC and GC, and the structural and in-situ capabilities of NMR, each method offers unique advantages. By understanding the principles and causality behind each technique and implementing robust, validated protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to the development of safer, more efficient, and higher-quality products. Adherence to established guidelines from regulatory bodies like the FDA and ICH is paramount in ensuring the integrity and defensibility of the analytical data generated.[1][24][25]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 3, 2026.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 3, 2026.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved January 3, 2026.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved January 3, 2026.
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Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Analysis of Efavirenz Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1][2] The chemical synthesis of Efavirenz, a complex molecule with a critical chiral center, involves multiple steps. The purity of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of the intermediates from which it is synthesized. Controlling impurities at each stage is a fundamental requirement of Good Manufacturing Practices (GMP) and is essential for ensuring the safety and efficacy of the final drug product.[3][4]

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the quantitative determination of the purity of key Efavirenz intermediates. The method is designed for use in quality control laboratories and provides the specificity, accuracy, and precision required for regulatory compliance. We will explain the causality behind the chromatographic choices and provide a comprehensive protocol for method implementation and validation according to the International Council for Harmonisation (ICH) guidelines.[5][6][7]

The Chromatographic Principle: Reversed-Phase HPLC

The method employs reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry.[8][9] The principle of RP-HPLC is based on the partitioning of analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase.[10][11]

  • Stationary Phase: A nonpolar surface, typically porous silica particles chemically bonded with C18 (octadecylsilane) alkyl chains, is packed into a column.

  • Mobile Phase: A polar solvent system, usually a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile or methanol.[10]

  • Separation Mechanism: When a sample is introduced, its components travel through the column with the mobile phase. Hydrophobic (less polar) molecules have a stronger affinity for the nonpolar stationary phase and are retained longer, resulting in a later elution time. More polar molecules have a higher affinity for the mobile phase and elute earlier. By carefully controlling the mobile phase composition, pH, and flow rate, a high-resolution separation of the main intermediate from its potential impurities can be achieved.[9][10]

Efavirenz Synthesis Pathway and Critical Intermediates

A common synthetic route to Efavirenz starts from p-chloroaniline and involves the creation of a key chiral amino alcohol intermediate before the final cyclization step.[12] The purity of this intermediate is paramount as any impurities can carry through to the final API.

The primary intermediate targeted by this method is 4-chloro-2-(trifluoroacetyl)aniline , a precursor in the synthesis. Monitoring its purity is critical for ensuring a high-quality final product.

G cluster_0 Simplified Efavirenz Synthesis A p-Chloroaniline B 4-chloro-2-(trifluoroacetyl)aniline (Key Intermediate 1) A->B Friedel-Crafts Acylation C (S)-1-(2-amino-5-chlorophenyl)-1- trifluoromethyl-3-cyclopropyl-2-propyne-1-ol (Key Intermediate 2) B->C Addition of Cyclopropylacetylene D Efavirenz (Final API) C->D Cyclization

Caption: Simplified synthetic pathway of Efavirenz.

Detailed Analytical Protocol

This protocol is designed to be a self-validating system, where system suitability checks precede any sample analysis to ensure the instrumentation is performing correctly.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatographic data software (e.g., Empower™, Chromeleon™).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Ammonium Acetate, Orthophosphoric Acid, and Reagent-grade water.

  • Reference Standards: Well-characterized reference standards of Efavirenz and its key intermediates.

Chromatographic Conditions

The following conditions were optimized to achieve efficient separation of the intermediate from potential process impurities and degradation products.

ParameterConditionRationale
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalentA C18 column provides excellent hydrophobic retention and selectivity for the moderately polar analytes.[13]
Mobile Phase A 10 mM Ammonium Acetate Buffer (pH adjusted to 3.1 with Orthophosphoric Acid)The acidic pH ensures that any basic or acidic functional groups are in a consistent protonation state, leading to sharp, symmetrical peaks.[14][15]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.[10]
Elution Mode GradientA gradient elution is employed to ensure that both early-eluting polar impurities and the more retained main components are well-resolved within a reasonable run time.
Gradient Program Time (min)%B
030
1570
2070
2230
2530
Flow Rate 1.2 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[16]
Column Temperature 40°CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[13]
Detection Wavelength 247 nmEfavirenz and its chromophoric intermediates show significant absorbance at this wavelength, providing good sensitivity.[14][15]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overload.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of the analytes and is compatible with the mobile phase.
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the intermediate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 25 mg of the intermediate test sample into a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][17]

Caption: Workflow for HPLC method validation.

System Suitability

Before each validation run, a system suitability solution (Working Standard) is injected five times. The results must meet the predefined criteria to ensure the system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol: Forced degradation studies were performed on the intermediate sample.[18][19] Samples were subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. The stressed samples were then analyzed.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the main intermediate peak and any peaks generated from degradation products. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure.

Linearity
  • Protocol: A series of at least five solutions were prepared from the stock solution, ranging from the LOQ to 150% of the working concentration. The peak area versus concentration was plotted, and the regression line was calculated.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.[20]

Accuracy
  • Protocol: Accuracy was determined by performing recovery studies.[21] The intermediate sample was spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[22]

Precision

Precision is the measure of the closeness of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21]

  • Protocol (Repeatability): Six separate sample preparations from the same homogenous batch were analyzed on the same day by the same analyst.

  • Protocol (Intermediate Precision): The repeatability protocol was repeated on a different day, by a different analyst, and on a different instrument.[23]

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements must be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = the standard deviation of the response, S = the slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy. The LOQ for impurities is typically around 0.05% of the nominal concentration of the main analyte.

Robustness
  • Protocol: The effect of small, deliberate variations in method parameters on the results was evaluated.[5] Parameters varied included:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the changes.

Summary of Validation Data (Typical Results)

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999.Method is specific and stability-indicating.
Linearity (R²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability %RSD) 0.8%≤ 2.0%
Precision (Intermediate %RSD) 1.1%≤ 2.0%
LOD 0.015%Reportable
LOQ 0.05%Reportable with acceptable precision & accuracy
Robustness System suitability passes under all varied conditions.Method is robust.

Conclusion

The RP-HPLC method described in this application note is simple, specific, accurate, precise, and robust for the purity analysis of key Efavirenz synthetic intermediates. The validation results confirm that the method is stability-indicating and fit for its intended purpose in a regulated quality control environment.[13][24] Implementation of this method can significantly contribute to ensuring the quality and consistency of Efavirenz API production, ultimately safeguarding patient health.

References

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
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Sources

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of virology and antiretroviral therapy.

Introduction: The Central Role of Reverse Transcriptase in HIV-1 Replication

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral life cycle is the Reverse Transcriptase (RT), which is responsible for converting the single-stranded viral RNA genome into double-stranded DNA. This process, known as reverse transcription, is a hallmark of retroviruses and an essential prerequisite for the integration of the viral genome into the host cell's DNA. The integrated proviral DNA is then utilized by the host's cellular machinery to produce new viral particles. Given its indispensable role, HIV-1 RT has been a primary target for the development of antiretroviral drugs.

This application note provides a comprehensive overview of the mechanisms of action of various classes of HIV-1 RT inhibitors, detailed protocols for their in vitro and cell-based evaluation, and a discussion on the mechanisms of drug resistance.

Mechanism of Action of HIV-1 Reverse Transcriptase Inhibitors

Inhibitors of HIV-1 RT are broadly categorized into two main classes based on their chemical structure and mechanism of action: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). More recent research has also led to the development of novel inhibitor classes with distinct mechanisms.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are synthetic analogs of naturally occurring deoxynucleosides. To become active, NRTIs must be phosphorylated by host cell kinases to their triphosphate form. These triphosphorylated NRTIs then act as competitive inhibitors of the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by HIV-1 RT.[1][2] Crucially, most NRTIs lack a 3'-hydroxyl group on their sugar moiety.[3] Once incorporated, they terminate DNA chain elongation, as the absence of the 3'-OH group prevents the formation of the next phosphodiester bond.[1][3]

Mechanism of Action: NRTIs

NRTI_Mechanism NRTI NRTI Prodrug HostKinases Host Cell Kinases NRTI->HostKinases Phosphorylation NRTI_TP NRTI-Triphosphate (Active Form) HIV_RT HIV-1 Reverse Transcriptase NRTI_TP->HIV_RT Competitive Inhibition with dNTPs HostKinases->NRTI_TP Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA Incorporation ChainTermination Chain Termination Viral_DNA->ChainTermination Lacks 3'-OH

Caption: Mechanism of NRTI-mediated inhibition of HIV-1 RT.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Unlike NRTIs, NNRTIs are a structurally diverse group of compounds that do not require intracellular activation. They are non-competitive inhibitors that bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site of the p66 subunit of HIV-1 RT.[2][4] Binding of an NNRTI to this allosteric site induces a conformational change in the enzyme, which distorts the catalytic site and limits the mobility of the "thumb" and "finger" subdomains.[4] This ultimately inhibits the polymerization reaction.[2][3]

Mechanism of Action: NNRTIs

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase NNRTI NNRTI NNIBP Allosteric Pocket (NNIBP) NNRTI->NNIBP Binding HIV_RT_Active HIV-1 RT (Active Conformation) HIV_RT_Inactive HIV-1 RT (Inactive Conformation) NNIBP->HIV_RT_Inactive Induces Conformational Change Inhibition Inhibition HIV_RT_Inactive->Inhibition Polymerization DNA Polymerization Polymerization->HIV_RT_Active

Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.

Emerging Reverse Transcriptase Inhibitors

Research into novel RT inhibitors has yielded compounds with unique mechanisms of action, aiming to overcome the limitations of existing drugs, particularly drug resistance.

  • Translocation-Defective Reverse Transcriptase Inhibitors (TDRTIs): A notable example is 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA).[5][6] Unlike traditional NRTIs, EFdA retains a 3'-OH group. However, after its incorporation into the viral DNA, the 4'-ethynyl group creates steric hindrance within the enzyme's active site, impeding the translocation of the primer-template complex.[5][7] This effectively halts further DNA synthesis.[6][7]

  • RNase H Inhibitors: HIV-1 RT possesses a second enzymatic activity, Ribonuclease H (RNase H), which degrades the viral RNA from the RNA:DNA hybrid during reverse transcription.[8] This activity is essential for the completion of viral DNA synthesis.[8] Inhibitors targeting the RNase H active site are in development and represent a promising new class of antiretrovirals.[8][9]

Protocols for Evaluating HIV-1 RT Inhibitors

A combination of biochemical and cell-based assays is crucial for the discovery and characterization of novel HIV-1 RT inhibitors.

Protocol 1: In Vitro HIV-1 Reverse Transcriptase Activity Assay (Colorimetric)

This protocol describes a non-radioactive, colorimetric assay to measure the enzymatic activity of purified HIV-1 RT and to determine the inhibitory potential of test compounds. The assay is based on the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer.[10]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (e.g., from Sigma-Aldrich, Cat. No. 11063468001)[10]

  • Reverse Transcriptase Assay Kit, colorimetric (e.g., Sigma-Aldrich, Cat. No. 11468120910) containing:

    • Lysis Buffer

    • Reaction Buffer

    • Template/Primer Hybrid (poly(A) x oligo(dT)15)

    • dUTP labeling mix (biotin-dUTP and DIG-dUTP)

    • Anti-DIG-Peroxidase (POD) antibody

    • Washing Buffer

    • ABTS Substrate

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Streptavidin-coated 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.

  • Reaction Setup:

    • In a 96-well reaction plate, add 20 µL of the reaction buffer.

    • Add 20 µL of the test compound at various concentrations or the solvent control.

    • Add 20 µL of a solution containing the template/primer hybrid and the dUTP labeling mix.

    • Initiate the reaction by adding 20 µL of diluted HIV-1 RT enzyme.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours.

  • Detection:

    • Transfer 100 µL of the reaction mixture to a streptavidin-coated microplate.

    • Incubate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the plate.

    • Wash the plate three times with washing buffer.

    • Add 100 µL of the Anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.

    • Wash the plate three times with washing buffer.

    • Add 100 µL of the ABTS substrate and incubate at room temperature until color develops (approximately 15-30 minutes).

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[11]

Protocol 2: Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This assay measures the production of the HIV-1 p24 capsid protein in the supernatant of infected cells, which serves as a marker for viral replication.[12] It is used to determine the efficacy of test compounds in a cellular context.

Materials:

  • TZM-bl or similar susceptible cell line (e.g., CEM-SS)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)[13]

  • Test compounds

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit (various commercial sources)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[13]

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 stock to achieve a desired multiplicity of infection (MOI).[13]

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C in a CO2 incubator.[13]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol.[12]

  • Data Analysis:

    • Calculate the concentration of p24 in each sample using a standard curve.

    • Determine the percentage of inhibition of viral replication for each compound concentration.

    • Calculate the 50% effective concentration (EC50) from the dose-response curve.

Experimental Workflow: Cell-Based HIV-1 Inhibition Assay

Cell_Assay_Workflow Start Start SeedCells Seed TZM-bl cells in 96-well plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompounds Add serial dilutions of test compounds Incubate1->AddCompounds InfectCells Infect cells with HIV-1 virus AddCompounds->InfectCells Incubate2 Incubate for 48-72 hours InfectCells->Incubate2 CollectSupernatant Collect cell supernatant Incubate2->CollectSupernatant p24_ELISA Perform p24 Antigen ELISA CollectSupernatant->p24_ELISA Analyze Analyze Data (Calculate EC50) p24_ELISA->Analyze End End Analyze->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you to optimize your synthesis for higher yields and purity. This critical intermediate is pivotal in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiretroviral drug Efavirenz.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common and efficient synthetic route to obtain this compound?

A1: A widely employed and effective method involves a multi-step synthesis starting from p-chloroaniline.[3][4] This process typically includes:

  • N-Protection of p-chloroaniline: The amino group of p-chloroaniline is first protected, for example, by acylation with pivaloyl chloride or acetyl chloride.[1][4] This directing group serves to prevent side reactions at the amine and to favor acylation at the ortho position in the subsequent step.

  • Friedel-Crafts Trifluoroacetylation: The N-protected intermediate undergoes a Friedel-Crafts reaction with a trifluoroacetylating agent, such as trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride.[1][3]

  • Deprotection and Hydrolysis: The protecting group is then removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.[3][4]

Q2: Why is the product isolated as a hydrochloride hydrate salt?

A2: The hydrochloride salt form of 4-Chloro-2-(trifluoroacetyl)aniline enhances its stability and improves its handling characteristics. The protonated amine group makes the compound less susceptible to oxidation compared to the free base. The hydrate form indicates the incorporation of water molecules into the crystal lattice, which further stabilizes the solid-state structure.[1]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Several parameters are crucial for maximizing the yield:

  • Temperature Control: Particularly during the Friedel-Crafts reaction, maintaining a low temperature (e.g., -30°C to -10°C) is essential to minimize the formation of byproducts.[3]

  • Choice of Lewis Acid and Solvent: The type and amount of Lewis acid, as well as the solvent, can significantly influence the reaction rate and selectivity. Anhydrous conditions are critical to prevent the deactivation of the Lewis acid.

  • Purity of Starting Materials: Using high-purity p-chloroaniline and trifluoroacetylating agents is vital to prevent the introduction of impurities that can be difficult to remove in later stages.[2]

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

  • Di-acylation: The introduction of a second trifluoroacetyl group on the aromatic ring is a possibility, though generally less favored due to steric hindrance.

  • Reaction at the Amine: If the N-protection is incomplete or reversed prematurely, the trifluoroacetylating agent can react with the free amino group.

  • Hydrolysis of the Trifluoroacetyl Group: Under certain conditions, particularly in the presence of strong bases or nucleophiles, the trifluoroacetyl group can be susceptible to hydrolysis.[5][6]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction in the trifluoroacetylation step. 2. Loss of product during workup and isolation. 3. Degradation of the product.1. Optimize Reaction Conditions: Increase the reaction time or temperature cautiously. Ensure the Lewis acid is active and used in the correct stoichiometric amount. 2. Refine Workup Procedure: Minimize the number of extraction and transfer steps. Ensure the pH is appropriately controlled during the formation of the hydrochloride salt to maximize precipitation. 3. Maintain Appropriate Conditions: Avoid exposure to strong bases or high temperatures for prolonged periods.
Presence of Impurities 1. Unreacted starting materials. 2. Formation of byproducts from side reactions. 3. Contaminants in reagents or solvents.1. Monitor Reaction Progress: Use techniques like TLC or HPLC to ensure the reaction goes to completion. 2. Control Reaction Parameters: Strictly adhere to the optimized temperature, addition rates, and stoichiometry. 3. Use High-Purity Reagents: Ensure all starting materials and solvents are of a suitable grade and are anhydrous where necessary.
Product is an Oil or Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Incorrect solvent system for crystallization. 3. Insufficient cooling or seeding.1. Purify the Crude Product: Consider a column chromatography step before crystallization if significant impurities are present. 2. Optimize Crystallization Solvent: Experiment with different solvent systems or solvent ratios. A mixture of a good solvent and a poor solvent can often induce crystallization. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution for a longer period at a lower temperature.
Product is Off-Color (e.g., dark brown) 1. Oxidation of the aniline moiety. 2. Presence of colored impurities from side reactions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Recrystallization/Charcoal Treatment: Recrystallize the product, potentially with the addition of activated charcoal to adsorb colored impurities.

Experimental Workflow & Visualization

To provide a clearer understanding of the synthetic process, a detailed experimental protocol and a visual representation of the reaction pathway are provided below.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Step 1: N-Acetylation of p-Chloroaniline

  • In a reaction vessel, dissolve p-chloroaniline in a suitable solvent such as toluene.[1]

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetyl chloride dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-N-acetylaniline.

Step 2: Trifluoroacetylation

  • In a separate, dry reaction vessel under an inert atmosphere, suspend anhydrous aluminum trichloride in a suitable solvent like dichloromethane.[3]

  • Cool the suspension to -30°C.

  • Slowly bubble trifluoroacetyl chloride gas into the suspension or add it as a condensed liquid.

  • In a separate flask, dissolve the 4-chloro-N-acetylaniline from Step 1 in dichloromethane.

  • Slowly add the solution of 4-chloro-N-acetylaniline to the cooled Lewis acid mixture, maintaining the temperature below -25°C.[3]

  • After the addition, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or HPLC).

Step 3: Hydrolysis and Salt Formation

  • Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Concentrate the organic layer to obtain the crude N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.

  • To the crude product, add a mixture of glacial acetic acid and concentrated hydrochloric acid.[3]

  • Heat the mixture to around 60-75°C and stir for several hours to effect deprotection.[3][7]

  • Cool the reaction mixture to 0-5°C to induce crystallization of the hydrochloride hydrate salt.[3]

  • Filter the solid product, wash with a cold solvent (e.g., ethyl acetate), and dry under vacuum to obtain this compound.[7]

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Trifluoroacetylation cluster_2 Step 3: Deprotection & Salt Formation p-Chloroaniline p-Chloroaniline N-Acetyl-p-chloroaniline N-Acetyl-p-chloroaniline p-Chloroaniline->N-Acetyl-p-chloroaniline Toluene, 0-5°C Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->N-Acetyl-p-chloroaniline Intermediate_III N-Acetyl-4-chloro- 2-(trifluoroacetyl)aniline N-Acetyl-p-chloroaniline->Intermediate_III CH2Cl2, -30°C Trifluoroacetyl_Chloride Trifluoroacetyl_Chloride Trifluoroacetyl_Chloride->Intermediate_III AlCl3 AlCl3 AlCl3->Intermediate_III Final_Product 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Intermediate_III->Final_Product Acetic Acid, Heat HCl_H2O HCl_H2O HCl_H2O->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Purity Issue Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Optimize_Conditions Optimize Reaction: - Increase time/temp - Check reagent quality Incomplete_Reaction->Optimize_Conditions Analyze_Workup Analyze Workup & Purification Complete_Reaction->Analyze_Workup Workup_Loss Product Loss During Workup Analyze_Workup->Workup_Loss Loss Purification_Issue Inefficient Purification Analyze_Workup->Purification_Issue Impure Refine_Workup Refine Extraction/ Crystallization Workup_Loss->Refine_Workup Improve_Purification Improve Purification: - Recrystallization - Chromatography Purification_Issue->Improve_Purification

Caption: Troubleshooting flowchart for yield and purity issues.

References

  • CN101844990B - Method for synthesizing this compound intermediate - Google Patents.
  • CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents.
  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed. Available at: [Link]

  • 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride: A Critical Intermediate for Efavirenz Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? | ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation of Anilines & Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective Friedel-Crafts acylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies for achieving clean, high-yield C-acylation while avoiding common byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides step-by-step guidance for resolution.

Issue 1: My Friedel-Crafts acylation of aniline is failing or giving very poor yields of the C-acylated product.

Question: I'm trying to directly acylate aniline using aluminum chloride (AlCl₃) and acetyl chloride, but the reaction isn't working. What's going wrong?

Answer: Direct Friedel-Crafts acylation on anilines is notoriously problematic and often fails. The primary reason is that the amino group (-NH₂) is a strong Lewis base. It will readily react with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[1][2] This interaction forms a deactivated anilinium salt complex.[1][2][3] The resulting positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring, deactivating it towards the necessary electrophilic aromatic substitution.[1][4]

Solution: To achieve successful C-acylation, you must first protect the amino group to reduce its basicity. The most common and effective strategy is to convert the aniline into an acetanilide (an amide).[1][3] The acetamido group is still an ortho-, para-director but is significantly less basic and will not irreversibly complex with the Lewis acid catalyst.[3] This allows the Friedel-Crafts acylation to proceed on the aromatic ring. After the C-acylation, the protecting acetyl group can be removed via hydrolysis to yield the desired acylated aniline.[1][3]

Issue 2: The main product of my reaction is the N-acylated aniline, not the C-acylated product.

Question: I'm observing significant formation of acetanilide instead of the desired amino ketone. How can I favor C-acylation over N-acylation?

Answer: The lone pair of electrons on the nitrogen atom of anilines makes the amino group a potent nucleophile.[5] In the presence of an acylating agent like acetyl chloride or acetic anhydride, the nitrogen atom will readily attack the electrophilic carbonyl carbon, leading to N-acylation.[5][6] This reaction is often faster and more favorable than the Lewis acid-catalyzed C-acylation on the aromatic ring, especially if the conditions for electrophilic aromatic substitution are not optimized.

Solution: This is another instance where protecting the amino group is the crucial step. By first forming the acetanilide, you are temporarily "capping" the nucleophilic nitrogen, preventing it from reacting with the acylating agent in the subsequent Friedel-Crafts step.[1][3] Once the nitrogen is protected as part of the amide, the only available sites for acylation are the ortho and para positions of the aromatic ring.

Issue 3: I am observing di-acylated byproducts in my reaction.

Question: After protecting my aniline as an acetanilide and performing the Friedel-Crafts acylation, I'm still getting unwanted side products, possibly from multiple acylations. How can I improve the selectivity?

Answer: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring to further substitution, it can still occur under certain conditions.[7][8] Using a large excess of the acylating agent or running the reaction at elevated temperatures for extended periods can sometimes lead to di-acylation, especially with highly activated rings.

Solution: To minimize di-acylation, you can implement the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of the acylating agent. Avoid large excesses.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.

  • Temperature Management: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed, avoiding prolonged reaction times that could favor byproduct formation.[9]

Frequently Asked Questions (FAQs)

Q1: Why is an amide (acetanilide) a good protecting group for this reaction? A1: The amide group effectively reduces the basicity of the nitrogen atom. The lone pair on the nitrogen is delocalized through resonance with the adjacent carbonyl group, making it much less available to act as a Lewis base and complex with the AlCl₃ catalyst.[3] While it reduces the ring's activation compared to a free amino group, the acetamido group remains an ortho-, para-director, guiding the incoming acyl group to the desired positions.[1]

Q2: What are the best practices for setting up the Friedel-Crafts acylation of a protected aniline? A2: The reaction is moisture-sensitive due to the use of strong Lewis acids like AlCl₃.[7] It is crucial to use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). The AlCl₃ should be a fresh, high-purity grade and handled quickly to minimize exposure to atmospheric moisture.

Q3: Can I use other Lewis acids besides AlCl₃? A3: Yes, other Lewis acids can be used, and their choice can influence the reaction's outcome. While AlCl₃ is common, alternatives like ferric chloride (FeCl₃), zinc chloride (ZnO), or bismuth triflate (Bi(OTf)₃) have been reported to catalyze Friedel-Crafts acylations.[10][11] In some cases, milder catalysts may offer better selectivity and functional group tolerance. The choice of catalyst may require optimization for your specific substrate.

Q4: How do I remove the acetyl protecting group after the C-acylation is complete? A4: The acetyl protecting group is typically removed by acid- or base-catalyzed hydrolysis. A common method is to heat the acylated acetanilide product under reflux with aqueous hydrochloric acid (HCl).[1] After the amide bond is cleaved, the reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the free amine product, which can then be isolated by filtration.[1]

Experimental Protocols & Data

Workflow for Selective C-Acylation of Aniline

The following diagram illustrates the necessary three-step workflow to achieve clean C-acylation of aniline, avoiding common byproducts.

G cluster_0 Step 1: Protection cluster_1 Step 2: C-Acylation cluster_2 Step 3: Deprotection Aniline Aniline (-NH2) Acetanilide Acetanilide (-NHCOCH3) Aniline->Acetanilide Acetic Anhydride or Acetyl Chloride Acetanilide_2 Acetanilide Acylated_Acetanilide_2 p-Acetamidoacetophenone Acylated_Acetanilide p-Acetamidoacetophenone (C-Acylated Product) Acetanilide_2->Acylated_Acetanilide RCOCl / AlCl3 (Friedel-Crafts Acylation) Final_Product p-Aminoacetophenone (Final Product) Acylated_Acetanilide_2->Final_Product Acid Hydrolysis (e.g., HCl, H2O, heat)

Caption: Workflow for byproduct-free Friedel-Crafts C-acylation of aniline.

Protocol 1: Protection of Aniline as Acetanilide

This protocol details the conversion of aniline to acetanilide to protect the amino group.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Cold water

  • Standard laboratory glassware

Procedure:

  • In a fume hood, add 5 mL of aniline to a 250 mL flask.

  • Prepare a solution of 6 mL of acetic anhydride in 10 mL of glacial acetic acid.

  • Slowly add the acetic anhydride solution to the aniline while stirring continuously. The reaction is exothermic.

  • After the initial reaction subsides, gently warm the mixture for approximately 10-15 minutes to ensure completion.

  • Pour the warm solution into 250 mL of cold water with vigorous stirring. This will cause the acetanilide product to precipitate.

  • Collect the solid acetanilide by vacuum filtration, wash it thoroughly with cold water to remove acid impurities, and allow it to air dry.

  • For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[1]

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol outlines the para-acylation of the protected acetanilide.

Materials:

  • Acetanilide (dried)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Ice bath, HCl, water

  • Flame-dried glassware under an inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under a nitrogen atmosphere.

  • Suspend 1 mole equivalent of acetanilide in 3-4 parts of the anhydrous solvent.

  • Cool the suspension in an ice bath. Add 2.2 mole equivalents of powdered anhydrous AlCl₃ in portions, with stirring.

  • Once the AlCl₃ has been added, add 1.1 mole equivalents of acetyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and then warm gently (e.g., 50-60 °C) for 1-2 hours or until TLC indicates consumption of the starting material.

  • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Isolate the crude product (p-acetamidoacetophenone) by filtration, wash with water, and recrystallize from ethanol.

Protocol 3: Deprotection via Acid Hydrolysis

This protocol describes the removal of the acetyl group to yield the final C-acylated aniline.

Materials:

  • Acylated acetanilide product (e.g., p-acetamidoacetophenone)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: Place the acylated acetanilide in a round-bottom flask and add a mixture of concentrated HCl and water (e.g., a 1:1 mixture).

  • Hydrolysis: Heat the mixture under reflux for 30-60 minutes to cleave the amide bond. Monitor the reaction by TLC until the starting material is gone.[1]

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of an aqueous NaOH solution until the pH is alkaline (pH > 7). This step will precipitate the free amine product.[1]

  • Isolation: Isolate the crude product by filtration, wash with cold water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure, regioselectively acylated aniline.[1]

Comparative Data: Impact of Amino Group on Reactivity
SubstrateFunctional GroupReaction with Lewis Acid (AlCl₃)Outcome of Direct Friedel-Crafts AcylationRecommended Strategy
Aniline-NH₂ (Amino)Strong acid-base reaction, forms anilinium salt[1][2]Reaction failure; ring deactivation[1][4]Protect amino group as an amide
Acetanilide-NHCOCH₃ (Amido)Weak complexation; does not deactivate the ring[3]Successful C-acylation (ortho/para)Proceed directly with acylation

References

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Tim the Tutor. (2022, November 20). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselectivity of ATase: N-acetylation of aniline derivative 1a versus benzylamine 1m. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Trifluoroacetylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoroacetylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperatures in trifluoroacetylation procedures. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve reliable, reproducible results.

Introduction: The Critical Role of Temperature in Trifluoroacetylation

Trifluoroacetylation is a fundamental reaction in organic synthesis, serving to protect amine and alcohol functionalities, and to derivatize molecules for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The trifluoroacetyl group offers unique properties, including enhanced volatility and thermal stability of the derivatized analyte.[3] The success of this reaction is highly dependent on a number of factors, with reaction temperature being one of the most critical parameters to control.

Inappropriate temperature control can lead to a host of issues, including incomplete reactions, the formation of unwanted byproducts, and even degradation of the starting material or product.[4] This guide will provide a structured approach to understanding and optimizing the reaction temperature for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for trifluoroacetylation of primary and secondary amines?

For most primary and secondary amines, trifluoroacetylation using trifluoroacetic anhydride (TFAA) can be effectively carried out under mild conditions, typically ranging from 0°C to ambient room temperature.[5][6] Starting the reaction at 0°C, especially during the dropwise addition of the highly reactive TFAA, helps to control the initial exotherm and minimize side reactions.[7] The reaction can then be allowed to warm to room temperature to ensure completion.

Q2: I am not getting a complete reaction at room temperature. Should I increase the heat?

While gentle heating can sometimes be employed to drive the reaction to completion, it should be approached with caution. Excessively high temperatures can promote side reactions, such as the formation of undesired byproducts or degradation of your product.[4] Before increasing the temperature, consider the following:

  • Reaction Time: Have you allowed sufficient time for the reaction to complete at room temperature?

  • Reagent Stoichiometry: Are you using an adequate excess of the trifluoroacetylating agent?

  • Catalyst: For less reactive substrates, the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly enhance the reaction rate at milder temperatures.[4][8]

If you do need to apply heat, it is recommended to increase the temperature incrementally (e.g., to 40-50°C) and monitor the reaction progress closely by a suitable analytical technique like TLC or LC-MS.

Q3: I am observing the formation of multiple products. Could the reaction temperature be the cause?

Yes, elevated temperatures are a common culprit for the formation of side products. For substrates with multiple reactive sites, such as those containing both amine and hydroxyl groups, higher temperatures can decrease the selectivity of the reaction.[9] For chiral compounds, high temperatures can also lead to racemization.[2] It is often beneficial to run the reaction at a lower temperature (e.g., 0°C) for a longer period to favor the formation of the desired product.

Q4: What is the optimal temperature for trifluoroacetylation of alcohols?

The trifluoroacetylation of alcohols can also be achieved under mild conditions.[10] However, the reactivity of alcohols can vary significantly. Primary alcohols are generally more reactive than secondary alcohols, while tertiary alcohols can be challenging to acylate and may require slightly elevated temperatures or the use of a catalyst like DMAP.[4][11] A good starting point is to perform the reaction at room temperature and monitor its progress.

Q5: For GC-MS derivatization, what temperature should I use?

For derivatization prior to GC-MS analysis, the reaction is often carried out in a sealed vial. A common protocol involves heating the reaction mixture at a controlled temperature, for instance, at 50°C for 15 minutes, to ensure complete derivatization.[12] However, the optimal temperature and time can vary depending on the analyte and the specific protocol. It is crucial to follow established methods or perform an optimization study for your specific compound.[1][13]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Related to Temperature Recommended Solution
Low or No Yield Reaction temperature is too low, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction. Consider extending the reaction time at the current temperature first. The use of a catalyst like DMAP can also be beneficial.[8]
Reaction temperature is too high, leading to product degradation.[4]Perform the reaction at a lower temperature (e.g., 0°C or room temperature). Use a milder trifluoroacetylating agent if possible.
Formation of Multiple Byproducts Reaction temperature is too high, causing a loss of selectivity and promoting side reactions.[14]Lower the reaction temperature significantly. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a good strategy.[7]
Incomplete Reaction The reaction has not reached thermal equilibrium, or the temperature is insufficient for the reactivity of the substrate.Ensure uniform heating and stirring. If the substrate is known to be unreactive, a moderate increase in temperature may be necessary, but this should be done cautiously.
Darkening of the Reaction Mixture High temperatures can lead to the decomposition of starting materials, reagents, or products.[15]Immediately reduce the temperature. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

The Science Behind Temperature Optimization: A Mechanistic Perspective

The trifluoroacetylation of an amine or alcohol with trifluoroacetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion as a leaving group and forming the protonated product. A base, often a tertiary amine like triethylamine, is typically added to neutralize the trifluoroacetic acid byproduct.

The Role of Temperature:

  • Reaction Rate: According to the Arrhenius equation, the rate of a chemical reaction increases with temperature. This is because a higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction.[4]

  • Activation Energy: Every reaction has an activation energy barrier that must be overcome. Increasing the temperature provides the necessary energy to a larger fraction of molecules to surpass this barrier.

  • Side Reactions: Unfortunately, higher temperatures not only accelerate the desired reaction but can also provide sufficient energy to overcome the activation barriers of undesired side reactions, leading to a decrease in product selectivity and yield.[14]

The key to optimization is to find the "sweet spot" – a temperature that is high enough to ensure a reasonable reaction rate but low enough to minimize the formation of byproducts.

Experimental Protocols

General Protocol for Trifluoroacetylation of a Primary Amine

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Primary Amine

  • Trifluoroacetic Anhydride (TFAA)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFAA: Add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizing the Workflow

Trifluoroacetylation Workflow Diagram

Trifluoroacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine/Alcohol and Base in Solvent cool Cool to 0°C dissolve->cool add_tfaa Dropwise Addition of TFAA cool->add_tfaa stir Stir and Monitor (TLC/LC-MS) add_tfaa->stir quench Quench Reaction stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Step-by-step workflow for a typical trifluoroacetylation reaction.

Temperature Optimization Decision Tree

Temperature_Optimization cluster_troubleshoot Troubleshooting start Start Reaction at 0°C to RT check_completion Reaction Complete? start->check_completion side_products Side Products Observed start->side_products low_yield Low Yield/ Incomplete Reaction check_completion->low_yield No product_ok Product Obtained check_completion->product_ok Yes increase_temp Incrementally Increase Temperature (e.g., to 40-50°C) low_yield->increase_temp add_catalyst Consider Adding Catalyst (DMAP) low_yield->add_catalyst lower_temp Decrease Temperature (e.g., hold at 0°C) side_products->lower_temp increase_temp->check_completion lower_temp->check_completion add_catalyst->check_completion

Caption: Decision tree for optimizing reaction temperature.

References

Sources

Technical Support Center: Troubleshooting Low Yield in the Hydrolysis of N-Acyl Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for N-acyl intermediate hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Instead of a simple checklist, we will explore the causal relationships behind experimental outcomes to empower you with robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a very low yield in my N-acyl hydrolysis. What are the most fundamental reasons this might be happening?

Low yields in N-acyl hydrolysis, particularly of amides, are common and typically stem from three core issues:

  • The Intrinsic Stability of the Amide Bond: The N-acyl group (an amide) is the least reactive of the common carboxylic acid derivatives.[1][2] This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character. Overcoming this requires significant energy input or potent catalysis.[1][3]

  • Suboptimal Reaction Conditions: The reaction may be stalled due to insufficient thermal energy (temperature), inadequate catalyst concentration, or an unfavorable equilibrium. For reversible reactions, such as acid-catalyzed hydrolysis, the accumulation of products can inhibit the forward reaction.[4][5]

  • Substrate Degradation and Side Reactions: The very conditions required to cleave a stable amide bond (e.g., strong acids/bases and heat) can often lead to the degradation of the starting material or product.[3] Sensitive functional groups elsewhere in the molecule may not be stable, leading to a complex mixture of byproducts and a low yield of the desired amine.

Q2: How do I choose the best hydrolysis method—acidic, basic, or enzymatic—for my specific substrate?

The choice of method is critical and depends entirely on the stability of your substrate and the presence of other functional groups. Each approach has distinct advantages and liabilities.

Method Mechanism & Conditions Advantages Disadvantages & Common Issues Ideal For
Acid-Catalyzed Hydrolysis Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for nucleophilic attack by water.[4][5] Requires strong acid (e.g., HCl, H₂SO₄) and heat.[1][6]Effective for robust molecules. The amine product is protonated and removed from the equilibrium, driving the reaction forward.[4]Harsh conditions can cleave other acid-labile groups (e.g., esters, acetals, Boc-protecting groups) or cause degradation.[3][7] The reaction is often reversible.[4]Simple, sterically hindered amides without acid-sensitive functional groups.
Base-Catalyzed Hydrolysis (Saponification) Direct nucleophilic attack on the carbonyl carbon by a strong nucleophile (e.g., OH⁻).[8][9] Requires strong base (e.g., NaOH, KOH) and heat.The final deprotonation of the resulting carboxylic acid makes the reaction effectively irreversible.[8][9] Generally faster than acid hydrolysis.Can cause racemization of adjacent stereocenters. Base-sensitive groups will be cleaved. Strong bases can promote elimination side reactions.[3]Substrates that are stable to strong base but may be sensitive to strong acid.
Enzymatic Hydrolysis Utilizes enzymes like acylases or lipases that operate under mild conditions (neutral pH, room temperature).[10][11]High selectivity, preserving sensitive functional groups.[10] Environmentally friendly ("green") approach.Enzymes have specific substrate requirements.[12] Optimization of pH, temperature, and buffer is critical.[13] Can be slower and more expensive.Complex molecules with multiple sensitive functional groups, chiral centers, or when mild conditions are paramount.

Troubleshooting Workflow for Low Hydrolysis Yield

Before diving into specific protocols, use this workflow to diagnose the potential root cause of your low yield.

TroubleshootingWorkflow start Low Yield Observed check_purity 1. Confirm Purity & Identity of Starting Material (LC-MS, NMR) start->check_purity monitor 2. Monitor Reaction Progress (TLC, LC-MS) check_purity->monitor incomplete Reaction Stalled or Incomplete? monitor->incomplete degradation Degradation or Side Products Observed? monitor->degradation optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Catalyst Conc. - Increase Reaction Time incomplete->optimize_conditions Yes workup_issue 3. Analyze Workup Procedure (Check pH, Extraction Efficiency) incomplete->workup_issue No milder_conditions Switch to Milder Conditions: - Lower Temperature - Use Weaker Acid/Base - Consider Enzymatic Method degradation->milder_conditions Yes degradation->workup_issue No end Improved Yield optimize_conditions->end milder_conditions->end workup_issue->end

Caption: Mechanism of acid-catalyzed N-acyl hydrolysis.

Q: I'm seeing significant degradation of my starting material or desired product. What are my options?

This is a classic selectivity problem. The conditions needed to cleave the amide are destroying other parts of your molecule.

Causality: Strong acids and high heat are non-selective. They will readily hydrolyze other acid-labile functional groups such as esters, acetals, or silyl ethers, and can cause charring or polymerization of sensitive aromatic rings. [3][14] Solutions:

  • Reduce Temperature and Extend Reaction Time: This is the simplest trade-off. A lower temperature reduces the rate of degradation more than it reduces the rate of the desired hydrolysis.

  • Use a Milder Acid: If your substrate is highly sensitive, consider switching from HCl or H₂SO₄ to a weaker acid like trifluoroacetic acid (TFA) or even aqueous acetic acid under pressure. [15][16]3. Change Your Protecting Group Strategy: If the N-acyl group is intended as a protecting group, consider replacing it with one that can be removed under milder conditions in future syntheses. For example, a trifluoroacetyl group is much more easily cleaved than an acetyl group. [3]

Guide 2: Issues in Base-Catalyzed Hydrolysis

Q: My yield is low due to the formation of multiple byproducts. How can I improve the selectivity?

Base-catalyzed hydrolysis is powerful but can be aggressive, leading to unintended reactions.

Causality: Strong bases like hydroxide are not only potent nucleophiles but also strong bases. This can lead to deprotonation at positions alpha to carbonyls (promoting racemization or condensation) or elimination reactions if a suitable leaving group is present beta to an acidic proton. [3] Solutions:

  • Use a Milder Base: If possible, switch from NaOH or KOH to a weaker base like potassium carbonate (K₂CO₃) in a protic solvent like methanol/water. [3]2. Lower the Reaction Temperature: Many saponifications can proceed effectively at room temperature or with gentle heating (e.g., 40-50 °C), albeit over a longer period. This minimizes side reactions.

  • Phase-Transfer Catalysis: For substrates with poor aqueous solubility, a two-phase system (e.g., THF/water) with a phase-transfer catalyst (e.g., Bu₄NHSO₄) and solid NaOH can provide mild and effective hydrolysis. [17]

Caption: Mechanism of base-catalyzed N-acyl hydrolysis.

Experimental Protocols & Data Monitoring

Protocol: General Procedure for Acid-Catalyzed Hydrolysis
  • Setup: To the N-acyl substrate (1.0 eq) in a round-bottom flask equipped with a reflux condenser, add a 6N aqueous solution of HCl (5-10 volumes).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by TLC or LC-MS. A common mobile phase for TLC is dichloromethane/methanol.

  • Workup: After completion, cool the reaction to room temperature. If the product precipitates as an ammonium salt, it can be filtered. Otherwise, neutralize the solution carefully with a base (e.g., 6N NaOH) to the desired pH and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Q: How can I effectively monitor my reaction to determine the optimal stopping point?

Accurate monitoring prevents running the reaction for too long (inviting degradation) or stopping too early (sacrificing yield).

Answer: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for monitoring these reactions. [18][19] Recommended HPLC Method:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA
Gradient Start with 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm; or Mass Spectrometer

This method allows for the clear separation and quantification of the lipophilic starting material from the more polar amine and carboxylic acid products. [20]By tracking the disappearance of the starting material peak and the appearance of the product peak, you can precisely determine when the reaction is complete.

References

  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]

  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]

  • YouTube. (2021). 188 CHM2211 Problem Solving Acid Catalyzed Hydrolysis of Amides. [Link]

  • ResearchGate. (2012). Removing an acetyl group from NH?. [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]

  • Thieme. (2003). Removal of Acyl Protecting Groups Using Solid NaOH and a Phase Transfer Catalyst. [Link]

  • ResearchGate. (2024). How can one remove an acetyl protecting group from an acetylated sugar?. [Link]

  • National Institutes of Health. (n.d.). N-Acetylglucosamine: Production and Applications. [Link]

  • PubMed. (2011). Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. [Link]

  • University of Babylon. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]

  • Save My Exams. (2024). Acylation Mechanism. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • PubMed. (n.d.). A hydrolysis method using microwaves: determination of N-acetyl- and N-glycolylneuraminic acids in biological systems by fluorometric high-performance liquid chromatography. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic acylation: assessing the greenness of different acyl donors. [Link]

  • ResearchGate. (2024). Effect of acyl donor chain length and substitutions pattern on the enzymatic acylation of flavonoids. [Link]

  • National Institutes of Health. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. [Link]

  • PubMed. (2019). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. [Link]

  • PubMed. (n.d.). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. [Link]

  • Chem-Station. (2014). Acyl Protective Groups. [Link]

  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. [Link]

  • National Institutes of Health. (2012). Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. [Link]

  • ResearchGate. (2024). High-performance liquid chromatography/mass spectrometric and proton nuclear magnetic resonance spectroscopic studies of the transacylation and hydrolysis of the acyl glucuronides of a series of phenylacetic acids in buffer and human plasma. [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Chemistry LibreTexts. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • MDPI. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • CORE. (n.d.). Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. [Link]

  • Royal Society of Chemistry. (n.d.). Acid hydrolysis of O-acetyl-galactoglucomannan. [Link]

Sources

Alternative solvents for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for safer, more sustainable chemical synthesis, this Technical Support Center provides a focused guide on selecting and implementing alternative solvents for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline. This key pharmaceutical intermediate, crucial in the manufacturing of drugs like Efavirenz, is traditionally synthesized via a Friedel-Crafts acylation, often employing hazardous chlorinated solvents.[1]

This resource is designed for chemists, process development scientists, and production managers seeking to navigate the complexities of solvent replacement, troubleshoot common issues, and adopt greener manufacturing practices without compromising reaction efficiency.

Frequently Asked Questions (FAQs): Solvent Selection & Strategy

This section addresses the fundamental questions researchers face when moving away from traditional, hazardous solvents for the acylation of aniline derivatives.

Q1: What is the conventional synthesis route for 4-Chloro-2-(trifluoroacetyl)aniline, and why are chlorinated solvents like Dichloromethane (DCM) traditionally used?

The synthesis typically involves a multi-step process where a protected 4-chloroaniline derivative undergoes a Friedel-Crafts acylation with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Traditional Solvents: Patents and literature frequently cite the use of halogenated hydrocarbons as the reaction medium.[2] These include:

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • Chloroform

  • 1,1,2,2-Tetrachloroethane

Rationale for Traditional Use: These solvents were historically favored for several key reasons. Their ability to dissolve a wide range of organic compounds and their relative inertness under strongly acidic Friedel-Crafts conditions made them effective choices.[3][4] DCM, in particular, combines good solvency with a low boiling point (39.6°C), simplifying its removal during product isolation.[4]

Q2: What are the primary drivers for replacing Dichloromethane (DCM) and other chlorinated solvents?

The push to replace chlorinated solvents is driven by significant health, environmental, and regulatory pressures.

  • Health Risks: DCM is a volatile compound, and inhalation is a primary exposure route.[5] It is classified as a "possible human carcinogen" (IARC Group 2A) and is linked to neurotoxicity, organ damage (liver, heart), and irritation.[4][5][6]

  • Environmental Impact: While DCM has a relatively short atmospheric lifetime of about 130 days, its high volatility leads to significant emissions.[6][7] Industrial releases can contaminate surface and groundwater.[8]

  • Regulatory Scrutiny: Regulatory bodies worldwide are tightening restrictions. In April 2024, the U.S. Environmental Protection Agency (EPA) issued a final rule under the Toxic Substance Control Act (TSCA) that bans most uses of DCM and drastically lowers the permissible workplace exposure limits.[5][7] Similarly, the European Union's REACH regulations restrict its use.[4]

Q3: What key properties should I evaluate when choosing an alternative solvent for acylation reactions?

A systematic approach to solvent selection is critical. The ideal replacement must be functional for the chemistry while offering a superior safety and environmental profile. Key parameters include:

  • Solubility: The solvent must effectively dissolve the aniline substrate, the acylating agent, and the Lewis acid-substrate complex.

  • Inertness: It must not react with the strong Lewis acids (e.g., AlCl₃) or the highly reactive acylium ion intermediate.

  • Boiling Point: The boiling point dictates the accessible temperature range for the reaction and influences the ease of removal during work-up.[9][10]

  • Polarity: Solvent polarity can significantly impact reaction rates by stabilizing or destabilizing charged intermediates and transition states common in Friedel-Crafts reactions.[3]

  • Safety & Environmental Profile: This includes assessing toxicity, flammability, and biodegradability.[11]

The diagram below illustrates a decision-making workflow for selecting a suitable alternative solvent.

G start Identify Need for Solvent Replacement (e.g., DCM Phase-Out) assess_chem Assess Reaction Compatibility - Inert to Lewis Acids? - Required Temperature Range? start->assess_chem screen_solubility Screen Solubility - Substrate - Reagents - Intermediates assess_chem->screen_solubility fail_solubility Insoluble? screen_solubility->fail_solubility eval_green Evaluate EHS & Green Metrics - Toxicity / Carcinogenicity - Boiling Point / Volatility - Recyclability / Biodegradability pilot_test Conduct Small-Scale Pilot Reaction Monitor Yield & Purity eval_green->pilot_test scale_up Scale-Up & Validation pilot_test->scale_up Success fail_reactivity Poor Yield / Impurities? pilot_test->fail_reactivity optimize Optimize Reaction Conditions - Temperature - Concentration - Catalyst Loading optimize->scale_up Success optimize->fail_reactivity Re-test fail_solubility->eval_green No re_screen Return to Screening Consider Co-solvents or Novel Solvent Systems fail_solubility->re_screen Yes fail_reactivity->optimize No fail_reactivity->re_screen Yes, severe re_screen->assess_chem

Caption: Workflow for Alternative Solvent Selection.
Q4: What are some promising classes of "greener" alternative solvents for this synthesis?

Several classes of solvents are emerging as viable, more sustainable alternatives to chlorinated hydrocarbons.

  • Alkyl Acetates: Solvents like isopropyl acetate (i-PrOAc) and isobutyl acetate (i-BuOAc) are increasingly recognized as effective and greener alternatives for copper-catalyzed arylations and could be applicable here.[12] They are generally less toxic and more biodegradable than many traditional solvents.

  • Ethers: Cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent with a higher boiling point and flash point than many common ethers, making it safer to handle. Its stability under acidic and basic conditions makes it a candidate for Friedel-Crafts reactions.

  • Aromatic Hydrocarbons: Toluene is used in some patented syntheses of 4-Chloro-2-(trifluoroacetyl)aniline.[2] While it avoids the issues of chlorinated solvents, it has its own health concerns and is not considered a truly "green" solvent.

  • Ionic Liquids (ILs) & Deep Eutectic Solvents (DES): These novel solvent systems represent a significant leap in green chemistry.

    • Ionic Liquids: Composed entirely of ions, ILs have negligible vapor pressure, making them non-volatile and non-flammable.[13] Certain acidic ILs can function as both the solvent and the catalyst in Friedel-Crafts acylations, simplifying the reaction system.[13][14]

    • Deep Eutectic Solvents: These are mixtures of Lewis or Brønsted acids and bases which form a eutectic with a melting point far lower than the individual components. A prime example is a mixture of choline chloride and zinc chloride ([CholineCl][ZnCl2]3), which can serve as both a green solvent and a recyclable Lewis acid catalyst for acylation.[15][16]

PropertyDichloromethane (DCM)TolueneIsopropyl AcetateCyclopentyl Methyl Ether (CPME)[CholineCl][ZnCl2]3 (DES)
Boiling Point (°C) 39.611189106N/A (Stable Liquid)
Density (g/mL) 1.330.870.870.86~1.7
Dielectric Constant (ε) 9.12.46.34.7Variable
Primary Hazard Suspected Carcinogen, Neurotoxin[5]Flammable, NeurotoxinFlammableFlammable, Peroxide-formerCorrosive (Lewis Acidic)
"Green" Status Red-listed / Banned[7]UndesirableRecommendedAcceptableGreen (Recyclable, Low Volatility)[15]

Troubleshooting Guide: Navigating Challenges with Alternative Solvents

Switching solvents is rarely a simple drop-in replacement. This guide addresses common problems encountered during experimental work.

Problem: My reaction yield is very low or fails completely in the new solvent.

This is the most common challenge and can stem from multiple factors.

  • Possible Cause 1: Poor Solubility. The Lewis acid (e.g., AlCl₃) or the intermediate acylium ion complex may not be sufficiently soluble in the new, perhaps less polar, solvent.

    • Solution:

      • Verify Solubility: Before running the reaction, test the solubility of all starting materials at the intended reaction temperature.

      • Consider a Co-solvent: Small amounts of a more polar, compatible co-solvent might improve solubility without negatively impacting the reaction.

      • Change the Lewis Acid: Some Lewis acids may have better solubility in specific solvent classes. For example, ZrCl₄ or Bi(III) salts have been used in alternative systems.[17]

  • Possible Cause 2: Catalyst Deactivation. The alternative solvent may contain impurities (like water) or functional groups (e.g., in some ethers or esters) that can coordinate to and deactivate the Lewis acid catalyst.

    • Solution:

      • Ensure Anhydrous Conditions: Rigorously dry the alternative solvent before use. Standard procedures using molecular sieves or distillation are essential.

      • Increase Catalyst Loading: Perform stoichiometric screening to see if a higher catalyst load can overcome partial deactivation. This is not ideal for atom economy but can be a useful diagnostic tool.

G start Low / No Yield in New Solvent check_solubility Is the Lewis Acid-Substrate Complex Soluble? start->check_solubility check_purity Is the Solvent Pure & Anhydrous? check_solubility->check_purity Yes solubility_no Screen Alternative Lewis Acids or Use Co-Solvent check_solubility->solubility_no No check_temp Is the Reaction Temperature Optimal for this Solvent? check_purity->check_temp Yes purity_no Purify/Dry Solvent (e.g., Distill, Mol. Sieves) check_purity->purity_no No outcome_success Yield Improved check_temp->outcome_success No, was too low outcome_fail Still Low Yield Re-evaluate Solvent Choice check_temp->outcome_fail Yes, already optimized solubility_no->check_purity purity_no->check_temp temp_no Optimize Temperature Profile (Higher BP may require more heat) temp_no->outcome_success

Caption: Troubleshooting Workflow for Low Yield.
Problem: I am observing significant side product formation, such as N-acylation.

The aniline nitrogen is a nucleophile and can compete with the aromatic ring for the acylating agent, even when protected.[18]

  • Possible Cause: The choice of protecting group on the aniline nitrogen is incompatible with the reaction conditions, or the alternative solvent alters the relative reactivity of the N vs. C nucleophiles.

    • Solution:

      • Verify Protecting Group Stability: The commonly used pivaloyl protecting group is sterically bulky and robust, making it ideal.[19] Ensure it is not being cleaved under the reaction conditions.

      • Control Reagent Addition: Add the trifluoroacetylating agent slowly and at a controlled temperature. This keeps its instantaneous concentration low, favoring the kinetically slower but thermodynamically favored C-acylation over N-acylation.[20]

      • Use a Milder Acylating Agent: While trifluoroacetyl chloride is highly reactive, other reagents like ethyl trifluoroacetate are used in some procedures, which can offer greater selectivity.[19][21]

Problem: Product isolation and solvent removal are difficult.
  • Possible Cause: Many greener solvents (e.g., CPME, i-PrOAc, Toluene) have significantly higher boiling points than DCM.

    • Solution:

      • Plan for Vacuum Distillation: Standard rotary evaporation may be insufficient. A setup capable of achieving lower pressures will be necessary to remove the solvent at a moderate temperature, preventing product degradation.

      • Utilize Anti-Solvent Crystallization: If the product is a solid, identify a "green" anti-solvent (e.g., heptane) in which the product is insoluble. After the reaction, distill off a portion of the reaction solvent and add the anti-solvent to precipitate the product.

      • Aqueous Work-up Considerations: Be aware that some organic solvents can form azeotropes with water, which can complicate distillations. Consult azeotrope data during process design.

Illustrative Protocol: Synthesis using Isopropyl Acetate (i-PrOAc)

Disclaimer: This protocol is a hypothetical example for illustrative purposes and must be optimized and validated under appropriate laboratory safety conditions.

Objective: To perform the Friedel-Crafts acylation step using i-PrOAc as a replacement for DCM.

Materials:

  • N-(4-chlorophenyl)pivalamide (Substrate, 1.0 eq)

  • Aluminum Chloride (AlCl₃, 2.5 eq), anhydrous

  • Trifluoroacetyl Chloride (1.2 eq)

  • Isopropyl Acetate (i-PrOAc), anhydrous grade

  • Hydrochloric Acid (HCl), aqueous solution for quench

  • Heptane (for crystallization)

Procedure:

  • Setup: To a flame-dried, inert-atmosphere reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous aluminum chloride (2.5 eq).

  • Solvent Addition: Add anhydrous isopropyl acetate (10 volumes relative to the substrate) to the reactor. Cool the resulting slurry to 0-5 °C with an ice bath.

  • Substrate Addition: Slowly add the N-(4-chlorophenyl)pivalamide (1.0 eq) to the slurry, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0-5 °C.

  • Acylation: Add trifluoroacetyl chloride (1.2 eq) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until substrate consumption is complete (typically 2-4 hours).

  • Quench: In a separate vessel, prepare a chilled solution of aqueous HCl. Very slowly and carefully transfer the reaction mixture into the quench solution, controlling the addition rate to manage the exotherm.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with additional i-PrOAc. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent. Concentrate the i-PrOAc solution under reduced pressure to approximately 2-3 volumes. Add heptane as an anti-solvent to crystallize the N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide product.

  • Purification: Collect the solid product by filtration, wash with cold heptane, and dry under vacuum. The subsequent deprotection step can then be carried out.

References

  • Benchchem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances.
  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. ChemTalk.
  • Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Allen Solvents.
  • MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma.
  • Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Google Patents.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Dichloromethane. DCCEEW.
  • Study.com. (n.d.). Organic Solvents Definition, Types & List. Study.com.
  • National Institutes of Health (NIH). (n.d.). Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. NIH.
  • K-Chem. (n.d.). What Are Organic Solvents? Common Types and Applications. K-Chem.
  • University of California, San Francisco. (n.d.). EPA Restrictions for Methylene Chloride/Dichloromethane (DCM). UCSF.
  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13, 2232-2235.
  • Semantic Scholar. (2016). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst. Semantic Scholar.
  • ChemicalBook. (2025). 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride. ChemicalBook.
  • Springer Netherlands. (2012). Ionic Liquids as Green Solvents for Alkylation and Acylation. In Green Solvents II (pp. 33-66).
  • Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate. Google Patents.
  • RSC Publishing. (n.d.). Green alternative solvents for the copper-catalysed arylation of phenols and amides. RSC Publishing.
  • International Agency for Research on Cancer. (n.d.). Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
  • Elchemy. (2025). Methylene Chloride Uses and Why Regulatory Compliance Is Critical in Global Supply Chains. Elchemy.
  • RSC Publishing. (2025). How do you (dis)solve a problem like methylene chloride?. RSC Publishing.
  • BOC Sciences. (n.d.). Exploring 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride: A Key Efavirenz Intermediate. BOC Sciences.
  • ResearchGate. (n.d.). Mannich reaction using acidic ionic liquids as catalysts and solvents. ResearchGate.
  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Quora.
  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.

Sources

Technical Support Center: Cost-Effective Synthesis of Efavirenz Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key Efavirenz intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis. Our focus is on scientifically sound, cost-effective, and scalable routes, moving beyond simple protocols to explain the critical causality behind each experimental choice.

Overview: Navigating the Synthesis Landscape

The synthesis of Efavirenz, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI), hinges on the efficient production of two primary intermediates: 4-Chloro-2-(trifluoroacetyl)aniline and the pivotal chiral alcohol, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol . The cost and availability of a third component, cyclopropyl acetylene , also represent a significant challenge.[1] This guide provides a structured, question-and-answer approach to troubleshoot the most common and impactful hurdles in these synthetic steps.

Below is a general workflow illustrating a common, cost-effective pathway.

Efavirenz_Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Cyclization A p-Chloroaniline B N-Pivaloyl Protected Aniline A->B Pivaloyl Chloride C 4-Chloro-2-(trifluoroacetyl)aniline B->C 1. TFAA, AlCl3 2. Acid Hydrolysis F (S)-Amino Alcohol Key Chiral Intermediate C->F Asymmetric Addition D Cyclopropyl Acetylene E Cyclopropylacetylide (Grignard or Lithium salt) D->E e.g., EtMgBr E->F G Efavirenz F->G Cyclizing Agent (e.g., Urea, CDI) Alkynylation_Troubleshooting Start Low Yield in Asymmetric Alkynylation CheckReagent Was the organometallic reagent properly formed? Start->CheckReagent CheckMoisture Were conditions strictly anhydrous? CheckReagent->CheckMoisture Yes SolutionReagent Solution: Re-prepare Grignard/Li reagent. Confirm formation before use. CheckReagent->SolutionReagent No CheckTemp Was the addition temperature controlled? CheckMoisture->CheckTemp Yes SolutionMoisture Solution: Flame-dry glassware. Use anhydrous solvent. CheckMoisture->SolutionMoisture No CheckLigand Is the chiral additive pure and used correctly? CheckTemp->CheckLigand Yes SolutionTemp Solution: Maintain low temp (-20°C to 0°C) during addition. CheckTemp->SolutionTemp No SolutionLigand Solution: Verify purity of chiral ligand. Ensure correct stoichiometry. CheckLigand->SolutionLigand No

Caption: Troubleshooting decision tree for the asymmetric alkynylation step.

Q2: My reaction produces the amino alcohol, but with poor enantioselectivity (low %ee). How can this be improved?

A2: Achieving high enantioselectivity is the cornerstone of an efficient Efavirenz synthesis. Poor stereocontrol points directly to issues with the chiral catalyst or additive system.

  • Expertise & Experience: Highly enantioselective synthesis of the key amino alcohol intermediate often employs a chiral additive, such as (1R,2S)-N-pyrrolidinylnorephedrine, which complexes with the lithium acetylide. [2][3]The purity of this chiral ligand is absolutely critical. Even small amounts of the wrong enantiomer can drastically reduce the enantiomeric excess (%ee) of the product.

  • Causality: The chiral additive forms a well-defined complex with the organometallic reagent. This complex delivers the acetylide to one specific face of the prochiral ketone, leading to the formation of one enantiomer over the other. Impurities or incorrect stoichiometry disrupt this chiral environment.

  • Troubleshooting Protocol:

    • Verify Chiral Additive Purity: Confirm the optical purity of your chiral ligand using a suitable method (e.g., chiral HPLC or polarimetry). Source from a reputable supplier.

    • Stoichiometry of the Additive: The ratio of the chiral additive to the organometallic reagent is crucial. Follow the literature procedure precisely. [2] 3. Aging and Temperature: Some procedures require an "aging" period after mixing the organometallic reagent and the chiral additive to allow for the complete formation of the active chiral complex. Ensure this is done at the recommended temperature.

    • Solvent Effects: The choice of solvent (e.g., THF) can influence the structure of the chiral complex. Do not deviate from the validated solvent system without re-optimization.

Part 3: Final Cyclization to Efavirenz

The final step involves cyclizing the amino alcohol with a carbonyl-delivering agent to form the benzoxazinone ring of Efavirenz. While seemingly straightforward, this step can be inefficient if the wrong reagent or conditions are chosen.

Comparative Data on Cyclizing Agents
ReagentTypical ConditionsProsConsCitation(s)
1,1'-Carbonyldiimidazole (CDI) THF, 50-60°CClean reaction, good yields, commercially available.Relatively expensive, generates imidazole byproduct.[4][5]
Phosgene / Triphosgene Requires a base (e.g., pyridine)Highly reactive, cost-effective raw material.Extremely toxic and hazardous, requires specialized handling.[6][4]
Alkyl/Aryl Chloroformates Base-mediatedReadily available.Can decompose to phosgene upon heating, corrosive fumes.[6]
Urea Toluene, PTSA, refluxExtremely cheap, non-hazardous, high atom economy.Requires higher temperatures and longer reaction times.[6][7]

Q3: My cyclization reaction with urea is not going to completion, even after prolonged heating. What can I do?

A3: The urea-based cyclization is a highly cost-effective but kinetically slower method. Incomplete conversion is a frequent issue.

  • Expertise & Experience: This reaction is typically performed in a high-boiling solvent like toluene at reflux, often with an acid catalyst like p-toluenesulfonic acid (PTSA) to facilitate the reaction. [7]The key is ensuring the removal of volatile byproducts (ammonia and water) to drive the equilibrium towards the product.

  • Causality: The reaction proceeds through the formation of an isocyanate intermediate in situ, which then undergoes intramolecular cyclization. The removal of byproducts is essential according to Le Châtelier's principle.

  • Troubleshooting Protocol:

    • Use a Dean-Stark Trap: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. This is the most effective way to drive the reaction to completion.

    • Catalyst Loading: Ensure the correct catalytic amount of PTSA is used. Too little will result in a slow reaction, while too much can cause degradation.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen) to prevent oxidative side reactions at high temperatures. [6] 4. Reaction Time: This reaction can require up to 20 hours. [7]Monitor by TLC until the starting amino alcohol is fully consumed.

References
  • CN108947855B - Synthesis method of efavirenz key intermediate.
  • CN103254087A - Preparation method of efavirenz intermediate.
  • VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN . FireScholars. [Link]

  • NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz . Juniper Publishers. [Link]

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process . Der Pharma Chemica. [Link]

  • Synthetic method of efavirenz key intermediate . Eureka | Patsnap. [Link]

  • A Concise Flow Synthesis of Efavirenz . Vapourtec. [Link]

  • US20120108809A1 - Process for preparation of efavirenz.
  • EP2454244B1 - An improved process for preparation of efavirenz.
  • Synthesis of Efavirenz by an innovative cost effective cyclisation process . ResearchGate. [Link]

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor . The Journal of Organic Chemistry. [Link]

  • Thompson, A. S., et al. (1995). A practical asymmetric synthesis of an enantiomeric benzoxazinone via a highly enantioselective acetylide addition. Tetrahedron Letters.
  • Shibata, N., et al. (2014). Alkynyl Cinchona Catalysts affect Enantioselective Trifluoromethylation for Efavirenz under Metal-Free Conditions . Organic Letters. [Link]

  • Corbett, J. W., et al. (2000). The Efavirenz: Structure-Activity Relationship and Synthesis Methods . Journal of Medicinal Chemistry. [Link]

  • Beier, P., et al. (2015). A concise flow synthesis of efavirenz . Angewandte Chemie International Edition. [Link]

  • (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol . ChemBK. [Link]

  • Synthesis of Efavirenz via Asymmetric Alkynylation . Thieme E-Books & E-Journals. [Link]

  • Trifluoromethylation . Wikipedia. [Link]

  • Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder . Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve the desired purity and yield.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceuticals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, like many substituted anilines, its purification can present challenges, from removing stubborn colored impurities to preventing degradation. This guide offers a structured approach to troubleshooting common purification issues using techniques such as recrystallization and column chromatography.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to troubleshooting its purification.

PropertyValueSource(s)
Molecular Formula C₈H₈Cl₂F₃NO₂[1]
Molecular Weight 278.05 g/mol [1]
Appearance White to off-white or pale yellow solid/crystalline powder[2]
Melting Point 156-158 °C[3]
Solubility Sparingly soluble in water.

Troubleshooting Purification Issues

This section is organized in a question-and-answer format to directly address common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying crystalline solids. However, success is highly dependent on the choice of solvent and proper technique.

Question 1: My recrystallized product is still colored (yellowish or brownish). How can I obtain a colorless product?

Answer:

The presence of color in aniline derivatives is a frequent issue, often arising from the oxidation of the aniline moiety or the presence of highly conjugated impurities. Here’s a systematic approach to address this:

  • Charcoal Treatment: Activated carbon is effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude product in a suitable hot solvent. Allow the solution to cool slightly to prevent violent boiling, then add a small amount of activated carbon (typically 1-2% w/w of your compound). Reheat the mixture to boiling for a few minutes, and then perform a hot filtration to remove the carbon.[4] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Inert Atmosphere: Anilines are susceptible to air oxidation, which can be exacerbated by heat.[5] Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of new colored species.

  • Solvent Choice: The patent literature often describes crystallization from a mixture of glacial acetic acid and concentrated hydrochloric acid.[6] While effective for initial isolation, alternative solvents may be better for removing specific impurities. Consider mixed solvent systems like ethanol/water or isopropanol/water, where the compound is dissolved in the better solvent (alcohol) at an elevated temperature, and the poorer solvent (water) is added dropwise until the solution becomes turbid, followed by reheating to clarify and slow cooling.[7][8]

Question 2: My product "oils out" instead of crystallizing upon cooling. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is common with low-melting point solids or when the solution is supersaturated.

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A slower cooling rate promotes the formation of well-defined crystals.

  • Use a Higher Volume of Solvent: Oiling out can be a sign of a solution that is too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Question 3: I'm experiencing low recovery after recrystallization. What are the likely causes?

Answer:

Low recovery can be frustrating. Here are the common culprits:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter flask, and add a slight excess of the hot solvent before filtration.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always wash with a small amount of the cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.

Experimental Workflow: Recrystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Carbon (Optional for Color) dissolve->charcoal reheat Reheat to Boiling charcoal->reheat hot_filter Hot Gravity Filtration reheat->hot_filter cool_rt Slowly Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry the Crystals wash->dry end_node Pure Product dry->end_node G cluster_recryst Recrystallization cluster_chrom Column Chromatography problem Purification Issue color_issue Colored Product problem->color_issue Recrystallization oiling_out Oiling Out problem->oiling_out Recrystallization low_recovery Low Recovery problem->low_recovery Recrystallization streaking Streaking/Low Rf problem->streaking Chromatography poor_sep Poor Separation problem->poor_sep Chromatography decomp Decomposition problem->decomp Chromatography charcoal Activated Carbon color_issue->charcoal Solution inert_atm Inert Atmosphere color_issue->inert_atm Solution slow_cool Slower Cooling oiling_out->slow_cool Solution more_solvent Adjust Solvent Volume oiling_out->more_solvent Solution less_solvent Use Less Solvent low_recovery->less_solvent Solution correct_wash Cold Solvent Wash low_recovery->correct_wash Solution polar_eluent Increase Eluent Polarity streaking->polar_eluent Solution basic_modifier Add Basic Modifier streaking->basic_modifier Solution shallow_grad Shallow Gradient poor_sep->shallow_grad Solution new_solvent Change Solvent System poor_sep->new_solvent Solution two_d_tlc 2D TLC decomp->two_d_tlc Diagnosis deactivate_silica Deactivate Silica/Change Phase decomp->deactivate_silica Solution

Sources

Technical Support Center: Residual Solvent Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of residual solvents from final products. Organic volatile impurities (OVIs), or residual solvents, are unavoidable remnants from the manufacturing process of drug substances, excipients, and drug products.[1][2] Their removal is critical as they offer no therapeutic benefit and can pose risks to patient safety and impact the physicochemical properties of the final product.[1][2]

This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate this crucial final step in your workflow.

Method Selection: Choosing the Right Path

Selecting an appropriate solvent removal technique is paramount and depends on several factors: the physicochemical properties of your compound (e.g., thermal stability, physical form), the properties of the solvent (e.g., boiling point), and the required level of dryness. The following decision tree provides a logical workflow for selecting the most suitable method.

MethodSelection start Start: Product with Residual Solvent q_heat_sensitive Is the product heat-sensitive? start->q_heat_sensitive q_solvent_bp What is the solvent's boiling point? q_heat_sensitive->q_solvent_bp No lyophilization Lyophilization (Freeze-Drying) q_heat_sensitive->lyophilization Yes rotovap Rotary Evaporation q_solvent_bp->rotovap Low to Medium (<150°C) vacuum_oven Vacuum Oven Drying q_solvent_bp->vacuum_oven High (>150°C) q_azeotrope Does the solvent form an azeotrope with water? sfe Specialized Technique: Supercritical Fluid Extraction (SFE) q_azeotrope->sfe No, but needs extreme purity azeo_dist Specialized Technique: Azeotropic Distillation q_azeotrope->azeo_dist Yes q_trapped Is the solvent trapped in the crystal lattice? q_trapped->vacuum_oven No vac_hydration Specialized Technique: Vacuum Hydration q_trapped->vac_hydration Yes rotovap->q_azeotrope vacuum_oven->q_trapped

Caption: Decision tree for selecting a solvent removal method.

Rotary Evaporation (Rotovap)

Rotary evaporation is a cornerstone technique for efficiently removing volatile solvents from liquid samples by combining gentle heat, reduced pressure, and rotation.[3] The rotation of the flask creates a thin film of the sample, which increases the surface area for evaporation, while the vacuum lowers the solvent's boiling point, protecting heat-sensitive compounds.[3][4]

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature for the water bath? A: A general rule of thumb is to set the water bath temperature 20°C higher than the boiling point of the solvent at the applied pressure. However, for most common solvents, a temperature range of 40°C to 60°C is effective and safe for many compounds.[3] Avoid setting the temperature too high, as this can overload the condenser and lead to solvent loss.[3]

Q: How is rotary evaporation different from simple distillation? A: While both methods separate substances based on boiling points, rotary evaporation is performed under reduced pressure.[3] This allows for evaporation at significantly lower temperatures, making it ideal for heat-sensitive materials. Simple distillation operates at atmospheric pressure and requires higher temperatures, which can degrade fragile compounds.[3]

Q: Can I use a rotovap for high-boiling point solvents like DMSO or DMF? A: Yes, but it requires a vacuum pump capable of achieving very low pressures (e.g., <5 torr) to significantly lower the boiling point.[5] For example, at 5 torr, the boiling point of DMSO is below 50°C.[5] However, bumping and splashing are common issues with these solvents.[6]

Troubleshooting Guide

Q: My sample is "bumping" or splashing into the condenser. How can I prevent this? A: Bumping occurs when the sample boils violently and suddenly.

  • Cause: The vacuum is applied too quickly, or the bath temperature is too high for the initial pressure.[6]

  • Solution:

    • Apply Vacuum Gradually: Start the rotation first, then slowly decrease the pressure. This allows for controlled boiling.[6]

    • Reduce Sample Volume: Do not fill the evaporating flask more than halfway. A larger headspace accommodates bubbling.[6]

    • Use a Bump Trap: This is a glass trap placed between the flask and the vapor duct to catch any splashed liquid, preventing contamination of the condenser and collected solvent.

    • Lower Bath Temperature: Reduce the bath temperature to ensure more gentle evaporation.[6]

Q: The evaporation process is very slow. What's wrong? A: Slow evaporation can be caused by several factors.

  • Cause: Incorrect temperature/pressure settings, a vacuum leak, or slow rotation speed.[4][7]

  • Solution:

    • Check Vacuum Pressure: Ensure your vacuum pump is pulling a sufficient vacuum for the solvent being used. A lower pressure will lower the boiling point and speed up evaporation.[4]

    • Inspect for Leaks: Check all seals, O-rings, and glass joints for cracks or wear. Apply vacuum grease to joints to ensure an airtight seal.[4]

    • Increase Bath Temperature: If your compound is stable, gradually increase the bath temperature.[4]

    • Increase Rotation Speed: A faster rotation creates a thinner, more evenly distributed film, increasing the surface area for evaporation.[4]

Q: The vacuum level is unstable. What should I do? A: An unstable vacuum is almost always due to a leak in the system.

  • Cause: Poorly sealed joints, cracked glassware, or a worn-out pump diaphragm.[7]

  • Solution:

    • Systematically Check Seals: Start from the pump and move toward the evaporating flask, checking every connection point.

    • Examine Glassware: Carefully inspect the flask, condenser, and receiving flask for hairline cracks.

    • Verify Pump Performance: Disconnect the pump from the rotovap and check if it can achieve and hold its ultimate vacuum level. If not, the pump may require service.

Standard Protocol for Rotary Evaporation
  • System Preparation:

    • Fill the heating bath with distilled water to the appropriate level. Set the desired temperature (e.g., 40-50°C).[3]

    • Turn on the coolant flow to the condenser. The coolant temperature should be at least 20°C lower than the solvent's boiling point under vacuum.

  • Sample Loading:

    • Pour the sample into an evaporating flask, ensuring it is no more than half full.

    • Attach the flask to the rotovap's vapor duct using a Keck clip.

  • Evaporation Process:

    • Lower the flask into the heating bath.

    • Begin rotation at a moderate speed (e.g., 150-200 RPM).

    • Gradually apply the vacuum. Observe the sample for signs of controlled boiling.

    • Adjust the vacuum level to achieve a steady rate of condensation on the condenser coils.

  • Completion and Shutdown:

    • Once all the solvent has been collected in the receiving flask, release the vacuum first.

    • Stop the rotation.

    • Raise the flask out of the heating bath.

    • Remove the flask and collect your product.

Lyophilization (Freeze-Drying)

Lyophilization is a gentle drying process used for heat-sensitive or delicate materials. It involves freezing the product, then removing the frozen solvent through sublimation (solid to gas phase transition) under a deep vacuum.[8][9] This process avoids the liquid phase, preserving the product's structure and bioactivity.[10]

Frequently Asked Questions (FAQs)

Q: When should I choose lyophilization over other methods? A: Lyophilization is the preferred method for:

  • Highly heat-sensitive compounds like proteins, peptides, and microbes.[8]

  • Products where preserving the original structure (e.g., a porous cake for easy reconstitution) is important.

  • Removing solvents from samples that are difficult to handle as liquids.[9]

Q: Can organic solvents be removed by lyophilization? A: Yes, but it requires special considerations. Organic solvents have much lower freezing points and higher vapor pressures than water.[11] The freeze-dryer must have a condenser capable of reaching temperatures significantly lower than the freezing point of the solvent to trap it effectively and protect the vacuum pump.[8] An LN2 trap is often placed between the condenser and the pump for this purpose.[11]

Troubleshooting Guide

LyophilizationTroubleshooting start Problem Encountered During Lyophilization q_product_appearance What is the appearance of the final product? start->q_product_appearance q_process_time Is the process taking too long? start->q_process_time collapse Product Collapse / Meltback q_product_appearance->collapse Shrunken, sticky, or collapsed cake uneven_drying Uneven Drying q_product_appearance->uneven_drying Wet spots or different appearance in outer vs. inner vials q_pressure Is the chamber pressure not decreasing? q_process_time->q_pressure prolonged_primary Prolonged Primary Drying q_process_time->prolonged_primary Yes leak_or_ice System Leak or Excess Ice q_pressure->leak_or_ice Yes sol_collapse Solution: Ensure product is frozen below its critical collapse temperature before applying vacuum. Reduce shelf temperature during primary drying. collapse->sol_collapse sol_uneven Solution: Ensure uniform freezing. Shield outer vials from chamber wall radiation. Use vials with a flat bottom for better heat transfer. uneven_drying->sol_uneven sol_prolonged Solution: Check for leaks. Ensure condenser is cold enough. Optimize shelf temperature to increase sublimation rate without causing collapse. prolonged_primary->sol_prolonged sol_leak Solution: Perform a leak check. If loading in a humid environment, pre-chilled shelves may have condensed atmospheric water; run a defrost or slowly ramp shelf temperature to sublime this ice before starting the cycle. leak_or_ice->sol_leak

Caption: Troubleshooting common issues in the lyophilization process.

Q: My product collapsed or melted. What happened? A: This is one of the most common failures in lyophilization.

  • Cause: The product temperature exceeded its critical collapse or eutectic temperature during primary drying. At this temperature, the product loses its rigid structure and can no longer support its own weight, leading to a shrunken, sticky cake.

  • Solution:

    • Characterize Your Formulation: Use techniques like Differential Scanning Calorimetry (DSC) to determine the critical temperature of your product.

    • Ensure Complete Freezing: The product must be frozen completely and kept below this critical temperature throughout primary drying.

    • Optimize Shelf Temperature: Lower the shelf temperature to reduce the heat input and ensure the product temperature remains in the safe zone.

Q: Why are the vials on the outside of the tray drying differently than the ones in the middle? A: This is known as the "edge effect."

  • Cause: Vials at the edge of the shelf are exposed to radiant heat from the chamber walls and door, which can be at a different temperature than the shelf itself.[11] This leads to faster and sometimes different drying characteristics.[11]

  • Solution:

    • Use a Shield: Place a metal or insulating shield around the product trays to block radiant heat.

    • Load with Placebo Vials: Surround your sample vials with vials containing a placebo (e.g., water) to create a more uniform thermal environment.

Standard Protocol for Lyophilization
  • Preparation and Formulation:

    • Dissolve the product in a suitable solvent (often water). Ensure the final concentration is appropriate for forming a stable cake.

    • Dispense the solution into lyophilization vials or flasks. Do not overfill; a fill depth of 1-2 cm is typical.

  • Freezing:

    • Load the samples onto the freeze-dryer shelves.

    • Cool the shelves to a temperature well below the product's freezing point (e.g., -40°C or lower). Hold at this temperature until the product is completely solidified.

  • Primary Drying (Sublimation):

    • Turn on the vacuum pump to reduce the chamber pressure to a deep vacuum (e.g., 100-200 mTorr).[9]

    • Once the vacuum is stable, slowly raise the shelf temperature to provide energy for sublimation. The temperature must be kept low enough to ensure the product itself remains frozen. This is the longest phase of the process.[10]

  • Secondary Drying (Desorption):

    • After all the ice has sublimed (indicated by a drop in chamber pressure and equalization of product and shelf temperatures), increase the shelf temperature further (e.g., 20-30°C) to remove residual, bound solvent molecules.[12]

  • Cycle Completion:

    • Once drying is complete, the vacuum is broken with an inert gas like nitrogen.

    • If using vials, they are typically stoppered under partial vacuum before removing them from the chamber.

Oven Drying & Advanced Techniques

Oven Drying (Vacuum & Atmospheric)

This is a common method for thermally stable compounds where the solvent is removed by heat. Vacuum drying is often preferred because, like rotary evaporation, applying a vacuum lowers the solvent's boiling point, allowing for drying at lower temperatures and reducing the risk of thermal degradation.[13]

Q: My product seems dry on the surface, but analysis shows high residual solvent levels. Why? A: This is likely due to surface hardening or "skinning."

  • Cause: The surface of the material dries too quickly, forming a less permeable layer that traps solvent inside the bulk material.[14]

  • Solution:

    • Reduce Drying Temperature: A lower temperature with a longer drying time can promote more uniform drying.

    • Use a Nitrogen Sweep: In a vacuum oven, a slow bleed of inert gas can help carry solvent vapors away from the product surface.

    • Agitate the Product: If possible, periodically mix or agitate the powder to expose new surfaces.

Q: I've been vacuum drying for days, but a specific solvent (e.g., ethanol, isopropanol) is not being removed. What can I do? A: The solvent may be trapped within the product's crystal lattice.

  • Cause: Some solvents can become incorporated into the crystal structure during crystallization, making them very difficult to remove with standard drying techniques.[13]

  • Solution: Vacuum Hydration

    • This patented technique involves intentionally introducing water vapor into the vacuum oven during the drying process.[13][15]

    • The water molecules displace the trapped organic solvent molecules within the crystal lattice.[13][15]

    • After the organic solvent is displaced, the excess water, which is typically not bound as tightly, can be removed by a final standard vacuum drying step.[13]

Specialized Techniques

Q: I need to remove water from an ethanol solution, but they form an azeotrope. How can I get pure ethanol? A: This requires breaking the azeotrope.

  • Technique: Azeotropic Distillation

    • An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[16][17]

    • The solution is to add a third component, called an entrainer (e.g., toluene or cyclohexane for an ethanol/water azeotrope), which forms a new, lower-boiling-point azeotrope with one or both of the original components.[16][18] This new azeotrope is distilled off, breaking the original azeotropic composition and allowing for the separation of the desired pure component.[16]

Q: How can I remove residual solvents from a very sensitive product without using heat or high vacuum? A: Supercritical Fluid Extraction (SFE) is an excellent "green" alternative.

  • Technique: Supercritical Fluid Extraction (SFE)

    • SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[19] A supercritical fluid is a substance at a temperature and pressure above its critical point, where it has properties of both a liquid and a gas.[19]

    • It can diffuse through solids like a gas and dissolve materials like a liquid.[19] The process is gentle, non-toxic, and highly efficient.[20][21] After extraction, the CO2 is simply returned to its gaseous state by releasing the pressure, leaving behind no solvent residue.[19]

Regulatory Context: ICH Q3C Guidelines

The International Council for Harmonisation (ICH) has established guidelines for residual solvents in pharmaceutical products, known as ICH Q3C.[22][23] These guidelines classify solvents into three classes based on their toxicity and risk to human health.[22][24]

Solvent ClassDescription & Risk to HealthExamplesConcentration Limit Guideline
Class 1 Solvents to be Avoided. Known or strongly suspected human carcinogens and environmental hazards.[22][25]Benzene, Carbon Tetrachloride, 1,2-DichloroethaneStrictly limited (e.g., Benzene: 2 ppm)
Class 2 Solvents to be Limited. Non-genotoxic animal carcinogens or agents with irreversible toxicity like neurotoxicity.[22][25]Acetonitrile, Toluene, Methanol, HexaneSpecific limits apply (e.g., Toluene: 890 ppm)
Class 3 Solvents with Low Toxic Potential. Low risk to human health.[24][26]Acetone, Ethanol, Isopropyl Alcohol (IPA), Ethyl AcetateGeneral limit of 5000 ppm (0.5%) is considered acceptable without justification.[26]

Testing for residual solvents is mandatory when they are used or produced during the manufacturing or purification process.[2] Gas Chromatography (GC), particularly with headspace analysis (HS-GC), is the most common and recommended analytical technique for identifying and quantifying these solvents.[2][27][28]

References

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents. (n.d.).
  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025).
  • Residual Solvent Analysis in Pharmaceuticals. (n.d.).
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. (n.d.). Retrieved from [Link]

  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents. (n.d.).
  • 11 Critical Steps To Manage Solvents During API Manufacturing - Outsourced Pharma. (2021). Retrieved from [Link]

  • Rotary Evaporator Guide: Setup, Process & Troubleshooting - Root Sciences. (n.d.). Retrieved from [Link]

  • How to remove high boiling solvent from crude- Reaction work up - YouTube. (2023). Retrieved from [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025).
  • Overcoming Common Issues during Lyophilization - Media Center - AUSTAR Group. (2023). Retrieved from [Link]

  • Azeotropic distillation - Wikipedia. (n.d.). Retrieved from [Link]

  • SUPERCRITICAL FLUID EXTRACTION - TSI Journals. (n.d.). Retrieved from [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021). Retrieved from [Link]

  • Guide to Residual Solvents Analysis - Methods & Best Practices - Eurofins Scientific. (2024). Retrieved from [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques - GWSI. (n.d.). Retrieved from [Link]

  • Residual solvent in drying coatings: Can it get trapped and how? - ResearchGate. (n.d.). Retrieved from [Link]

  • Basic Principles Of Freeze-Drying | Scientific Products. (n.d.). Retrieved from [Link]

  • Supercritical fluid extraction - The green manufacturing process - Sabinsa Europe GmbH. (2008). Retrieved from [Link]

  • Low- vs. High-Boiling Solvents: Best Evaporation Methods - BioChromato. (2025). Retrieved from [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Several Common Faults And Troubleshooting Methods Of Rotary Evaporator - News. (2024). Retrieved from [Link]

  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (n.d.).
  • (PDF) LYOPHILIZATION / FREEZE DRYING – A REVIEW - ResearchGate. (2025). Retrieved from [Link]

  • Separating Azeotropic Mixtures - ResearchGate. (n.d.). Retrieved from [Link]

  • How to Solve Rotavap Troubles: Smart Evaporator™ Alternative - BioChromato. (2025). Retrieved from [Link]

  • Steps for Managing Solvents in API Manufacturing. (2024).
  • Anyone have experience removing high bp solvents? : r/chemistry - Reddit. (2016). Retrieved from [Link]

  • Solvent-Assisted Secondary Drying of Spray-Dried Polymers - PMC - NIH. (n.d.). Retrieved from [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). (n.d.). Retrieved from [Link]

  • Some Advances in Supercritical Fluid Extraction for Fuels, Bio-Materials and Purification. (n.d.).
  • Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing - International Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • ExperimentLyophilize Documentation - Emerald Cloud Lab. (2025). Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities - EMA. (2024). Retrieved from [Link]

  • Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product? (2020). Retrieved from [Link]

  • Azeotropic Distillation for the Recovery of IPA - Koch Modular Process System. (n.d.). Retrieved from [Link]

  • The Freeze Drying Theory and Process - Things to Consider - Ellab. (n.d.). Retrieved from [Link]

  • Supercritical fluid extraction - SciSpace. (2013). Retrieved from [Link]

  • Failures and Troubleshooting of a Rotary Evaporator - Rotovap. (2019). Retrieved from [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry - FDA. (2021). Retrieved from [Link]

  • How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. - European Pharmaceutical Review. (2016). Retrieved from [Link]

  • API Extraction Techniques Best Practices and Methods. (n.d.).
  • US2685556A - Liquid-liquid solvent extraction and azeotropic distillation - Google Patents. (n.d.).

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Managing moisture content in hydrate compounds using Karl Fischer titration

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Karl Fischer Titration for Hydrate Compounds

Welcome to the technical support center for Karl Fischer (KF) titration. This guide is specifically designed for researchers, scientists, and drug development professionals who are tasked with the critical measurement of moisture content in hydrate compounds. Accurately quantifying the water of hydration is paramount for understanding the stability, stoichiometry, and performance of active pharmaceutical ingredients (APIs) and other chemical entities.[1][2]

This resource moves beyond standard operating procedures to address the nuanced challenges encountered in the laboratory. Here, we will dissect common problems, explain the underlying chemical principles, and provide field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs): The Fundamentals

This section covers the foundational concepts of Karl Fischer titration as it applies to the unique challenges presented by hydrate compounds.

Q1: What is Karl Fischer titration and why is it the gold standard for analyzing hydrates?

A: Karl Fischer titration is a highly specific chemical method for determining water content. Its specificity is its primary advantage over other methods like Loss on Drying (LOD), which measures the loss of any volatile substance, not just water.[3] The KF reaction is a stoichiometric oxidation of sulfur dioxide by iodine in the presence of water.[3][4]

For hydrates, where water is an integral part of the crystal lattice, KF titration is superior because it can quantify this bound water, provided the sample is prepared correctly to release it.[5][6] This allows for precise determination of the hydration state, which is crucial for regulatory compliance and product quality.[7]

Q2: Should I use a volumetric or coulometric KF titrator for my hydrate sample?

A: The choice depends almost entirely on the expected water content of your sample.[8]

  • Volumetric Titration is ideal for samples with moderate to high water content (typically 0.1% to 100%, or 1,000 ppm to 100%).[9][10] In this method, an iodine-containing titrant is added via a burette to the sample dissolved in a solvent.[11] This is generally the preferred method for analyzing hydrates, which often have significant water content.

  • Coulometric Titration is designed for trace amounts of water (typically 1 ppm to 5%).[8][12] Instead of adding a titrant, iodine is generated electrochemically in the titration cell.[11] This method is extremely sensitive but can be overwhelmed by samples with high water content, leading to excessively long analysis times.[9] It is more suitable for determining residual surface moisture on a hydrate rather than its stoichiometric water of hydration.

Q3: How do I ensure the KF titration measures the entire water of hydration?

A: To measure the total water content, the water molecules must be fully released from the crystal lattice and made accessible to the KF reagents.[6][13] This is the most critical challenge in hydrate analysis. The two primary strategies are:

  • Complete Dissolution: The hydrate must be fully dissolved in the KF solvent or a suitable co-solvent. If the sample is insoluble, the water within the crystal will not be titrated, leading to erroneously low results.[9][13]

  • Thermal Extraction (KF Oven): For insoluble samples or those that interfere with the reagents, a KF oven is used. The sample is heated to a specific temperature, causing the water to evaporate. A dry, inert gas then carries the water vapor into the titration cell.[6][13]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your analysis.

Category 1: Inaccurate or Non-Reproducible Results

Q4: My measured water content is consistently higher than the theoretical value for my hydrate. What are the likely causes?

A: Falsely high water content is almost always due to interfering side reactions or procedural issues. The most common culprits are:

  • Side Reactions with Sample Matrix: Aldehydes and ketones can react with the methanol in standard KF reagents to produce water, leading to a vanishing endpoint and artificially high results.[1][9] Strong acids or bases can shift the pH of the reaction medium outside of its optimal range (pH 5-7), causing side reactions that consume iodine or generate water.[8][14][15]

  • Atmospheric Moisture: The KF setup is highly sensitive to ambient humidity. Leaks in the titration cell, improper sample handling of hygroscopic materials, or exhausted drying agents (molecular sieves) can introduce environmental moisture.[5][13][16]

  • High Drift: A high, unstable baseline "drift" before the analysis begins indicates continuous moisture ingress. This drift value must be low and stable before starting the titration; otherwise, it will be incorrectly attributed to the sample.[3]

Q5: My results are unexpectedly low and/or not reproducible. What should I investigate?

A: Low or inconsistent results typically point to incomplete release of water or issues with the reagents and system.

  • Incomplete Sample Dissolution: This is the most common reason for low results with hydrates. If the crystalline structure is not fully broken down by dissolution, the water of hydration remains trapped and inaccessible for titration.[5][6][9]

  • Inappropriate KF Oven Temperature: If using an oven, a temperature that is too low will not release all the water of hydration. Conversely, a temperature that is too high can cause the sample to decompose, which may consume water or release other interfering compounds.[17]

  • Redox Interferences: Some compounds can interfere with the core KF chemistry. Oxidizing agents in the sample can oxidize iodide to iodine, causing a negative error (low result).[14][18] Reducing agents can consume iodine, leading to a positive error (high result).[14]

  • Exhausted Reagents: In coulometric systems, the catholyte has a finite capacity. If not replaced frequently enough, it can lead to the formation of salt by-products that clog the generator electrode, reducing its efficiency and causing low recovery.[19]

Category 2: Endpoint and Titration Curve Issues

Q6: The titration endpoint is unstable and "fading" (the instrument continues to titrate slowly after the apparent endpoint). What does this indicate?

A: A fading endpoint is a classic sign of an ongoing, slow side reaction or incomplete water release.

  • Aldehyde/Ketone Reaction: The reaction of these functional groups with methanol is often slow, causing a continuous, gradual production of water that the titrator tries to neutralize.[9]

  • Insoluble Sample: If the sample is dissolving very slowly, water is released gradually over time, mimicking a fading endpoint.

  • Incorrect pH: A solution that is too basic (pH > 7) can cause a side reaction that consumes iodine, leading to a fading endpoint and falsely high results.[14][15]

Q7: My titrator runs indefinitely and cannot find an endpoint. How do I troubleshoot this?

A: An inability to reach an endpoint signifies a major issue where the rate of apparent water introduction is equal to or greater than the titration rate.

  • Major System Leak: A significant leak is allowing a large amount of atmospheric moisture into the cell. Check all seals, septa, and tubing connections.[16]

  • Strong Side Reaction: A sample that reacts strongly with the KF reagents to produce a large amount of water will prevent a stable endpoint.[18]

  • Incorrect Reagent Selection: Using a methanol-based reagent with a sample containing a high concentration of ketones will lead to continuous water generation.[20]

Troubleshooting Summary Table
Symptom Most Likely Cause(s) Recommended Solution(s)
Results Too High 1. Side reaction (ketones, aldehydes).[1][9] 2. Incorrect pH (acidic/basic sample).[8][14] 3. High ambient moisture/drift.[3][5]1. Use methanol-free KF reagents. 2. Buffer the solvent with imidazole (for acids) or salicylic acid (for bases). 3. Check system seals, replace drying agents, and ensure low starting drift.
Results Too Low 1. Incomplete sample dissolution.[9][13] 2. KF Oven temperature too low.[17] 3. Oxidizing agent in sample.[14][18]1. Use a co-solvent (e.g., formamide, chloroform) or switch to the KF oven method. 2. Optimize oven temperature using a temperature ramp. 3. Use the KF oven method to separate the analyte (water) from the interfering matrix.
Fading Endpoint 1. Slow side reaction.[18] 2. Very slow sample dissolution.[13] 3. pH is too basic (>7).[14][15]1. Switch to methanol-free reagents; cool the titration cell to slow the side reaction.[18] 2. Use a homogenizer or increase stirring; consider external extraction.[13][15] 3. Add a buffering agent like salicylic acid.
No Endpoint 1. Major system leak.[16] 2. Strong, rapid side reaction.[18] 3. Sample size too large for reagent capacity.1. Perform a system tightness check; replace all O-rings and septa. 2. Use the KF oven method.[18] 3. Reduce the sample weight.

Experimental Workflows & Protocols

Method Selection for Hydrate Analysis

Choosing the correct analytical approach is critical. The following decision tree illustrates a logical workflow for selecting your starting method.

MethodSelection Start Start: Analyze Hydrate Sample Soluble Is the sample fully soluble in a standard KF solvent? Start->Soluble SideReaction Does the sample contain interfering functionalities (ketones, aldehydes, strong acids/bases)? Soluble->SideReaction Yes OvenMethod Use KF Oven Method Soluble->OvenMethod No DirectTitration Perform Direct Volumetric Titration SideReaction->DirectTitration No ModifiedTitration Modify Direct Titration: - Use methanol-free reagents - Add buffer SideReaction->ModifiedTitration Yes ThermallyStable Is the sample thermally stable at water-release temperature? OvenMethod->ThermallyStable ThermallyStable->OvenMethod Yes Proceed with temperature optimization Incompatible Method Incompatible. Consider alternative techniques. ThermallyStable->Incompatible No

Caption: Decision tree for selecting the appropriate KF titration method for a hydrate compound.

Protocol 1: Water Determination Using the Karl Fischer Oven Method

This protocol is for insoluble or reactive hydrate compounds.

  • Temperature Optimization:

    • To determine the ideal temperature that releases all water of hydration without causing sample decomposition, perform a temperature ramp experiment.

    • Heat the sample in the KF oven, increasing the temperature in steps (e.g., 10°C every 5-10 minutes) from 50°C up to a maximum safe temperature (determined by TGA if possible).[1]

    • Plot the water released versus temperature. The optimal temperature is just above the peak of water release.

  • System Preparation:

    • Ensure the titration cell is conditioned and has a low, stable drift.

    • Set the KF oven to the optimized temperature determined in step 1.

    • Set the flow rate of the dry carrier gas (e.g., nitrogen) as per the instrument manufacturer's recommendation (e.g., 100 mL/min).[17]

  • Blank Determination:

    • Run an analysis with an empty, sealed sample vial to determine the system's blank value (moisture from the vial and ambient air during sealing). This value must be subtracted from the sample result.[17]

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the hydrate sample into a clean, dry vial. The sample size should yield an absolute water amount suitable for your titrator (e.g., between 10% and 90% of the burette volume for volumetric systems).[21]

    • Immediately seal the vial with a septum cap.

    • Place the vial in the oven autosampler or manually introduce it.

    • Start the analysis. The carrier gas will transport the evaporated water into the titration cell.

    • The titration will proceed until all water has been quantified.

  • Calculation: The instrument's software will typically calculate the final water content automatically, subtracting the pre-determined blank.

Protocol 2: Method Validation via Spiking and Recovery

To ensure your method is accurate, perform a spiking study.[1]

  • Analyze the Unspiked Sample: Accurately weigh your hydrate sample and determine its water content using your developed method. Repeat this measurement at least three times to establish a precise baseline.

  • Prepare a Water Standard: Use a certified liquid or solid water standard (e.g., sodium tartrate dihydrate, which has a theoretical water content of 15.66%).[5]

  • Spike the Sample:

    • Accurately weigh a new portion of your hydrate sample into the titration vessel or vial.

    • Accurately add a known amount of the water standard. The amount of added water should be similar to the amount of water in the sample itself.

    • Immediately titrate the spiked sample.

  • Calculate Recovery:

    • Total Water Measured (mg) = Result from the spiked sample.

    • Water from Sample (mg) = (Average % water from step 1) x (Weight of sample in step 3).

    • Water from Standard (mg) = Known amount of water added in step 3.

    • % Recovery = [ (Total Water Measured - Water from Sample) / Water from Standard ] x 100

  • Acceptance Criteria: The recovery should typically be within 97.0% to 103.0% to confirm the method's accuracy.[18] If recovery is outside this range, it indicates an unaddressed interference.

Troubleshooting Workflow Diagram

Troubleshooting Start Inaccurate KF Result (High, Low, or Non-Reproducible) CheckSystem Step 1: Verify System Integrity - Check drift value - Confirm titer with water standard - Inspect seals and drying agents Start->CheckSystem SystemOK Is the system performing correctly with a standard? CheckSystem->SystemOK FixSystem Troubleshoot Instrument: - Replace reagents/drying tubes - Clean electrodes - Fix leaks SystemOK->FixSystem No CheckSamplePrep Step 2: Investigate Sample - Is sample fully dissolved? - Is oven temperature optimal? - Any known interfering groups? SystemOK->CheckSamplePrep Yes FixSystem->CheckSystem SpikingStudy Step 3: Perform Spiking Study (See Protocol 2) CheckSamplePrep->SpikingStudy RecoveryOK Is % Recovery within 97-103%? SpikingStudy->RecoveryOK MethodValidated Method is Validated. Issue was likely random error or sample inhomogeneity. RecoveryOK->MethodValidated Yes ModifyMethod Modify Method: - Use co-solvent or homogenizer - Switch to/from KF Oven - Use buffered/methanol-free reagents RecoveryOK->ModifyMethod No ModifyMethod->CheckSamplePrep

Caption: A systematic workflow for troubleshooting inaccurate Karl Fischer titration results.

References

  • What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM").
  • Advantages and Limitations of Karl Fischer Titr
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
  • Side reactions in Karl Fischer titr
  • Water Content Determin
  • Optimization and Standardization of Karl Fischer Titr
  • Karl Fischer titr
  • Water Determination by Karl Fischer Titr
  • Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration.
  • Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. YouTube.
  • 5 Essential Tips for Mastering Karl Fischer Titration Apparatus in Your Labor
  • Karl Fischer Titration Tips: W
  • Karl Fischer Titration Guide to Water Determin
  • Sample Preparation for Water Content Determin
  • Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. CSC Scientific.
  • Factors that influence the concentration of a Karl Fischer titrant. Mettler Toledo.
  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 2-. YouTube.
  • Karl Fischer Titrator not finding all of the moisture you expected?. Scientific Gear.
  • Karl Fischer Titration: The Gold Standard For W
  • Principle of Karl Fischer Titr
  • THE BASICS OF KARL FISCHER TITR
  • Karl Fischer titr
  • Webinar: Troubleshooting in Karl Fischer Titr
  • Validation of Parameters for Karl Fischer Titr
  • KF-Titration with Oven TO 7280 Troubleshooting. Xylem Analytics.
  • Karl Fischer Volumetric Troubleshooting. Metrohm USA.
  • Top Tips to Get the Best Karl Fischer Titr
  • Development of Karl Fischer Reagents.
  • Water Determination by Karl Fischer Titr
  • Verification of a compendial method: Water Determination by Karl Fischer Titr
  • Water Determin

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Technical Support Center: Industrial Scale-Up of Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial scale-up of aniline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning aniline derivative synthesis from the laboratory bench to large-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical, field-proven experience. Our goal is to provide you with the expertise to anticipate and overcome common challenges, ensuring a robust, safe, and efficient scale-up process.

Section 1: Core Challenges in Scale-Up

The transition from laboratory-scale synthesis to industrial production of aniline derivatives introduces a new set of variables that can significantly impact reaction efficiency, product quality, and safety. Understanding these core challenges is the first step toward a successful scale-up.

Heat Transfer Limitations in Exothermic Reactions

The catalytic hydrogenation of nitroaromatics, a common route to aniline derivatives, is a highly exothermic process.[1][2][3] What is easily managed in a laboratory flask can become a significant safety hazard and a detriment to selectivity in a large reactor.

Q1: My large-scale reaction is showing a decrease in selectivity for the desired aniline, with an increase in byproducts. What is the likely cause?

A1: Poor heat transfer in a large reactor is a primary suspect.[4] Inadequate heat dissipation can lead to localized "hot spots," which can cause over-hydrogenation of the aromatic ring or promote side reactions.[1] On an industrial scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a runaway reaction, posing a significant safety risk.[5][6]

Troubleshooting Steps:

  • Reactor Design: Ensure your reactor is designed for efficient heat exchange. Jacketed reactors with appropriate agitation and internal cooling coils are often necessary.

  • Agitation: Proper agitation is crucial for maintaining a uniform temperature throughout the reaction mixture.

  • Controlled Addition: Instead of adding all reactants at once, consider a semi-batch process where the nitroaromatic compound is added gradually to control the rate of heat generation.

  • Solvent Choice: The choice of solvent can impact heat capacity and boiling point, which in turn affects heat management.[7]

Mass Transfer Limitations

In heterogeneous catalytic systems, such as the hydrogenation of nitrobenzene using a solid catalyst (e.g., Pd/C), the reaction rate can be limited by the transport of reactants to the catalyst surface.[8][9]

Q2: My reaction rate has slowed down significantly upon scale-up, even though I've maintained the same reactant concentrations and temperature. Why is this happening?

A2: This is a classic sign of mass transfer limitation. In a large reactor, ensuring efficient mixing of the gas (hydrogen), liquid (substrate and solvent), and solid (catalyst) phases is more challenging. If hydrogen cannot efficiently dissolve in the liquid phase and diffuse to the catalyst surface, the reaction will be starved of a key reactant.

Troubleshooting Steps:

  • Agitation Rate: Increase the agitation speed to improve gas-liquid and liquid-solid mass transfer.

  • Hydrogen Sparging: Optimize the hydrogen delivery system. A sparger that produces fine bubbles will increase the interfacial area for gas-liquid mass transfer.

  • Catalyst Loading and Particle Size: While maintaining the overall catalyst-to-substrate ratio, consider the impact of catalyst particle size on diffusion rates.

Section 2: Troubleshooting Common Synthetic Routes

Catalytic Hydrogenation of Nitroaromatics

This is a widely used industrial method for aniline synthesis due to its efficiency and atom economy.[10][11][12] However, it is not without its challenges.

Q3: I am observing incomplete reduction of the nitro group, resulting in nitrosobenzene or azoxybenzene impurities. How can I drive the reaction to completion?

A3: Incomplete reduction is often due to insufficient reaction time, temperature, or hydrogen pressure.[10]

Troubleshooting Workflow for Incomplete Reduction:

start Incomplete Reduction Observed check_conditions Review Reaction Parameters Time Temperature H₂ Pressure start->check_conditions increase_time Increase Reaction Time check_conditions->increase_time Time Inadequate increase_temp Increase Temperature check_conditions->increase_temp Temp Too Low increase_pressure Increase H₂ Pressure check_conditions->increase_pressure Pressure Too Low end_complete Reaction Complete increase_time->end_complete increase_temp->end_complete increase_pressure->end_complete start Low Yield in Buchwald-Hartwig check_catalyst Catalyst System Precursor Ligand Ratio start->check_catalyst check_base Base Type Amount Solubility start->check_base check_solvent Solvent Purity (Dryness) start->check_solvent optimize Systematic Optimization check_catalyst->optimize check_base->optimize check_solvent->optimize

Caption: Key areas for troubleshooting low-yield Buchwald-Hartwig aminations.

Section 3: Impurity Profiling and Control

On an industrial scale, even minor impurities can have a significant impact on the final product's quality and safety, especially in pharmaceutical applications. [13][14][15] Q6: I am observing unexpected byproducts in my scaled-up reaction. How can I identify and control them?

A6: A thorough impurity profile is essential. This involves identifying, quantifying, and characterizing all impurities present at a certain threshold (e.g., >0.1%). [14][16] Common Byproducts and Their Causes:

ByproductLikely CauseMitigation Strategy
Over-hydrogenated Products High temperature, high hydrogen pressure, or prolonged reaction time. [1]Optimize reaction conditions to favor selectivity for the desired aniline.
Homocoupling of Aryl Halides In cross-coupling reactions, this can be caused by oxygen contamination or suboptimal catalyst conditions.Ensure a strictly inert atmosphere and screen different catalyst/ligand combinations. [4]
Dehalogenation A common side reaction in palladium-catalyzed couplings.Adjusting the ligand, base, or solvent can often minimize this pathway.

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. [17]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities. [17]

Section 4: Catalyst Management and Deactivation

Catalyst deactivation is a significant economic concern in industrial processes. [6][18] Q7: My catalyst activity is decreasing over subsequent batches. What are the common causes of deactivation?

A7: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the feedstock or solvent can bind to the active sites of the catalyst.

  • Coking/Fouling: At high temperatures, organic molecules can decompose and form carbonaceous deposits on the catalyst surface. [6][18]* Sintering: At elevated temperatures, small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.

  • Leaching: The active metal can dissolve into the reaction mixture.

Troubleshooting and Regeneration:

  • Feedstock Purity: Ensure the purity of all incoming materials.

  • Temperature Control: Operate within the recommended temperature range for the catalyst.

  • Regeneration: In some cases, deactivated catalysts can be regenerated. For example, carbonaceous deposits can sometimes be burned off in a controlled oxidation step. [18]

Section 5: Safety Considerations in Aniline Synthesis

Aniline and many of its derivatives are toxic and pose significant health risks. [19][20][21]A robust safety protocol is non-negotiable in an industrial setting.

Q8: What are the key safety precautions for handling aniline and its derivatives on a large scale?

A8:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing. [6][20]* Ventilation: Work in a well-ventilated area, and use closed systems whenever possible to minimize exposure. [20]* Handling and Storage: Store aniline and its derivatives in tightly sealed containers away from heat, light, and oxidizing agents. [20]* Spill Response: Have a clear and practiced spill response plan in place. [21]* Regulatory Compliance: Adhere to all local and international regulations regarding the handling and disposal of hazardous chemicals. [19]

Section 6: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic
  • Reactor Setup: In a high-pressure hydrogenation vessel (autoclave), add the solvent (e.g., methanol or ethanol) and the catalyst (e.g., 5% Pd/C, typically 1-5 mol% loading). [10]2. Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Substrate Addition: Add the nitroaromatic substrate.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots via GC or HPLC. [10]6. Work-up: After completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The product can then be isolated by removing the solvent and purified further by distillation or crystallization. [10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). [10]4. Monitoring: Monitor the reaction progress by TLC or LC-MS. [10]5. Work-up: Cool the reaction and dilute with an appropriate organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product can then be purified by column chromatography or crystallization. [10]

References

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  • Comprehensive Guide to Safely Synthesizing Aniline in the Lab. (n.d.). Robot Recipes.
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  • Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. (2023). Journal of the American Chemical Society Au. Retrieved from [Link]

  • Industrial Applications of Aniline. (n.d.). Knowde. Retrieved from [Link]

  • Reactions of Arylamines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Design of an industrial process for the production of aniline by direct amination. (2016). Chemical Engineering & Technology. Retrieved from [Link]

  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis. (2025). BenchChem.
  • Heterogeneous Catalytic Ozonation of Aniline-Contaminated Waters: A Three-Phase Modelling Approach Using TiO2/GAC. (2020). Catalysts.
  • A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. (2018). ResearchGate. Retrieved from [Link]

  • ANILINE SULPHATE (FOR SYNTHESIS). (n.d.). Suvchem. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. (2025). BenchChem.
  • Aniline | PDF | Chemistry | Safety. (n.d.). Scribd. Retrieved from [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. Retrieved from [Link]

  • Aniline as a Versatile Industrial Solvent and Intermediate. (n.d.). Silver Fern Chemical. Retrieved from [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. (2020). ResearchGate. Retrieved from [Link]

  • Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. (2023). JACS Au. Retrieved from [Link]

  • Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating a. (2021). Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • Fundamentals of Mass Transfer and Kinetics for the Hydrogenation of Nitrobenzene to Aniline. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Integration of Heat Transfer and Chemical Reactions. (2005). Wiley-VCH. Retrieved from [Link]

  • A Different Approach to Anilines. (2020). GalChimia. Retrieved from [Link]

  • Catalytic synthesis of a substituted aniline and dehydrogenative... (n.d.). ResearchGate. Retrieved from [Link]

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Chemical Communications. Retrieved from [Link]

  • Pili has successfully industrialized a biobased aniline derivative to decarbonize the chemical industry. (2024). Pili. Retrieved from [Link]

  • Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process. (2021). Journal of Chemical Engineering Research Progress. Retrieved from [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2012). Journal of Environmental Sciences. Retrieved from [Link]

  • Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is not merely a regulatory formality but a cornerstone of process safety, efficiency, and final product quality. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a prime example of such a critical intermediate, notably in the synthesis of Efavirenz, an essential medicine for HIV/AIDS treatment.[1] Its molecular architecture—a halogenated aniline bearing a strongly electron-withdrawing trifluoroacetyl group and existing as a hydrochloride salt—presents a unique analytical challenge.[1][2] Unambiguous structural confirmation and purity assessment are paramount.

This guide provides an in-depth analysis of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of both ¹H-NMR and ¹³C-NMR spectral interpretation, explaining the causal relationships between the molecular structure and the observed spectroscopic data. Furthermore, we will objectively compare the definitive insights offered by NMR with the complementary, yet less structurally comprehensive, data provided by other common analytical techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecule's structure is the prerequisite for any spectral analysis. The protonation of the aniline nitrogen and the presence of two distinct, strongly electronegative substituents on the aromatic ring create a complex electronic environment that is exquisitely reported by NMR spectroscopy.

Figure 1. Structure of this compound.

¹H and ¹³C-NMR Spectral Analysis: A Definitive Structural Fingerprint

The power of NMR lies in its ability to map the chemical environment of each hydrogen and carbon atom, providing direct evidence of connectivity and substitution patterns. For a hydrochloride salt, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice as it readily dissolves the salt and is sufficiently non-acidic to slow the exchange of the amine and water protons, allowing for their observation.[3]

Experimental Protocol 1: NMR Sample Preparation
  • Mass Measurement: Accurately weigh 25-30 mg of this compound. This higher concentration is chosen to ensure a strong signal-to-noise ratio for the less sensitive ¹³C-NMR experiment within a reasonable acquisition time.[4][5]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of high-purity DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. A clear, homogeneous solution is essential for high-quality spectra, as suspended particles disrupt the magnetic field homogeneity, leading to poor spectral resolution.

  • Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube. This removes any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.[6]

Data Interpretation

The protonated amine (-NH₃⁺), the trifluoroacetyl group (-COCF₃), and the chlorine atom (-Cl) all exert significant electronic effects that dictate the chemical shifts of the remaining aromatic protons (H-3, H-5, H-6). The -NH₃⁺ and -COCF₃ groups are strongly de-shielding, pulling electron density from the ring and shifting the attached protons downfield.[7][8]

Table 1: Summary of ¹H and ¹³C-NMR Data for this compound in DMSO-d₆

Signal Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration ¹³C Chemical Shift (δ, ppm)
H-3~ 8.25dJ(H3-H5) ≈ 2.5 Hz1H~ 138.0
H-5~ 7.90ddJ(H5-H6) ≈ 8.8 Hz, J(H5-H3) ≈ 2.5 Hz1H~ 130.5
H-6~ 7.65dJ(H6-H5) ≈ 8.8 Hz1H~ 122.0
-NH₃⁺~ 10.5 (broad)s (br)-3H-
H₂O~ 3.35 (broad)s (br)-2H-
C-1 (-NH₃⁺)----~ 120.5
C-2 (-COCF₃)----~ 135.5
C-4 (-Cl)----~ 129.0
C=O----~ 178.0 (q, ²J(C-F) ≈ 35 Hz)
-CF₃----~ 116.5 (q, ¹J(C-F) ≈ 285 Hz)

Note: The chemical shifts are typical values and can vary slightly based on concentration and instrument calibration. The broadness of the -NH₃⁺ and H₂O peaks is due to chemical exchange and quadrupolar relaxation.

  • Aromatic Region (¹H): The three aromatic protons appear as a distinct three-spin system.

    • H-3: Appears as a doublet at the most downfield position (~8.25 ppm) due to its ortho position relative to the two strongly electron-withdrawing groups. It shows only a small meta-coupling to H-5.

    • H-5: Appears as a doublet of doublets (~7.90 ppm), showing a large ortho-coupling to H-6 and a smaller meta-coupling to H-3.

    • H-6: Appears as a doublet (~7.65 ppm) with a large ortho-coupling to H-5.

  • Exchangeable Protons (¹H): The three protons of the ammonium group (-NH₃⁺) typically appear as a broad singlet far downfield (~10.5 ppm), characteristic of a protonated amine. The protons from the water of hydration will also appear as a broad singlet, usually around 3.3-4.0 ppm in DMSO-d₆.

  • Carbonyl and Trifluoromethyl Carbons (¹³C): These are highly characteristic.

    • C=O: The carbonyl carbon (~178.0 ppm) is split into a quartet by the three fluorine atoms with a two-bond coupling constant (²J(C-F)) of approximately 35 Hz.[9]

    • -CF₃: The trifluoromethyl carbon (~116.5 ppm) appears as a quartet with a very large one-bond coupling constant (¹J(C-F)) of around 285 Hz. This large coupling is a hallmark of a C-F bond.[9][10]

Comparative Analysis: The Role of Orthogonal Techniques

While NMR provides the definitive molecular structure, a comprehensive characterization relies on a multi-technique approach.[11] Each technique provides a piece of the puzzle, and their collective data ensures the identity, purity, and quality of the material.

cluster_workflow Analytical Workflow Comparison cluster_techniques cluster_outputs Sample 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR HPLC HPLC-UV Sample->HPLC NMR_out ✓ Unambiguous Structure ✓ Regioisomer Confirmation ✓ Quantitative Purity (qNMR) ✓ Solvent/Hydrate Status NMR->NMR_out Provides MS_out ✓ Molecular Weight ✓ Elemental Composition (HRMS) ✓ Fragmentation Pattern MS->MS_out Provides IR_out ✓ Functional Group ID (C=O, N-H, C-F, C-Cl) ✗ Isomer Differentiation IR->IR_out Provides HPLC_out ✓ Purity Assessment ✓ Impurity Profiling ✓ Quantitation vs. Standard ✗ Absolute Structure ID HPLC->HPLC_out Provides

Figure 2. Comparative workflow for the analysis of the target compound.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight. High-resolution MS (HRMS) would confirm the elemental formula (C₈H₅ClF₃NO for the free base). However, MS cannot distinguish between constitutional isomers. For instance, it could not differentiate 4-Chloro-2-(trifluoroacetyl)aniline from 2-Chloro-4-(trifluoroacetyl)aniline without detailed fragmentation analysis, which can still be ambiguous.

  • Infrared (IR) Spectroscopy: IR is a rapid technique for identifying functional groups. The spectrum would show characteristic stretches for the N-H bonds of the ammonium salt, the C=O of the ketone, the C-F bonds of the trifluoromethyl group, and vibrations from the substituted aromatic ring. It confirms the presence of these key components but provides no information on their connectivity or relative positions on the ring.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is the workhorse for purity analysis. It excels at separating the main compound from starting materials, byproducts, and other impurities, allowing for precise quantification of purity (e.g., >99.5%).[12] However, without a certified reference standard, HPLC cannot confirm the identity of the main peak.

The NMR Advantage: NMR is the only single technique that can unambiguously confirm the precise isomeric structure. The distinct chemical shifts and, most importantly, the coupling patterns (e.g., the ortho and meta couplings) between the aromatic protons provide a definitive roadmap of the substitution pattern on the benzene ring, something no other technique can offer so directly.

Conclusion

The comprehensive analysis of this compound by ¹H and ¹³C-NMR spectroscopy provides an unequivocal confirmation of its chemical structure. The predictable and well-resolved signals for the aromatic protons, coupled with the characteristic quartet patterns for the carbonyl and trifluoromethyl carbons, serve as a definitive structural fingerprint. While techniques like MS, IR, and HPLC are indispensable for confirming molecular weight, identifying functional groups, and assessing purity, respectively, NMR stands alone in its ability to elucidate the exact constitutional isomer. For researchers and drug development professionals, leveraging the synergistic power of these orthogonal techniques, with NMR as the structural cornerstone, is the most robust strategy for ensuring the quality and integrity of critical pharmaceutical intermediates.

References

  • Vulcanchem. (n.d.). This compound - 1184936-21-7.
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  • LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

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  • Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
  • Google Patents. (n.d.). CN101844990B - Method for synthesizing this compound intermediate.
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  • Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Retrieved from [Link]

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  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molecules, 27(15), 4983.
  • ACS Publications. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Retrieved from [Link]

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  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012). Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Retrieved from [Link]

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Mass spectrometry fragmentation pattern of trifluoroacetylated anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Trifluoroacetylated Anilines for Researchers and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that robust analytical methods are the bedrock of successful research and development. In the analysis of aromatic amines like anilines, which are common precursors and metabolites in pharmaceutical development, derivatization is not just a preparatory step but a critical component for achieving reliable Gas Chromatography-Mass Spectrometry (GC-MS) data. Trifluoroacetylation is a premier choice for this, enhancing the volatility and thermal stability of aniline compounds, which can otherwise exhibit poor chromatographic behavior due to their polarity.[1]

This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of trifluoroacetylated anilines. We will move beyond a simple catalog of fragments to explore the underlying chemical principles that dictate these fragmentation pathways. Understanding these mechanisms is paramount for confident structural elucidation and metabolite identification.

The Trifluoroacetylation Workflow: A Self-Validating Protocol

The derivatization of anilines with Trifluoroacetic Anhydride (TFAA) is a rapid and efficient acylation reaction. It involves the nucleophilic attack of the amine's nitrogen on a carbonyl carbon of TFAA, forming the stable N-trifluoroacetyl derivative and a molecule of trifluoroacetic acid.[2] The success of this protocol is self-validating: a successful reaction will yield a product with a higher molecular weight and typically improved peak symmetry in the chromatogram.[2]

Experimental Workflow for TFAA Derivatization

TFAA_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Sample Finalization start Prepare 1 mg/mL Aniline Stock Solution in Ethyl Acetate aliquot Aliquot 100 µL of Stock Solution start->aliquot add_reagent Add 100 µL TFAA aliquot->add_reagent react Cap, Vortex (30s), and Heat at 60°C (30 min) add_reagent->react evaporate Cool and Evaporate Solvent/Reagent under N2 react->evaporate reconstitute Reconstitute in 1 mL of Ethyl Acetate evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Caption: Experimental workflow for the trifluoroacetylation of anilines.

Step-by-Step Derivatization Protocol[3]
  • Standard Preparation : Prepare a stock solution of the aniline standard at a concentration of 1 mg/mL in high-purity ethyl acetate.

  • Aliquoting : Transfer 100 µL of the stock solution into a 2 mL micro-reaction vial.

  • Reagent Addition : Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Reaction : Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 60°C for 30 minutes.

  • Evaporation : After the reaction is complete, cool the vial to room temperature. Uncap and evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.

Core Fragmentation Pathways of Trifluoroacetylated Aniline

Under electron ionization (70 eV), the trifluoroacetylated aniline molecule (N-phenyl-2,2,2-trifluoroacetamide) undergoes predictable fragmentation, primarily driven by the stability of the resulting ions and neutral losses. The amide linkage and the highly electronegative trifluoromethyl group are key drivers of the fragmentation process.

Primary Fragmentation: α-Cleavage

Alpha-cleavage, a homolytic cleavage of a bond adjacent to the atom bearing the initial radical cation (in this case, the nitrogen), is a dominant mechanism.[3][4]

  • Loss of the Trifluoromethyl Radical (·CF₃) : The most characteristic fragmentation is the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group. This results in the loss of a trifluoromethyl radical (·CF₃, mass 69 u) and the formation of a stable acylium-iminium resonance-stabilized cation. This [M-69]+ ion is often the base peak or a very prominent peak in the spectrum.

  • Formation of the Trifluoroacetyl Cation (CF₃CO+) : Cleavage of the N-C (amide) bond can lead to the formation of the trifluoroacetyl cation ([CF₃CO]+) at m/z 97. The charge remains with the trifluoroacetyl fragment due to the inductive effect of the fluorine atoms.

Caption: Primary α-cleavage fragmentation pathways of trifluoroacetylated aniline.

Comparative Fragmentation Guide: The Influence of Aromatic Substituents

The true power of mass spectrometry lies in its ability to distinguish between structurally similar compounds. Aromatic substituents on the aniline ring significantly influence the fragmentation pattern by altering the electron density of the ring and the stability of the resulting fragment ions.

Derivative (Substituent)Molecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresRationale for Fragmentation Differences
Trifluoroacetyl Aniline (-H)189120 [M-69]+ (Loss of ·CF₃)97 [CF₃CO]+92 [C₆H₅NH]⁺77 [C₆H₅]⁺The baseline fragmentation pattern driven by α-cleavage at the amide group.
Trifluoroacetyl p-Chloroaniline (-Cl)223 / 225154/156 [M-69]+126/128 [Cl-C₆H₄NH]⁺111/113 [Cl-C₆H₄]⁺97 [CF₃CO]+The presence of chlorine is confirmed by the characteristic ~3:1 isotopic abundance ratio for ions containing the chlorine atom.[5] The fragmentation pathways are analogous to the unsubstituted aniline.
Trifluoroacetyl p-Toluidine (-CH₃)203134 [M-69]+106 [CH₃-C₆H₄NH]⁺91 [C₇H₇]⁺ (Tropylium ion)97 [CF₃CO]+The electron-donating methyl group stabilizes the charge on the aromatic ring. The formation of the highly stable tropylium ion (m/z 91) via rearrangement and loss of HCN from the [M-69]+ fragment is a characteristic pathway for toluene-containing structures.
Trifluoroacetyl p-Anisidine (-OCH₃)219150 [M-69]+122 [M-69-CO]+108 [M-CH₂O-CO]+97 [CF₃CO]+The strong electron-donating methoxy group directs fragmentation. The [M-69]+ ion readily loses carbon monoxide (CO, 28 u) to form a stable fragment at m/z 122. Subsequent or alternative fragmentation can involve the loss of formaldehyde (CH₂O).

Standard Protocol: GC-MS Analysis

A self-validating system requires a robust and reproducible analytical method. The following provides a standard starting point for the analysis of these derivatives.

  • Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • GC Conditions :

    • Injector : Splitless mode, 250 °C.[5]

    • Carrier Gas : Helium, constant flow of 1.0 mL/min.[5]

    • Column : HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program : Initial 70 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[6]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).[5]

    • Ionization Energy : 70 eV.[5]

    • Source Temperature : 230 °C.[5]

    • Scan Range : m/z 40-500.

This guide provides a foundational understanding of the fragmentation behavior of trifluoroacetylated anilines. By recognizing the core fragmentation pathways and understanding how aromatic substituents modulate them, researchers can approach the structural elucidation of unknown aniline-containing compounds with greater confidence and accuracy.

References

  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of.... Retrieved from [Link]

  • Lee, H. B. (1988). Perfluoro and chloro amide derivatives of aniline and chloroanilines : their formation and gas chromatographic determination by mass selective and electron-capture detectors. National Water Research Institute, Environment Canada. Retrieved from [Link]

  • Thomson, J. S., Green, J. B., McWilliams, T. B., & Yu, S. K.T. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. Retrieved from [Link]

  • MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • Knowbee. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

  • NIST. (n.d.). p-Chloroaniline. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of N-TFA derivatives of.... Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Comparing Synthesis Efficiency of Acetyl Chloride vs. Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an acylating agent is a pivotal decision that dictates reaction outcomes, purity, and overall process economy. Acetyl chloride and pivaloyl chloride are two of the most fundamental acyl chlorides, yet they represent opposing ends of the steric and electronic spectrum. This guide provides an in-depth, objective comparison of their synthesis routes, efficiency, and reactivity profiles, grounded in established chemical principles and experimental data, to empower you to make the most informed choice for your synthetic strategy.

The Synthetic Landscape: From Carboxylic Acid to Acyl Chloride

The transformation of a carboxylic acid to its more reactive acyl chloride derivative is a cornerstone of organic synthesis. The efficiency of this step is critical for the overall viability of a synthetic sequence. Both acetyl and pivaloyl chloride are typically synthesized from their corresponding carboxylic acids, but the nuances of these transformations highlight their intrinsic differences.

Acetyl Chloride Synthesis: The Ubiquitous Reagent

Acetyl chloride (CH₃COCl) is derived from acetic acid. Its small size and the widespread availability of its precursor make its synthesis straightforward and economical.

  • Laboratory-Scale Synthesis: In a laboratory setting, the reaction of acetic acid with chlorinating agents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅) is common.[1][2] Thionyl chloride is often the reagent of choice because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the liquid acetyl chloride product.[3][4]

    Reaction with Thionyl Chloride: CH₃COOH + SOCl₂ → CH₃COCl + SO₂(g) + HCl(g)

  • Industrial-Scale Production: On an industrial scale, a primary route involves the reaction of acetic anhydride with hydrogen chloride.[1] This method is efficient for large-scale production.

    (CH₃CO)₂O + HCl → CH₃COCl + CH₃COOH

Pivaloyl Chloride Synthesis: Managing Steric Bulk

Pivaloyl chloride ((CH₃)₃CCOCl), also known as trimethylacetyl chloride, is synthesized from pivalic acid.[5] The significant steric hindrance imparted by the tert-butyl group influences its synthesis.

  • Laboratory and Industrial Synthesis: Similar to acetyl chloride, thionyl chloride is a common and effective reagent for converting pivalic acid to pivaloyl chloride.[5] The reaction proceeds via a similar mechanism, though conditions may require slightly longer reaction times or gentle heating to overcome the steric hindrance. Yields are typically high, often in the 75-95% range.[5] Other reagents like phosphorus trichloride and pentachloride are also effective.[6] An alternative industrial process involves the reaction of pivalic acid with a trichloromethylated aromatic compound, such as benzotrichloride, in the presence of a catalyst.[7][8]

    Reaction with Thionyl Chloride: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂(g) + HCl(g)

Head-to-Head: Synthesis Efficiency Comparison

The choice of synthesis route often comes down to a balance of yield, cost, and ease of purification.

ParameterAcetyl Chloride SynthesisPivaloyl Chloride Synthesis
Primary Precursor Acetic Acid[1]Pivalic Acid[5]
Common Lab Reagents Thionyl chloride (SOCl₂), PCl₃, PCl₅[1][2]Thionyl chloride (SOCl₂), PCl₃, PCl₅[6]
Typical Conditions Often proceeds readily at room temperature or with gentle heating.[2]May require slightly more forcing conditions (e.g., 40-60°C) to drive to completion.[5]
Purification Fractional distillation.[2]Fractional distillation.[6]
Key Byproducts (SOCl₂) Gaseous SO₂ and HCl, simplifying workup.[4]Gaseous SO₂ and HCl, simplifying workup.[5]
Industrial Routes Acetic anhydride + HCl[1]Pivalic acid + Benzotrichloride[7]

Experimental Protocol: General Laboratory Synthesis of Acyl Chlorides from Carboxylic Acids using Thionyl Chloride

This protocol is a self-validating system applicable to both acetyl chloride and pivaloyl chloride, with minor adjustments for the latter.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and protected from atmospheric moisture with a drying tube (e.g., CaCl₂).

  • Charge Reactor: Add the carboxylic acid (1.0 equivalent) to the flask.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred carboxylic acid via the dropping funnel. The reaction is exothermic and will evolve gas; controlled addition is critical. For pivalic acid, the mixture may require gentle heating (to ~50°C) to initiate and sustain the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle reflux for 1-3 hours until gas evolution ceases. The completion of the reaction is indicated by the formation of a clear solution.

  • Purification: The resulting acyl chloride can be purified by fractional distillation to remove any unreacted starting material and high-boiling impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Carboxylic Acid\n(Acetic or Pivalic) Carboxylic Acid (Acetic or Pivalic) Reaction Flask\n(Controlled Addition) Reaction Flask (Controlled Addition) Carboxylic Acid\n(Acetic or Pivalic)->Reaction Flask\n(Controlled Addition) Thionyl Chloride\n(SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride\n(SOCl₂)->Reaction Flask\n(Controlled Addition) Reflux\n(1-3 hours) Reflux (1-3 hours) Reaction Flask\n(Controlled Addition)->Reflux\n(1-3 hours) Exothermic Fractional Distillation Fractional Distillation Reflux\n(1-3 hours)->Fractional Distillation Crude Product Gaseous Byproducts\n(SO₂, HCl) Gaseous Byproducts (SO₂, HCl) Reflux\n(1-3 hours)->Gaseous Byproducts\n(SO₂, HCl) Vented Acyl Chloride\n(Acetyl or Pivaloyl) Acyl Chloride (Acetyl or Pivaloyl) Fractional Distillation->Acyl Chloride\n(Acetyl or Pivaloyl) Purified Reactivity_Logic Acyl_Chloride Acyl Chloride Choice Acetyl_Chloride Acetyl Chloride Acyl_Chloride->Acetyl_Chloride Pivaloyl_Chloride Pivaloyl Chloride Acyl_Chloride->Pivaloyl_Chloride Low_Sterics Low Steric Hindrance Acetyl_Chloride->Low_Sterics High_Sterics High Steric Hindrance Pivaloyl_Chloride->High_Sterics High_Reactivity High Reactivity Low_Sterics->High_Reactivity Low_Selectivity Low Selectivity High_Reactivity->Low_Selectivity General_Acylation Application: General Acylation Low_Selectivity->General_Acylation Moderate_Reactivity Moderate Reactivity High_Sterics->Moderate_Reactivity High_Selectivity High Selectivity Moderate_Reactivity->High_Selectivity Protecting_Group Application: Protecting Groups, Selective Acylation High_Selectivity->Protecting_Group

Caption: Decision logic for choosing between acetyl and pivaloyl chloride.

Experimental Data: Selectivity in Action

To quantify the difference in selectivity, consider a competitive acylation of a diol containing both a primary and a sterically hindered secondary alcohol.

Acylating AgentReaction OutcomeInterpretation
Acetyl Chloride Mixture of mono-acetylated (primary and secondary) and di-acetylated products.Low chemoselectivity due to high reactivity and small size. Reacts indiscriminately.
Pivaloyl Chloride Predominantly the mono-pivaloylated product at the less hindered primary alcohol. [9]High chemoselectivity. The steric bulk of the reagent prevents efficient reaction at the hindered secondary alcohol.

Conclusion and Recommendations

The synthesis efficiency of acetyl chloride and pivaloyl chloride, using standard methods like thionyl chloride, is broadly comparable in terms of chemical yield and simplicity. The true divergence lies in their application, which is a direct consequence of their structure.

  • Employ Acetyl Chloride for cost-effective, large-scale acetylations where high reactivity is desired and chemoselectivity between similar functional groups is not a concern. It is the ideal choice for straightforward ester and amide formation.

  • Employ Pivaloyl Chloride when your strategy demands precision. Its steric bulk makes it the superior reagent for the selective acylation of less-hindered positions and for installing a robust protecting group that will survive subsequent reaction steps. This selectivity is invaluable in multi-step synthesis where protecting group orthogonality is key.

By understanding these fundamental differences, you can strategically leverage the unique properties of each reagent to enhance the efficiency and success of your synthetic endeavors.

References

  • Wikipedia contributors. (2024). Acyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Wikipedia contributors. (2023). Acetyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

  • ChemTube3D. Acid chloride formation - Phosphorus Pentachloride. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Beyond the Lab: Industrial Applications of Acetyl Chloride. Retrieved from [Link]

  • Google Patents. (2008). CN101311155A - Process for preparing chloro-pivalyl chloride.
  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Google Patents. (2003). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 5). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Drawbacks of Friedel Craft Acylation Reaction. Retrieved from [Link]

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A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the principles and practices for validating High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of pharmaceutical intermediates. Moving beyond a simple checklist, we will delve into the scientific rationale behind each validation parameter, compare common analytical alternatives, and provide actionable protocols to ensure your methods are robust, reliable, and compliant with global regulatory standards.

The Critical Role of Method Validation for Intermediates

Pharmaceutical intermediates are the building blocks of Active Pharmaceutical Ingredients (APIs). Their purity directly impacts the quality, safety, and efficacy of the final drug product. An analytical method that is not properly validated is essentially an uncalibrated instrument; the data it produces is not scientifically sound or trustworthy.[1][2] Validation demonstrates, through documented evidence, that an analytical procedure is suitable for its intended purpose.[3][4] For intermediates, this means the HPLC method must be able to accurately quantify the compound and resolve it from starting materials, by-products, and potential degradation products—impurities that are often structurally similar and present in a complex matrix.

The foundational guidelines for this process are provided by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6]

The Validation Workflow: A Structured Approach

A logical, phased approach to validation is crucial. The process isn't a random assortment of tests but a deliberate sequence where each step builds upon the last. The following workflow illustrates a typical and logical sequence for validating an impurity/assay method for a pharmaceutical intermediate.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability cluster_3 Finalization Dev Develop Initial Method Specificity Specificity (Forced Degradation) Dev->Specificity Confirm Separation Linearity Linearity & Range Specificity->Linearity Define Range Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Calculate from Slope & SD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Assess Reliability Stability Solution Stability Robustness->Stability Report Validation Report & Final SOP Stability->Report

Caption: Logical workflow for HPLC method validation.

Core Validation Parameters: A Practical Deep Dive

Here we dissect the essential validation characteristics. For each, we explain its purpose, provide a detailed experimental protocol, and present example data with typical acceptance criteria.

Specificity (and Selectivity)
  • Expertise & Causality: Specificity is the cornerstone of any impurity method. It is the documented ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] For intermediates, this is paramount because the synthetic process often yields a host of structurally related impurities. Without proven specificity, a peak appearing to be the intermediate could be co-eluted with an impurity, leading to dangerously inaccurate results. The most rigorous way to demonstrate this is through forced degradation studies.[3][7][9]

  • Experimental Protocol: Forced Degradation Study

    • Prepare Samples: Prepare solutions of the intermediate at a known concentration (e.g., 1 mg/mL).

    • Apply Stress Conditions: Expose the solutions to a range of stress conditions in parallel. A control sample, protected from stress, must be run alongside.[10]

      • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a set time (e.g., 4 hours).

      • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for a set time.[10]

      • Oxidation: Add 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

      • Thermal Stress: Heat the solution (e.g., at 80°C).[10]

      • Photolytic Stress: Expose the solution to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10]

    • Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid- and base-stressed samples.

    • Analysis: Dilute all samples to the target concentration and analyze by HPLC, preferably with a photodiode array (PDA) or mass spectrometry (MS) detector.

    • Evaluation: The goal is to achieve 5-20% degradation of the main peak.[10] Examine the chromatograms to ensure that all degradation product peaks are baseline-resolved from the main intermediate peak. A peak purity analysis (using PDA data) should be performed to confirm the main peak is spectrally homogeneous.

Linearity and Range
  • Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[11] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][12]

  • Experimental Protocol: Linearity Study

    • Prepare Standards: Prepare a stock solution of the intermediate reference standard. Perform serial dilutions to create at least five concentration levels. For an assay of an intermediate, the range typically covers 80% to 120% of the target test concentration.[12] For impurities, the range must extend from the reporting limit to 120% of the specification limit.[9]

    • Analysis: Inject each concentration level in triplicate.

    • Data Evaluation: Plot the average peak area (or height) against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Data Presentation: Example Linearity Results

    Concentration (µg/mL) Avg. Peak Area Acceptance Criteria Result
    80 801500 Correlation Coefficient (r²): ≥ 0.999 0.9998
    90 902100 Y-intercept: ≤ 2% of response at 100% concentration Pass
    100 1001800
    110 1103500

    | 120 | 1204200 | | |

Accuracy
  • Expertise & Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8][9] It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (or placebo). This test is crucial as it demonstrates that the sample preparation process and the matrix itself do not introduce a bias (positive or negative) into the final result.

  • Experimental Protocol: Accuracy (Spike/Recovery)

    • Prepare Samples: Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120%). Prepare three replicates at each level.

    • Spiking: Spike a known quantity of the intermediate reference standard into a sample matrix that does not contain the intermediate (e.g., a placebo batch or starting materials).

    • Analysis: Analyze the spiked samples and calculate the concentration of the analyte found.

    • Calculation: Calculate the percent recovery using the formula: (Amount Found / Amount Added) * 100.

  • Data Presentation: Example Accuracy Results

    Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery Acceptance Criteria
    80% 80.1 79.8 99.6% Mean recovery of 98.0% to 102.0% at each concentration level.
    100% 100.2 100.8 100.6%

    | 120% | 120.3 | 119.5 | 99.3% | |

Precision
  • Expertise & Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same conditions (same analyst, same equipment).[1]

    • Intermediate Precision: Measures within-laboratory variations, such as different days, different analysts, or different equipment.[1][9] This demonstrates that the method is reliable for routine use.

  • Experimental Protocol: Precision Study

    • Repeatability: Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (3 concentrations, 3 replicates each).[1] Analyze them under the same conditions.

    • Intermediate Precision: A second analyst should repeat the experiment on a different day, and if possible, using a different HPLC system.[13]

    • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of results.

  • Data Presentation: Example Precision Results

    Precision Level Parameter Acceptance Criteria Result (%RSD)
    Repeatability Assay of Intermediate %RSD ≤ 2.0% 0.8%

    | Intermediate Precision | Assay of Intermediate | %RSD ≤ 2.0% | 1.1% |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Expertise & Causality: These parameters are critical for impurity analysis.

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

    • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][14] The LOQ is a critical parameter for impurity methods, as it defines the lower boundary of the reportable range.

  • Experimental Protocol: Determination from Signal-to-Noise

    • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise around the retention time of the analyte.

    • Prepare Dilute Solutions: Prepare and inject solutions with decreasing concentrations of the analyte.

    • Identify LOD/LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is generally accepted as the LOD.[13] The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.[9]

    • Confirm LOQ: The precision and accuracy at the determined LOQ concentration should be verified to prove it is truly quantifiable.

Robustness
  • Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][14] This provides an indication of its reliability during normal usage. A robust method is essential for successful transfer between laboratories.

  • Experimental Protocol: Robustness Study

    • Identify Parameters: Select critical HPLC parameters to vary, such as:

      • Mobile phase pH (e.g., ± 0.2 units)

      • Percentage of organic solvent in mobile phase (e.g., ± 2%)

      • Column temperature (e.g., ± 5°C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analysis: Prepare a sample solution (often one containing the main peak and key impurities). Analyze the sample under the normal conditions and then under each of the deliberately varied conditions.

    • Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and quantitative results. The results should not be significantly impacted by the small changes.

Comparison Guide: Selecting the Right Tools

The performance of an HPLC method is highly dependent on the choice of column and detector. This section compares common alternatives for intermediate analysis.

HPLC Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[2][15] For pharmaceutical intermediates, which are often aromatic, comparing a standard C18 phase with a Phenyl-Hexyl phase is a common method development strategy.

ColumnSelection cluster_c18 Mechanism 1 cluster_phenyl Mechanism 2 Analyte Aromatic Intermediate C18 C18 Column Analyte->C18 Phenyl Phenyl-Hexyl Column Analyte->Phenyl Hydrophobic Hydrophobic Interaction (Partitioning) C18->Hydrophobic PiPi π-π Interaction (Electron Overlap) Phenyl->PiPi Hydrophobic2 Hydrophobic Interaction (Hexyl Chain) Phenyl->Hydrophobic2

Caption: Interaction mechanisms for C18 vs. Phenyl-Hexyl columns.

FeatureC18 (ODS) ColumnPhenyl-Hexyl ColumnBest For...
Primary Mechanism Hydrophobic interactions.[16]π-π interactions with aromatic rings, plus hydrophobic interactions from the hexyl spacer.[5][6]C18: General purpose, separating compounds based on hydrophobicity.
Selectivity Excellent for separating homologs and compounds with differences in hydrophobicity.Offers alternative selectivity, especially for aromatic, unsaturated, or polarizable analytes. Can resolve positional isomers that co-elute on C18.[5][16]Phenyl-Hexyl: Resolving structurally similar aromatic compounds, or when C18 fails to provide adequate separation.
Mobile Phase Choice Works well with both acetonitrile and methanol as the organic modifier.Methanol often enhances π-π interactions, while acetonitrile can suppress them, providing a tool to alter selectivity.[5][16]Phenyl-Hexyl: Method development where modulating selectivity via organic solvent choice is desired.
Retention Generally provides stronger retention for non-polar compounds than Phenyl-Hexyl.[6]Retention is a mix of hydrophobic and electronic interactions. Can show increased retention for electron-deficient aromatic rings.C18: When strong retention of non-polar analytes is needed.
HPLC Detector Selection: UV/PDA vs. Mass Spectrometry (MS)
FeatureUV / Photodiode Array (PDA) DetectorMass Spectrometry (MS) DetectorBest For...
Principle Measures the absorbance of UV-Visible light by analytes containing a chromophore.Measures the mass-to-charge ratio (m/z) of ionized analytes.UV/PDA: Routine quantification of known compounds that possess a UV chromophore.
Specificity Limited. Different compounds can have similar retention times and UV spectra, leading to ambiguity. Peak purity analysis helps but is not foolproof.Highly specific. Provides molecular weight information, which is a unique identifier for a compound, confirming identity even if peaks co-elute.MS: Peak identification, impurity profiling, and confirming the identity of unknown degradation products.
Sensitivity Good, but dependent on the molar absorptivity of the analyte. Compounds with poor chromophores are difficult to detect.Generally more sensitive than UV, especially for compounds with poor or no chromophore. Can detect impurities at very low levels (e.g., <0.05%).[17]MS: Trace impurity analysis and when dealing with analytes that are poor UV absorbers.
Information Provided Retention time and UV spectrum.Retention time and mass spectrum (molecular weight and fragmentation data).UV/PDA: Quantitative analysis in a QC environment where the method is well-established.
Considerations Robust, less expensive, and simpler to operate.More complex, requires more maintenance, and higher initial investment. Mobile phases must be volatile (no non-volatile buffers like phosphate).MS: R&D, method development, and troubleshooting when structural information is needed.
Potential Issues Co-elution can lead to inaccurate quantification.High-intensity UV light from an upstream detector can sometimes cause on-line degradation of the analyte, creating artifacts in the mass spectrum.[18]

Conclusion

Validating an HPLC method for pharmaceutical intermediates is a rigorous, multi-faceted process that underpins the quality and safety of the final drug product. It requires more than just following a protocol; it demands a deep understanding of the scientific principles behind each test and the causal relationships between analytical choices and method performance. By adopting a structured workflow, meticulously executing protocols, and making informed decisions on columns and detectors, researchers can develop and validate HPLC methods that are not only compliant but are truly robust, reliable, and fit for purpose.

References

Comparative study of different catalysts for aniline acylation

Author: BenchChem Technical Support Team. Date: January 2026

Aniline acylation, a fundamental transformation in organic synthesis, is pivotal in producing a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of an acetyl group to the nitrogen atom of aniline not only serves as a protective strategy for the amino group during multi-step syntheses but is also integral to the molecular structure and biological activity of many compounds.[1] This guide provides a comparative study of different catalysts for aniline acylation, offering an in-depth analysis of their performance, mechanistic insights, and practical experimental protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

The Role of Catalysis in Aniline Acylation

While aniline acylation can proceed without a catalyst, particularly with highly reactive acetylating agents like acetic anhydride or acetyl chloride, the use of catalysts offers several advantages.[2] These include milder reaction conditions, improved reaction rates, higher yields, and the possibility of using less reactive and more environmentally benign acetylating agents like acetic acid.[3] Catalysts in this context function by enhancing the electrophilicity of the acetylating agent, thereby facilitating the nucleophilic attack by the aniline nitrogen.[4]

Comparative Analysis of Catalytic Systems

The choice of catalyst for aniline acylation is a critical parameter that influences the efficiency, selectivity, and environmental footprint of the synthesis. A variety of catalytic systems have been explored, broadly categorized into Lewis acids, solid acids, and emerging catalytic systems.

Lewis Acid Catalysis

Lewis acids are electron pair acceptors that can activate the acetylating agent by coordinating with a lone pair of electrons on the carbonyl oxygen.[5][6] This coordination increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline.[3] Common Lewis acid catalysts for this reaction include metal salts such as zinc acetate, magnesium sulfate, and copper(II) triflate.[3][7][8]

Mechanism of Lewis Acid-Catalyzed Aniline Acylation

The catalytic cycle of a Lewis acid in aniline acylation typically involves the following steps:

  • Activation of the Acetylating Agent: The Lewis acid (LA) coordinates with the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), enhancing its electrophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the nitrogen to a base (which can be another aniline molecule or the solvent), followed by the elimination of the leaving group (e.g., acetate) to form the N-acetylated product.

  • Catalyst Regeneration: The Lewis acid dissociates from the product and is regenerated to participate in the next catalytic cycle.

Lewis_Acid_Catalysis cluster_cycle Catalytic Cycle Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Acetic_Anhydride Acetic_Anhydride Activated_Complex Activated Complex Acetic_Anhydride->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., MgSO4) Activated_Complex->Tetrahedral_Intermediate + Aniline Acetanilide Acetanilide Tetrahedral_Intermediate->Acetanilide - Leaving Group - H+ Acetanilide->Lewis_Acid Catalyst Regeneration

Caption: Catalytic cycle of Lewis acid-catalyzed aniline acylation.

A study utilizing magnesium sulfate heptahydrate (MgSO₄·7H₂O) as a mild, inexpensive, and eco-friendly Lewis acid catalyst for the synthesis of acetanilide from aniline and glacial acetic acid has been reported.[3] This system demonstrates the principles of green chemistry by avoiding toxic reagents like acetic anhydride.[3] Another approach involves the use of zinc acetate as a catalyst in the N-acetylation of amines with acetic acid under microwave irradiation, which also aligns with green chemistry principles.[9][10]

Solid Acid Catalysis

Solid acid catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact.[11] These heterogeneous catalysts, such as zeolites, clays, and metal oxides, possess acidic sites on their surface that can activate the acetylating agent.[12][13] The catalytic performance of solid acids is influenced by their surface area, pore size, and the density and strength of their acid sites.[11]

Mesoporous acid catalysts like 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ have been shown to be effective for the acetylation of anilines, amines, and alcohols with acetic anhydride under mild conditions.[1] These catalysts exhibit high reactivity and stability.[1] Natural clays have also been employed as low-cost, eco-friendly catalysts for the N-acetylation of anilines with acetic acid, with yields ranging from 80-95%.[13]

Emerging Catalytic Systems

Recent research has focused on developing novel and more sustainable catalytic systems for aniline acylation.

  • Nanocatalysts: Magnetic nanoparticles functionalized with a copper catalyst (MNPs-aniline-Cu) have been designed for efficient and reusable catalysis in related organic transformations.[14] Such catalysts offer advantages like short reaction times, clean reactions, and high product yields.[14]

  • Photocatalysis: A green and efficient visible-light-induced acetylation of anilines has been reported using diacetyl as both a photosensitizer and an acetylating reagent in water.[15] This method operates under mild, catalyst-free conditions.[15] Sunlight-driven N-acetylation of anilines using MgSO₄ as a Lewis acid catalyst has also been demonstrated as a sustainable pathway.[16]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of aniline acylation, often leading to higher yields in shorter reaction times compared to conventional heating.[7] This technique has been successfully applied in catalyst-free systems with glacial acetic acid and in systems using catalysts like zinc acetate.[7][9]

Performance Comparison of Different Catalysts

The following table summarizes the performance of various catalysts for aniline acylation based on reported experimental data.

CatalystAcetylating AgentSolventTemperature (°C)TimeYield (%)Reference
None (Microwave)Glacial Acetic AcidNone-5 minHigh (not specified)[7]
Zinc DustAcetic AcidNoneReflux45 minHigh (not specified)[10]
MgSO₄·7H₂OGlacial Acetic AcidNone11890 minHigh (not specified)[3]
MgSO₄ (Sunlight)Glacial Acetic AcidNoneAmbient30-60 min95[16]
Natural ClayAcetic AcidNoneGentle Heating1 hr80-95[13]
5%WO₃–ZrO₂Acetic AnhydrideAcetonitrile8030 min100[1]
TBAB (Phase Transfer)Acetyl ChlorideAcetonitrileRoom Temp< 20 minHigh (not specified)[17]

Experimental Protocols

Below are detailed, step-by-step methodologies for key aniline acylation experiments.

Protocol 1: Conventional Synthesis of Acetanilide using Acetic Anhydride

This widely used method proceeds at room temperature and yields a clean product.[18]

  • Dissolution of Aniline: In a conical flask, dissolve aniline (e.g., 5.0 g) in a mixture of concentrated hydrochloric acid (4.5 mL) and water (125 mL).

  • Preparation of Reagents: Prepare a solution of sodium acetate trihydrate (8.2 g) in water (50 mL). Measure out acetic anhydride (6.0 mL).

  • Reaction: To the aniline hydrochloride solution, add the acetic anhydride and stir vigorously. Immediately add the sodium acetate solution.

  • Precipitation and Isolation: Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to ensure complete precipitation.

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallization: Recrystallize the crude acetanilide from hot water to obtain pure, shiny crystals.

  • Drying and Characterization: Dry the purified crystals and determine their yield and melting point.

Experimental_Workflow_Conventional Start Start Dissolve_Aniline Dissolve Aniline in HCl and Water Start->Dissolve_Aniline Add_Reagents Add Acetic Anhydride and Sodium Acetate Dissolve_Aniline->Add_Reagents Precipitation Cool in Ice Bath (Precipitation) Add_Reagents->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Recrystallization Recrystallize from Hot Water Filtration->Recrystallization Drying Dry Purified Product Recrystallization->Drying End Characterize Product Drying->End

Sources

The Quest for Resilient HIV-1 Therapeutics: A Comparative Guide to Alternative Building Blocks for Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For decades, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) have been a cornerstone of combination antiretroviral therapy (cART) for HIV-1.[1][2][3] Their unique allosteric mechanism of action, high specificity, and generally lower toxicity compared to their nucleoside counterparts (NRTIs) have made them invaluable.[1][2] However, the relentless evolution of the HIV-1 virus, leading to the rapid emergence of drug-resistant strains, coupled with challenges like poor aqueous solubility and adverse side effects, continually fuels the search for novel NNRTI scaffolds.[1][2][4][5] This guide provides an in-depth comparison of alternative building blocks that are paving the way for the next generation of NNRTIs, offering renewed hope against a formidable viral foe.

Understanding the Target: The NNRTI Binding Pocket

NNRTIs function by binding to a specific, allosteric, and largely hydrophobic pocket on the HIV-1 Reverse Transcriptase (RT) enzyme, approximately 10 Å away from the polymerase catalytic site.[6][7] This non-nucleoside inhibitor-binding pocket (NNIBP) is highly dynamic and conformationally plastic.[8][9] Upon binding, an NNRTI induces a conformational change that distorts the geometry of the catalytic site, thereby inhibiting the conversion of viral RNA into DNA—a critical step in the HIV replication cycle.[10][11][12]

The NNIBP is composed of both hydrophobic residues (like L100, Y181, Y188, F227, W229) and a few non-hydrophobic residues (such as K101, K103).[7] Mutations in these amino acids, particularly common ones like K103N and Y181C, can significantly reduce the binding affinity of first-generation NNRTIs, leading to high-level drug resistance.[1][13][14] This fundamental challenge is the primary driver for exploring new chemical scaffolds that can either accommodate these mutations or establish different, more resilient interactions within the pocket.

The Rise of Flexible Scaffolds: Diarylpyrimidines (DAPYs)

The development of the diarylpyrimidine (DAPY) scaffold marked a significant breakthrough in overcoming resistance. This class includes the FDA-approved second-generation NNRTIs Etravirine (ETR) and Rilpivirine (RPV).[1][15]

Design Rationale: Unlike the rigid "butterfly-like" conformation of first-generation NNRTIs, DAPY derivatives adopt a more flexible "U" or "horseshoe" shape.[1][6] This inherent conformational flexibility allows them to "wiggle" and "jiggle" within the binding pocket, enabling them to adapt their position and orientation to accommodate resistance-conferring mutations.[13][16] This adaptability preserves their potent inhibitory activity against a wide range of mutant viral strains.[1][13]

Comparative Performance of Key DAPY Derivatives

The table below summarizes the in vitro antiviral activity and cytotoxicity of representative DAPY compounds against wild-type (WT) HIV-1 and common resistant strains.

CompoundTarget StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Etravirine (ETR) HIV-1 WT4.02.2550[17]
L100I Mutant---[17]
K103N Mutant---[17]
Y181C Mutant---[17]
Rilpivirine (RPV) HIV-1 WT0.0004 µM (0.4 nM)>10 µM>25,000[9]
K103N Mutant---[13]
Y181C Mutant---[13]
Compound 11b1 HIV-1 WT2.44.961189[18]
L100I Mutant12.4--[18]
K103N Mutant3.5--[18]
Y181C Mutant4.3--[18]
Compound 20 HIV-1 WT2.4>5.1>2125[17]
L100I MutantPotent>5.1-[17]
K103N MutantPotent>5.1-[17]
Y181C MutantPotent>5.1-[17]

EC₅₀ (Half-maximal Effective Concentration): Concentration for 50% reduction of viral activity. Lower is more potent. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration that kills 50% of cells. Higher is safer. SI (Selectivity Index): CC₅₀ / EC₅₀. A higher value indicates a better safety profile.

Structure-Activity Relationship (SAR): The DAPY core serves as the central hydrophilic "body," while the two aryl rings act as hydrophobic "wings." Modifications to these wings are crucial for optimizing potency and resistance profiles. For example, the cyanovinyl group in Rilpivirine and its analogs enhances interactions with the main chain of the K101 residue, a highly conserved part of the binding pocket.[13] Despite their success, DAPYs often suffer from poor aqueous solubility, a major hurdle in drug development.[6][15]

Exploring Novel Heterocyclic Cores via Scaffold Hopping

To improve upon the DAPY framework and discover entirely new classes of NNRTIs, researchers employ strategies like "scaffold hopping."[1][2] This involves replacing a central molecular core with a structurally different but functionally equivalent group (a bioisostere) to improve properties like potency, solubility, or synthetic accessibility.[1]

Design Rationale: The goal is to identify novel heterocyclic systems that can maintain the essential pharmacophoric features required for binding to the NNIBP while offering improved physicochemical properties or novel interactions. This strategy has led to the exploration of diverse scaffolds including dihydrothiopyrano[4,3-d]pyrimidines, imidazo[1,2-a]pyridines, and bromoindanones.[1][19]

Performance of Scaffolds Beyond DAPY
Scaffold ClassRepresentative CompoundTarget StrainEC₅₀ (nM)CC₅₀ (µM)Key FeaturesReference(s)
Dihydrothiopyrano[4,3-d]pyrimidine Compound 9aHIV-1 WT4.44284Potent against various strains, low cytotoxicity[1]
Imidazo[1,2-a]pyridine Compound 62HIV-1 WT--Active against K103N, Y181C; simpler synthesis[1]
Aryl-phospho-indole IDX899K103N MutantPotent-Superior aqueous solubility (>40-fold vs. Efavirenz)[1]
Bromoindanone Fragment HitWT, K103N, Y181CSub-mM IC₅₀-Novel scaffold identified by fragment screening[19]

Causality in Design: The aryl-phospho-indole scaffold (IDX899) is a prime example of rational design. By introducing a phosphinate linker, researchers successfully increased aqueous solubility, a major limitation of many NNRTIs, while maintaining potent activity against key mutant variants.[1] Similarly, the imidazo[1,2-a]pyridine core was identified as a promising lead due to its simpler synthetic route compared to structurally similar benzimidazoles, making it a more attractive candidate for further development.[1]

Key Experimental Protocols for NNRTI Evaluation

The objective comparison of novel building blocks relies on standardized, robust experimental protocols. The following are foundational assays used in the discovery and development pipeline.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: This assay quantifies the synthesis of DNA from an RNA or DNA template by the RT enzyme. Inhibition is measured by the reduction in synthesized DNA, often detected using a non-radioactive, colorimetric ELISA-based method.[20][21]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well streptavidin plate with a biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅).

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in an appropriate buffer. Include a known NNRTI as a positive control and a drug-free solvent (e.g., DMSO) as a negative control.

  • Reaction Mixture: Prepare a reaction mix containing reaction buffer, dNTPs (with one labeled with digoxigenin, DIG), and purified recombinant HIV-1 RT enzyme.

  • Incubation: Add the test compounds to the coated wells, followed by the RT reaction mixture. Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for DNA synthesis.[20]

  • Detection: Wash the plate to remove unincorporated dNTPs. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: After another wash step, add an HRP substrate (e.g., ABTS).[20] The enzyme converts the substrate into a colored product.

  • Data Acquisition: Stop the reaction and measure the absorbance using a microplate reader (e.g., at 405 nm).[20]

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) by plotting inhibition versus compound concentration.

Protocol 2: Antiviral Activity Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more biologically relevant measure of efficacy.

Principle: Susceptible human T-cell lines (e.g., MT-4, TZM-bl) are infected with HIV-1 in the presence of the test compound. After several days, viral replication is quantified by measuring a viral marker (like the p24 antigen) or a reporter gene (luciferase).[22][23][24]

Step-by-Step Methodology:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a specified density (e.g., 5 x 10⁴ cells/well) and incubate overnight.[22]

  • Compound Addition: Add serial dilutions of the test compounds to the appropriate wells.

  • Infection: Infect the cells by adding a pre-titered stock of an HIV-1 laboratory strain (e.g., IIIB or NL4-3).[22] Include uninfected cells as a mock control and infected, untreated cells as a virus control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, allowing for multiple rounds of viral replication.[22]

  • Quantification (p24 ELISA): After incubation, collect the cell supernatant. Quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit.[24]

  • Analysis: Calculate the percentage of viral inhibition relative to the virus control. Determine the EC₅₀ value by plotting inhibition versus compound concentration.

Protocol 3: Cytotoxicity Assay (Cell-Based)

This essential assay is run in parallel with the antiviral assay to ensure that the observed viral inhibition is not simply due to the compound killing the host cells.

Principle: The viability of uninfected cells exposed to the test compound is measured. A common method uses a tetrazolium salt (like XTT or MTT) which is metabolically reduced by viable cells into a colored formazan product.[22][25]

Step-by-Step Methodology:

  • Cell Seeding & Compound Addition: Follow steps 1 and 2 from the Antiviral Activity Assay protocol, using uninfected cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for several hours (e.g., 4 hours) at 37°C.[22]

  • Solubilization: If using MTT, add a solubilization buffer to dissolve the formazan crystals.[22]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[22]

  • Analysis: Calculate the percentage of cell viability relative to untreated cell controls. Determine the CC₅₀ value.

Visualizing the Science: Workflows and Mechanisms

Diagrams help clarify complex biological mechanisms and experimental processes.

Mechanism of NNRTI Action

This diagram illustrates how NNRTIs allosterically inhibit the HIV-1 RT enzyme.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (RT) RT p66 Subunit p51 Subunit NNIBP NNRTI Binding Pocket (NNIBP) ActiveSite Polymerase Active Site NNIBP->ActiveSite Induces Conformational Change DNA Viral DNA (Synthesis Blocked) ActiveSite->DNA Fails to Synthesize NNRTI NNRTI (Drug) NNRTI->NNIBP Binds Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Enters

Caption: Mechanism of NNRTI allosteric inhibition of HIV-1 RT.

Experimental Workflow for NNRTI Candidate Evaluation

This flowchart outlines the process from initial screening to lead candidate identification.

NNRTI_Workflow cluster_0 In Vitro Evaluation cluster_1 Resistance & SAR Profiling A Compound Library (Novel Scaffolds) B Primary Screening: RT Inhibition Assay (IC₅₀) A->B C Secondary Screening: Cell-Based Antiviral Assay (EC₅₀) B->C Active Hits D Cytotoxicity Assay (CC₅₀) C->D E Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ C->E D->E F Test against Panel of Resistant Mutant Strains E->F High SI G Structure-Activity Relationship (SAR) Studies F->G H Lead Candidate(s) (High Potency, Favorable SI, Good Resistance Profile) G->H

Caption: Workflow for the evaluation of new NNRTI candidates.

Future Directions and Conclusion

The development of alternative building blocks for NNRTIs is a dynamic and essential field in HIV research. The success of flexible scaffolds like the DAPYs has provided a clear blueprint for overcoming drug resistance: design molecules with conformational adaptability.[13][26] Current research continues to push these boundaries by exploring novel heterocyclic cores, improving physicochemical properties like solubility, and even designing inhibitors that target newly identified adjacent binding sites to form more extensive and robust interactions.[1][17]

The journey from a novel chemical scaffold to a clinically effective drug is arduous, requiring a meticulous, multi-faceted evaluation process. By combining rational, structure-based design with robust enzymatic and cell-based assays, scientists can systematically compare and advance new building blocks. The ultimate goal remains the development of NNRTIs that are not only highly potent against wild-type HIV-1 but also maintain their efficacy against the ever-mutating landscape of resistant strains, offering durable and safer treatment options for patients worldwide.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (CAS No. 173676-59-0).[1][2][3] Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in the chemical's known properties and established safety science.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before handling this compound, a thorough understanding of its hazard profile is paramount. This compound is a halogenated aniline derivative, a class of chemicals that requires specific handling and disposal considerations.[4]

Hazard Identification:

Hazard StatementDescriptionGHS ClassificationSource
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[5]
H315Causes skin irritationSkin Irritation (Category 2)[5][6]
H319Causes serious eye irritationEye Irritation (Category 2A)[5][6]
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[5][6]
H314Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1C) - Potential, as indicated by some sources[6]

The signal word for this chemical is "Warning".[5] Given its chemical structure as a chlorinated and fluorinated aniline, it should be handled with the caution afforded to potentially toxic and environmentally persistent substances.

Personal Protective Equipment (PPE): The First Line of Defense

A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. The causality is clear: to prevent dermal, ocular, and respiratory exposure to a hazardous substance.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

Segregation and Waste Collection: A Critical Step for Proper Disposal

The foundational principle for the disposal of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste or disposed of down the drain.[9][10][11] The rationale behind this is twofold: halogenated waste streams require specific, high-temperature incineration to prevent the formation of toxic dioxins and furans, and mixing with other waste streams can lead to dangerous chemical reactions and complicates the disposal process, increasing costs and environmental risk.

Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation start.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Disposal Procedure: A Step-by-Step Guide

The disposal of this compound is governed by institutional protocols and local, state, and federal regulations. The following is a generalized, best-practice workflow.

Workflow for Disposal of this compound

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal cluster_storage Storage & Pickup start Start: Unused or Contaminated 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. fume_hood Work in a Chemical Fume Hood ppe->fume_hood 2. check_container Locate Designated 'Halogenated Organic Waste' Container fume_hood->check_container 3. transfer Carefully Transfer Waste into the Container check_container->transfer 4. seal Securely Seal the Waste Container transfer->seal 5. label_check Verify Proper Labeling (Name, Hazards, Date) seal->label_check 6. secondary_containment Place in Secondary Containment Area label_check->secondary_containment 7. log Log the Disposal in the Laboratory Waste Log secondary_containment->log 8. request_pickup Arrange for Hazardous Waste Pickup with EHS log->request_pickup 9. end End: Awaiting Professional Disposal request_pickup->end 10.

Caption: Disposal workflow for this compound.

Decontamination and Spill Management: Preparedness is Key

Accidents can happen, and a well-rehearsed spill response plan is a critical component of laboratory safety.

Decontamination:

  • Equipment: Any equipment that has come into contact with the compound should be decontaminated with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. The cleaning solvent and rinsate should be collected as halogenated waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then wash with soap and water. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

Spill Response:

The immediate actions taken in the event of a spill are crucial to mitigating the hazard.

Spill Response Decision Tree

SpillResponse cluster_assessment Immediate Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Occurs evacuate Alert personnel and evacuate the immediate area spill->evacuate assess_size Assess the size and nature of the spill evacuate->assess_size ppe_spill Don appropriate PPE (respirator may be needed) assess_size->ppe_spill Minor Spill (<100g, contained) evacuate_building Evacuate the laboratory or building assess_size->evacuate_building Major Spill (>100g or uncontained) contain Contain the spill with absorbent material ppe_spill->contain collect Collect absorbed material into a labeled hazardous waste container contain->collect decontaminate_minor Decontaminate the area collect->decontaminate_minor call_ehs Contact Environmental Health & Safety (EHS) and emergency services evacuate_building->call_ehs secure_area Secure the area and prevent entry call_ehs->secure_area provide_info Provide information to emergency responders secure_area->provide_info

Caption: Decision tree for responding to a spill of the compound.

Regulatory Framework and Final Disposal

The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[9][10][11][12][13] As a spent halogenated solvent-related material, it would likely be classified under the F002 hazardous waste code if it meets the listing description.[9][10] However, your institution's Environmental Health and Safety (EHS) office will make the final determination.

The ultimate disposal method for this compound is typically high-temperature incineration at a licensed hazardous waste facility. This method is necessary to ensure the complete destruction of the halogenated organic molecules, preventing their release into the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards - 4,4'-Methylenebis(2-chloroaniline). Centers for Disease Control and Prevention. [Link]

  • CDC - NIOSH Pocket Guide to Chemical Hazards - 4,4'-Methylenebis(2-chloroaniline). Centers for Disease Control and Prevention. [Link]

  • Method for synthesizing this compound intermediate.
  • Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. [Link]

  • 4,4'-Methylenebis(2-chloroaniline) Guide. Scribd. [Link]

  • Trifluoroacetylation for amines.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention. [Link]

  • This compound. PubChem. [Link]

  • A STUDY OF PROTON EXCHANGE REACTIONS OF SUBSTITUTED ANILINES IN TRIFLUOROACETIC ACID. Canadian Science Publishing. [Link]

  • New trifluoroacetylation method for amines.
  • Niosh Pocket Guide to Chemical Hazards. YouTube. [Link]

  • Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • EPA HAZARDOUS WASTE CODES. Stanford University. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the causality behind safety protocols. This guide is structured to provide not just the "what," but the "why," ensuring a deep-seated understanding of the risks and mitigation strategies associated with 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost safety and confidence.

Hazard Identification and Risk Assessment

This compound is a chemical compound that demands careful handling due to its potential health hazards. A thorough understanding of its risk profile is the foundation of a robust safety plan.

The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1][2][3] It is crucial to recognize that this compound can cause severe skin burns and eye damage.[1] Additionally, it may cause skin and serious eye irritation, as well as respiratory irritation.[1][4]

Table 1: Hazard Classification for this compound

Hazard ClassGHS Hazard StatementSignal Word
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDanger
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposureH335: May cause respiratory irritationWarning
Acute toxicity (Oral)H302: Harmful if swallowedWarning

Data compiled from multiple sources.[1][2][3][4]

The causality behind these classifications lies in the chemical's reactivity. The trifluoroacetyl group and the chlorinated aniline structure contribute to its corrosive and irritant properties. Upon contact with moisture, there is a potential for the release of hydrochloric acid, further exacerbating its corrosive effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the hazards identified above.

  • Eye and Face Protection: Given the risk of severe eye damage, chemical safety goggles are mandatory.[4][5] A face shield should be worn in situations with a higher risk of splashing.[4] This is to protect against accidental contact with the solid material or solutions containing it.

  • Skin Protection: Impermeable gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[4][6][7] Always inspect gloves for any signs of degradation or perforation before use. A lab coat or chemical-resistant apron is also required to protect against contamination of personal clothing.[6][7]

  • Respiratory Protection: Handling of the solid material, which can generate dust, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.[5][6]

  • Body Protection: A long-sleeved lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, with checks and balances to minimize risk.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6] The recommended storage temperature is between 2-8°C, and it should be kept in a tightly sealed container in a dark place.[2]

Handling and Use

All handling of this compound should occur within a designated area, such as a chemical fume hood, to control airborne contaminants.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5] Avoid the formation of dust and aerosols.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.[8] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][6] Do not add water to the spill, as this may exacerbate the hazard. All materials used for cleanup should be treated as hazardous waste.[8]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container.[8]

  • Disposal Route: The primary disposal method is incineration by a licensed hazardous waste disposal company.[4][8] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.[6]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal Don PPE Don PPE Verify Fume Hood & Safety Equipment Verify Fume Hood & Safety Equipment Don PPE->Verify Fume Hood & Safety Equipment Retrieve from Storage Retrieve from Storage Verify Fume Hood & Safety Equipment->Retrieve from Storage Weigh/Dispense in Fume Hood Weigh/Dispense in Fume Hood Retrieve from Storage->Weigh/Dispense in Fume Hood Perform Experiment Perform Experiment Weigh/Dispense in Fume Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Store Waste Securely Store Waste Securely Doff PPE->Store Waste Securely Arrange Professional Disposal Arrange Professional Disposal Store Waste Securely->Arrange Professional Disposal End End Arrange Professional Disposal->End Start Start Start->Don PPE

Caption: Safe handling workflow for this compound.

References

  • This compound. PubChem, National Institutes of Health. [Link]

  • 4-Chloro-2-trifluoroacetylanilinehydrochloridehydrate. ChemBK. [Link]

  • Personal Protective Equipment. ASHP Publications. [Link]

  • 4-Chloro-2-Trifluoracetyl Aniline Hydrochloride Hydrate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. Pharos. [Link]

  • Method for synthesizing this compound intermediate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.